Technical Documentation Center

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid
  • CAS: 313709-63-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid, registered under CAS number 313709-63-6, is a bifunctional organic compound increasingly recognize...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid, registered under CAS number 313709-63-6, is a bifunctional organic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry and organic synthesis.[1][2][3][4] Its structure, featuring a carboxylic acid, an ether linkage, and a tert-butyl ester, provides a unique combination of reactive handles and protecting groups. This makes it a valuable intermediate, particularly in the construction of complex molecules such as linkers for Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic agents. This guide offers an in-depth exploration of its synthesis, properties, applications, and handling, providing a critical resource for professionals in the field.

Chemical Properties and Identification

The identity and purity of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid are confirmed through its unique identifiers and physicochemical properties.

PropertyValue
CAS Number 313709-63-6[1][2][3][4]
Molecular Formula C13H16O5[1][3]
Molecular Weight 252.26 g/mol [1][3]
IUPAC Name 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid[1]
Physical State Solid[1]
Canonical SMILES CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)O[1][4]
InChI Key BRTRVSNTDAQAIJ-UHFFFAOYSA-N[1]

Synthesis and Characterization

The most common and efficient laboratory-scale synthesis of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is achieved via the Williamson ether synthesis. This method is favored for its reliability and high yield.

Synthesis Mechanism and Rationale

The reaction proceeds by the nucleophilic substitution of a halide by an alkoxide. In this case, the phenolic hydroxyl group of 3-hydroxybenzoic acid is deprotonated by a weak base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of tert-butyl bromoacetate, displacing the bromide ion and forming the desired ether linkage. The tert-butyl ester group serves as a convenient protecting group for the second carboxylic acid, which can be selectively removed under acidic conditions if required for subsequent synthetic steps.

SynthesisWorkflow Reagents Starting Materials: - 3-Hydroxybenzoic Acid - tert-Butyl Bromoacetate - Potassium Carbonate (Base) - Acetone (Solvent) Reaction Williamson Ether Synthesis Reflux, 12-24h Reagents->Reaction 1. Mix & Heat Workup Aqueous Workup - Filter solids - Acidify with HCl - Extract with Ethyl Acetate Reaction->Workup 2. Quench & Extract Purification Purification - Dry over Na2SO4 - Concentrate in vacuo - Recrystallize Workup->Purification 3. Isolate & Purify Product Final Product: 3-(2-(tert-Butoxy)-2- oxoethoxy)benzoic acid Purification->Product 4. Characterize

Caption: General workflow for the synthesis of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 3-hydroxybenzoic acid (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (2.0-3.0 equivalents).

  • Addition of Alkylating Agent: Add tert-butyl bromoacetate (1.1-1.2 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture vigorously at reflux (typically 50-80°C depending on the solvent) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and acidify to a pH of 2-3 with dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield a white solid.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

The distinct functional groups of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid make it a highly valuable synthetic intermediate.[1]

  • Linker Synthesis for PROTACs: The carboxylic acid provides a convenient attachment point for one end of a PROTAC linker, while the protected carboxylic acid (tert-butyl ester) can be deprotected in a later step to connect to the other end. This bifunctionality is crucial for systematically building libraries of linkers with varying lengths and properties to optimize PROTAC efficacy.

  • Fragment-Based Drug Discovery: It can serve as a core fragment or be used to connect different fragments in the development of novel therapeutic agents.

  • Intermediate in Multi-step Synthesis: It is a building block for more complex molecules in various areas of pharmaceutical and materials science research.[1]

Safety, Handling, and Storage

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[5] Use in a well-ventilated area, preferably in a chemical fume hood. Avoid formation and inhalation of dust.[5] Avoid contact with skin, eyes, and clothing.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[5][7]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]

  • Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly sealed. Recommended storage temperature is often between 2-8°C.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid (CAS: 313709-63-6) is a key synthetic intermediate whose strategic design facilitates the assembly of complex molecules essential for pharmaceutical research and development. Its reliable synthesis via Williamson etherification and its bifunctional nature make it a staple in the modern medicinal chemist's toolbox. Proper understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is crucial for its safe and effective application in the laboratory.

References

  • Angene Chemical. (2024). 3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid Safety Data Sheet. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl 2-(3-carboxyphenoxy)acetate

Introduction tert-Butyl 2-(3-carboxyphenoxy)acetate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, incorporating a carboxylic acid, a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 2-(3-carboxyphenoxy)acetate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, incorporating a carboxylic acid, an ether linkage, and a sterically hindered tert-butyl ester, makes it a valuable building block in multi-step organic syntheses. The tert-butyl ester group serves as a robust protecting group for the acetic acid moiety, which can be selectively removed under acidic conditions, while the aromatic carboxylic acid provides a handle for further chemical modification.[1] This guide provides a comprehensive overview of the predicted physical and spectroscopic properties of tert-butyl 2-(3-carboxyphenoxy)acetate, alongside detailed experimental protocols for its synthesis and characterization. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous compounds to provide well-founded predictions.

Molecular Structure and Physicochemical Properties

The molecular structure of tert-butyl 2-(3-carboxyphenoxy)acetate is key to understanding its physical properties. The presence of both a polar carboxylic acid group and a nonpolar tert-butyl group results in an amphiphilic character. The carboxylic acid functionality is capable of forming strong intermolecular hydrogen bonds, which is expected to significantly influence its melting point and solubility.[2]

Molecular Structure Diagram:

Caption: Molecular structure of tert-butyl 2-(3-carboxyphenoxy)acetate.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueJustification
Molecular Formula C₁₃H₁₆O₅Derived from the molecular structure.
Molecular Weight 252.26 g/mol Calculated from the molecular formula.
Appearance White to off-white solidAromatic carboxylic acids are typically crystalline solids.[3]
Melting Point > 150 °CThe presence of the carboxylic acid allows for strong hydrogen bonding, leading to a significantly higher melting point compared to the hydroxy analogue. Carboxylic acids generally have high melting points.[2]
Boiling Point Decomposes before boilingAromatic carboxylic acids with high melting points often decompose at temperatures required for boiling at atmospheric pressure.[2]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and basic aqueous solutions. Sparingly soluble in nonpolar organic solvents and water.The carboxylic acid group enhances solubility in polar and basic media, while the aromatic ring and tert-butyl group contribute to solubility in organic solvents.[2]
pKa ~4-5The electron-withdrawing nature of the ether-linked acetate group is expected to make the aromatic carboxylic acid slightly more acidic than benzoic acid (pKa ~4.2).

Synthesis of tert-Butyl 2-(3-carboxyphenoxy)acetate

The synthesis of tert-butyl 2-(3-carboxyphenoxy)acetate can be efficiently achieved in a two-step process. The first step involves the synthesis of the precursor, 3-carboxyphenoxyacetic acid, via a Williamson ether synthesis. The second step is the selective esterification of the aliphatic carboxylic acid with tert-butanol.

Synthesis Workflow Diagram:

synthesis_workflow cluster_step1 Step 1: Synthesis of 3-Carboxyphenoxyacetic Acid cluster_step2 Step 2: tert-Butylation 3-Hydroxybenzoic_acid 3-Hydroxybenzoic acid NaOH NaOH, H₂O 3-Hydroxybenzoic_acid->NaOH 1. Deprotonation Chloroacetic_acid Chloroacetic acid 3-Carboxyphenoxyacetic_acid 3-Carboxyphenoxyacetic acid NaOH->3-Carboxyphenoxyacetic_acid 2. Williamson Ether Synthesis Precursor_acid 3-Carboxyphenoxyacetic acid Acid_catalyst Acid Catalyst (e.g., H₂SO₄) or Tf₂NH Precursor_acid->Acid_catalyst 3. Esterification tert_Butanol tert-Butanol Final_product tert-Butyl 2-(3-carboxyphenoxy)acetate Acid_catalyst->Final_product

Caption: Synthetic pathway for tert-butyl 2-(3-carboxyphenoxy)acetate.

Experimental Protocol: Synthesis of 3-Carboxyphenoxyacetic Acid

This protocol is adapted from established methods for the synthesis of phenoxyacetic acids.[4][5][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.

  • Addition of Reagent: To the stirred solution, add a solution of chloroacetic acid, also neutralized with sodium hydroxide.

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of 1-2.

  • Isolation: The product, 3-carboxyphenoxyacetic acid, will precipitate out of the solution as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: tert-Butylation of 3-Carboxyphenoxyacetic Acid

This protocol utilizes a modern and efficient method for the tert-butylation of carboxylic acids.[7][8]

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-carboxyphenoxyacetic acid in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent.

  • Catalyst Addition: Add a catalytic amount of a strong acid catalyst, such as sulfuric acid or bis(trifluoromethanesulfonyl)imide (Tf₂NH), to the suspension.[7][9] The use of Tf₂NH is often preferred for its high efficiency and milder reaction conditions.[8]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl 2-(3-carboxyphenoxy)acetate.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for tert-butyl 2-(3-carboxyphenoxy)acetate, which are essential for its identification and characterization.

Spectroscopic Correlation Diagram:

Caption: Correlation of functional groups to predicted IR and ¹H NMR signals.

Infrared (IR) Spectroscopy

The IR spectrum of tert-butyl 2-(3-carboxyphenoxy)acetate is expected to show characteristic absorption bands for its functional groups.[10]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is predicted in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected between 3100-3000 cm⁻¹. Aliphatic C-H stretches from the methylene and tert-butyl groups will appear around 2980 cm⁻¹.

  • C=O Stretch (Carbonyls): Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch should appear around 1700 cm⁻¹, while the ester C=O stretch is expected at a slightly higher frequency, around 1730 cm⁻¹.

  • C-O Stretch (Ether and Ester): Strong C-O stretching bands for the ether and ester linkages are predicted in the fingerprint region, typically around 1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide valuable information about the electronic environment of the hydrogen atoms in the molecule.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

  • Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the range of 7.2-8.0 ppm.

  • Methylene Protons (-OCH₂-): A singlet corresponding to the two methylene protons is predicted around 4.7 ppm.

  • tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons is expected in the upfield region, around 1.5 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

  • Carbonyl Carbons (C=O): The carboxylic acid and ester carbonyl carbons are expected to resonate in the downfield region, between 165-175 ppm.

  • Aromatic Carbons: The six aromatic carbons will appear in the range of 110-160 ppm.

  • tert-Butyl Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is predicted to be around 80-85 ppm.

  • Methylene Carbon (-OCH₂-): The methylene carbon should appear around 65-70 ppm.

  • tert-Butyl Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group are expected to give a single signal around 28 ppm.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for tert-butyl 2-(3-carboxyphenoxy)acetate would be observed at an m/z of 252. A prominent fragmentation pattern is the loss of isobutylene (56 Da) from the tert-butyl ester to give a base peak at m/z 196, corresponding to the protonated 3-carboxyphenoxyacetic acid.[11][12] Further fragmentation of the aromatic ring and loss of CO and CO₂ would also be expected.

Applications in Research and Drug Development

tert-Butyl 2-(3-carboxyphenoxy)acetate is a versatile intermediate in organic synthesis.

  • Protecting Group Chemistry: The tert-butyl ester serves as an excellent protecting group for the carboxylic acid, allowing for selective reactions at the aromatic carboxylic acid functionality.[1][9] This is particularly useful in the synthesis of complex molecules where multiple reactive sites need to be differentiated.

  • Linker in Medicinal Chemistry: The bifunctional nature of this molecule makes it an ideal linker for conjugating different molecular fragments in the design of new therapeutic agents.

  • Monomer for Polymer Synthesis: The presence of two reactive functional groups allows for its potential use as a monomer in the synthesis of polyesters and other polymers with tailored properties.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[3] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

tert-Butyl 2-(3-carboxyphenoxy)acetate is a valuable synthetic intermediate with a unique combination of functional groups. This guide has provided a detailed overview of its predicted physical and spectroscopic properties, based on sound chemical principles and data from analogous compounds. The provided experimental protocols for its synthesis and characterization offer a practical framework for researchers and scientists working with this and similar molecules. As with any chemical, proper safety precautions should always be observed during its handling and use.

References

  • Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Synform. [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. [Link]

  • SmartLabs. (n.d.). Esterification. [Link]

  • Asian Journal of Chemistry. (1993). Synthesis of 2-, 3- and 4-Carboxyphenoxyacetic Acid: A Necessary Modification. Asian Journal of Chemistry. [Link]

  • Study Rocket. (n.d.). Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision. [Link]

  • PubChem. (n.d.). 3-(Carboxymethoxy)benzoic acid. [Link]

  • Varian Unity Inova. (n.d.). C NMR spectra were recorded at 300 MHz in CDCl3. [Link]

  • RecSupply. (n.d.). Safety Data Sheet. [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). [No Source Found].
  • PubChem. (n.d.). 3-Phenoxyphenylacetic acid. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. [Link]

  • Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. (2016, September 15). [No Source Found].
  • Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • Li, Y., et al. (2011). 2-[4-(Carboxymethyl)phenoxy]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o167. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... [Link]

  • Ali, Q., et al. (2011). tert-Butyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o532. [Link]

  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]

  • PubChem. (n.d.). (R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate. [Link]

  • Chempanda. (n.d.). Carboxylic Acids. [Link]

  • NIST. (n.d.). Peroxybenzoic acid, tert-butyl ester. [Link]

  • Lin, H.-R., et al. (2019). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Journal of Food and Drug Analysis, 27(2), 556-563. [Link]

  • Ali, Q., et al. (2010). tert-Butyl 2-[4-(2-{4-[(tert-butoxycarbonyl)methoxy]-3-methylphenyl}-2-propyl)-2-methylphenoxy]acetate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3113. [Link]

  • Human Metabolome Database. (n.d.). n-Butyl acetate GC-MS (Non-derivatized) - 70eV, Positive. [Link]

  • MassBank. (n.d.). TERT-BUTYL ACETATE; EI-B; MS. [Link]

Sources

Foundational

A Technical Guide to the Synthesis, Analysis, and Application of Methyl 2-(3,4-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Compound Identification and Rationale

The molecular formula C₁₃H₁₆O₅ has been associated with compounds such as Trinexapac-ethyl, a plant growth regulator whose structure is not representative of an aromatic ether ester[1]. To provide a more relevant and valuable technical guide for professionals in drug development, this document will focus on a closely related and highly significant model compound that fits the described chemical class: Methyl 2-(3,4-dimethoxyphenyl)acetate .

This compound, with the molecular formula C₁₁H₁₄O₄, is an archetypal aromatic ether ester.[2] It is also known by its common synonyms, Methyl Homoveratrate or 3,4-Dimethoxybenzeneacetic Acid Methyl Ester.[2] Its core structure is derived from 3,4-dimethoxyphenylacetic acid (homoveratric acid), a known metabolite of dopamine, rendering it a molecule of significant interest in neuropharmacology and medicinal chemistry.[3] This guide provides an in-depth examination of its synthesis, properties, analytical validation, and strategic importance as a scaffold in pharmaceutical research.

Caption: Figure 1: Chemical structure and IUPAC name.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is critical for its application in synthesis and formulation. Methyl 2-(3,4-dimethoxyphenyl)acetate is typically a light yellow to brown liquid at room temperature.[4] Its key properties are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[2][5]
Molecular Weight 210.23 g/mol [2][5]
CAS Number 15964-79-1[2][4][5]
Physical Form Liquid[4]
Boiling Point 285.4 °C (estimated)[2]
InChI Key DILOFCBIBDMHAY-UHFFFAOYSA-N[4][5]
Spectroscopic Signature for Structural Verification
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the substituted benzene ring, a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group, and two singlets for the protons of the two methoxy (-OCH₃) groups and the methyl ester (-COOCH₃) group.

  • ¹³C NMR: The carbon NMR would display signals for the ester carbonyl carbon (~170 ppm), aromatic carbons (110-150 ppm), the methylene carbon, and the distinct methoxy and methyl ester carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretch of the ester group (typically ~1735 cm⁻¹), C-O stretching bands for the ether and ester linkages, and bands corresponding to the aromatic C=C bonds and C-H stretches.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 210.23. Fragmentation patterns would likely involve the loss of the methoxy group or the entire ester functionality, providing further structural confirmation.

Synthesis Protocol and Mechanistic Rationale

The most direct and widely used method for preparing Methyl 2-(3,4-dimethoxyphenyl)acetate is the Fischer esterification of its carboxylic acid precursor.[5] This method is valued for its simplicity and use of readily available reagents.

Protocol: Fischer Esterification
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 1.0 equivalent of 3,4-dimethoxyphenylacetic acid in 10-20 equivalents of methanol. The large excess of methanol serves both as the reactant and the solvent, driving the reaction equilibrium forward according to Le Châtelier's principle.[5]

  • Catalyst Addition: Add a catalytic amount (0.05-0.1 equivalents) of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.[5] The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

  • Reaction Execution: Heat the mixture to reflux (typically 65-70 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-6 hours). Water produced during the reaction can be removed azeotropically if a solvent like toluene is used in conjunction with the Dean-Stark trap, further pushing the equilibrium toward the product.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the excess methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude ester via vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Figure 2: Fischer Esterification Workflow A 3,4-Dimethoxyphenylacetic Acid (Starting Material) D Reflux (2-6 hours) A->D B Methanol (Reagent & Solvent) B->D C H₂SO₄ (Catalyst) C->D E Neutralization & Extraction (Workup) D->E F Purification (Vacuum Distillation) E->F G Methyl 2-(3,4-dimethoxyphenyl)acetate (Final Product) F->G

Caption: Figure 2: A generalized workflow for the synthesis.

Analytical Validation: A Self-Validating System

To ensure the identity, purity, and quality of the synthesized compound, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the standard for this purpose.

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol establishes a self-validating system where the purity of each synthesized batch can be reliably quantified.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector Wavelength: 280 nm (chosen for strong absorbance by the dimethoxybenzene chromophore).

  • Standard & Sample Preparation:

    • Standard Solution: Prepare a stock solution of a reference standard at 1.0 mg/mL in methanol. Create a series of dilutions (e.g., 0.1, 0.05, 0.01 mg/mL) for linearity assessment.

    • Sample Solution: Accurately weigh and dissolve the synthesized product in methanol to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient from 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 30% B

      • 20-25 min: Re-equilibration at 30% B

  • Data Analysis:

    • Identify the peak for Methyl 2-(3,4-dimethoxyphenyl)acetate by comparing the retention time with the reference standard.

    • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Figure 3: HPLC Analytical Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Mobile Phase (Water/ACN/Formic Acid) C Inject Sample into HPLC System A->C B Prepare Sample & Reference Standard Solutions B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (280 nm) D->E F Integrate Peak Areas E->F G Calculate Purity (%) F->G

Caption: Figure 3: Flowchart for analytical purity verification.

Significance in Drug Development and Medicinal Chemistry

The true value of Methyl 2-(3,4-dimethoxyphenyl)acetate for drug development professionals lies in its structural motifs and its role as a versatile chemical building block.[5]

  • Scaffold for Bioactive Molecules: The 3,4-dimethoxyphenyl group is a protected catechol moiety. Catechols are prevalent in neuropharmacology (e.g., dopamine, norepinephrine) but are susceptible to oxidation. Masking the hydroxyls as methyl ethers enhances metabolic stability and modulates pharmacokinetic properties. This makes the compound an excellent starting point for synthesizing analogs of natural catecholamines or other bioactive molecules.

  • Role of Methylation in Drug Design: The introduction of methyl groups, as seen in the ether and ester functionalities, is a fundamental strategy in medicinal chemistry.[6] Methylation can:

    • Improve Metabolic Stability: Block sites of enzymatic oxidation or hydrolysis.[7]

    • Enhance Lipophilicity: Improve cell membrane permeability and blood-brain barrier penetration.

    • Modulate Binding Affinity: Fine-tune the fit of a molecule into a target receptor or enzyme active site through steric and electronic effects.[7]

  • Precursor to Pharmacological Probes: As the methyl ester of a dopamine metabolite, this compound and its derivatives are invaluable tools for research.[3] For instance, they can be used to synthesize probes to study the enzymes involved in dopamine metabolism or to develop novel inhibitors. Derivatives of related phenylacetates have been investigated for potential anti-inflammatory and local anesthetic properties, highlighting the scaffold's versatility.[8]

Conclusion

While the initial query for a C₁₃H₁₆O₅ aromatic ether ester did not point to a common pharmaceutical building block, this guide has instead focused on Methyl 2-(3,4-dimethoxyphenyl)acetate, a compound of high relevance and structural similarity. Its straightforward synthesis, well-defined analytical profile, and the strategic importance of its dimethoxy-phenyl scaffold make it a cornerstone molecule for professionals in drug discovery and development. By understanding its properties and applications, researchers can effectively leverage this compound to construct novel therapeutic agents with tailored pharmacokinetic and pharmacodynamic profiles.

References

  • PubChem. Trinexapac-ethyl. [Link]

  • Cheméo. Methyl (3,4-dimethoxyphenyl)(methoxy)acetate. [Link]

  • Global Substance Registration System (GSRS). METHYL (3,4-DIMETHOXYPHENYL)ACETATE. [Link]

  • Google Patents. Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • WeylChem. 3,4-Dimethoxyphenylacetic acid methyl ester. [Link]

  • PubMed. [Application of methyl in drug design]. [Link]

  • PubMed. New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. [Link]

  • PubChem. 3,4-Dimethoxyphenyl acetate. [Link]

  • PubMed. Methyl-containing pharmaceuticals: Methylation in drug design. [Link]

  • PubMed Central (PMC). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount to the successful synthesis of complex therapeutic agents. 3-(2-(tert-Butox...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount to the successful synthesis of complex therapeutic agents. 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is a bifunctional organic compound that has emerged as a highly versatile intermediate. Its structure uniquely combines a benzoic acid core, a known pharmacophore in numerous bioactive molecules, with a tert-butyl protected carboxylic acid moiety connected via an ether linkage.[1][2][3][4] This arrangement provides two distinct points for chemical modification, with the tert-butyl ester serving as a robust protecting group that can be selectively removed under mild acidic conditions.[5]

This technical guide offers an in-depth exploration of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid, intended for researchers, chemists, and drug development professionals. We will dissect its physicochemical properties, provide a detailed and mechanistically-grounded synthesis protocol, analyze its chemical reactivity, and discuss its strategic applications, particularly as a linker in advanced therapeutic modalities like Proteolysis-targeting chimeras (PROTACs).

Core Physicochemical Properties and Structural Data

The identity, purity, and stability of a chemical intermediate are foundational to its reliable use in multi-step syntheses. 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is typically a solid at room temperature and should be stored in dry, refrigerated conditions (2-8°C) to ensure its long-term integrity.[1][6]

Quantitative data and structural identifiers for the compound are summarized below.

Property Value Reference
CAS Number 313709-63-6[1][7][8]
Molecular Formula C₁₃H₁₆O₅[1][6][7][8]
Molecular Weight 252.26 g/mol [1][6][7][8]
IUPAC Name 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid[1]
Physical State Solid[1]
Storage Conditions Sealed in dry, 2-8°C[1][6]
Canonical SMILES CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)O[1][8]
InChI Key BRTRVSNTDAQAIJ-UHFFFAOYSA-N[1][8]
Topological Polar Surface Area 72.8 Ų[8]
Rotatable Bond Count 6[8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 5[8]

Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid involves a Williamson ether synthesis.[1] This reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Causality of Experimental Design:

  • Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is selected to deprotonate the phenolic hydroxyl group of 3-hydroxybenzoic acid. This deprotonation is critical as it transforms the weakly nucleophilic hydroxyl group into a much more reactive phenoxide anion.

  • Nucleophilic Attack: The generated phenoxide anion then acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine in tert-butyl bromoacetate.

  • Solvent System: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used to solvate the cation (K⁺) and facilitate the SN2 reaction without interfering with the nucleophile.

Experimental Protocol: Synthesis of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

Materials:

  • 3-Hydroxybenzoic acid

  • tert-Butyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Reagent Addition: While stirring vigorously, add tert-butyl bromoacetate (1.2 eq) to the suspension dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-70°C and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-hydroxybenzoic acid) is consumed.

  • Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture into an excess of cold deionized water.

  • Workup - Acidification: Acidify the aqueous mixture to a pH of ~3-4 by the slow addition of 1M HCl. This step protonates the carboxylate group and precipitates the product.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Visualization of Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification R1 3-Hydroxybenzoic Acid Setup 1. Combine & Stir R1->Setup R2 tert-Butyl bromoacetate R2->Setup Base K₂CO₃ (Base) Base->Setup Solvent DMF (Solvent) Solvent->Setup Heat 2. Heat (60-70°C) Setup->Heat Monitor 3. TLC Monitoring Heat->Monitor Quench 4. Quench (H₂O) Monitor->Quench Extract 5. Extract (EtOAc) Quench->Extract Purify 6. Purify Extract->Purify Product 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid Purify->Product

Caption: Key reactive sites on the molecule.

Strategic Applications in Drug Discovery

While benzoic acid itself and its derivatives are used in a wide range of pharmaceuticals, from antifungals to anticancer agents, the primary value of this specific molecule is as a sophisticated bifunctional linker. [2][3][4]

Application as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. [5]A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is an ideal precursor for constructing the linker component.

  • Step 1 (Attachment to First Ligand): The benzoic acid handle can be coupled to the E3 ligase ligand (e.g., derivatives of thalidomide or VHL ligands).

  • Step 2 (Deprotection): The resulting intermediate is treated with TFA to cleave the tert-butyl ester, revealing a new carboxylic acid.

  • Step 3 (Attachment to Second Ligand): This newly exposed acid is then coupled to the target protein ligand, completing the assembly of the PROTAC molecule.

The ether-containing side chain provides optimal spacing and solubility characteristics, which are critical for the formation of a productive ternary complex (E3 ligase-PROTAC-Target Protein).

G cluster_components PROTAC Components cluster_linker Linker Synthesis E3_Ligand E3 Ligase Ligand Linker_Start Our Molecule (Protected Linker) E3_Ligand->Linker_Start 1. Couple -COOH Target_Ligand Target Protein Ligand PROTAC Final PROTAC Molecule Target_Ligand->PROTAC 3. Couple new -COOH Linker_Mid Intermediate (Deprotected Linker) Linker_Start->Linker_Mid 2. Deprotect (-tBu) Linker_Mid->PROTAC 3. Couple new -COOH

Caption: Role as a precursor in PROTAC synthesis.

Conclusion

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is more than a simple organic chemical; it is a strategically designed building block that empowers chemists to construct complex molecular architectures with precision and control. Its combination of a stable benzoic acid core and a cleavable tert-butyl ester provides orthogonal handles for sequential chemical modifications. This feature makes it exceptionally valuable in the synthesis of bifunctional molecules like PROTACs and other advanced therapeutics. Understanding its properties, synthesis, and reactivity is key for any researcher or drug development professional aiming to leverage its potential in creating next-generation medicines.

References

  • Sunway Pharm Ltd. 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid - CAS:313709-63-6. Available from: [Link]

  • Chemsigma. 3-(2-tert-butoxy-2-oxoethoxy)benzoic acid [31370-96-3]. Available from: [Link]

  • Angene Chemical. 3-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]benzoic acid. Available from: [Link]

  • PubMed Central. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Available from: [Link]

  • PR Newswire. The Crucial Role of 20-(Tert-butoxy)-20-oxoicosanoic Acid in Modern Drug Discovery. Available from: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

  • Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available from: [Link]

Sources

Foundational

Spectroscopic Characterization of Tert-butyl 2-(3-carboxyphenoxy)acetate: A Predictive Technical Guide

Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for tert-butyl 2-(3-carboxyphenoxy)acetate, a molecule of interest in drug discovery and development. In the a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for tert-butyl 2-(3-carboxyphenoxy)acetate, a molecule of interest in drug discovery and development. In the absence of publicly available experimental spectra, this document leverages fundamental principles of spectroscopy and comparative data from analogous structures to offer a robust predictive characterization. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed workflow for the structural elucidation of this and similar compounds. We will delve into the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and its spectral features.

Introduction: The Structural Significance of tert-butyl 2-(3-carboxyphenoxy)acetate

Tert-butyl 2-(3-carboxyphenoxy)acetate is a bifunctional molecule incorporating a carboxylic acid and a tert-butyl ester. This structural motif is of significant interest in medicinal chemistry, where the carboxylic acid can serve as a key interaction point with biological targets, and the bulky, lipophilic tert-butyl ester can modulate pharmacokinetic properties or act as a protecting group during synthesis. Accurate structural verification is paramount in the drug development pipeline, and spectroscopic techniques are the cornerstone of this process. This guide provides a detailed predictive analysis of the key spectroscopic signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete structural assignment can be made.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of tert-butyl 2-(3-carboxyphenoxy)acetate is expected to exhibit distinct signals for the aromatic protons, the methylene protons of the acetate group, the tert-butyl protons, and the acidic proton of the carboxylic acid. The predicted chemical shifts are based on established substituent effects on aromatic rings and data from similar ester compounds.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for tert-butyl 2-(3-carboxyphenoxy)acetate

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1HThe acidic proton is highly deshielded and often appears as a broad singlet.[3]
Aromatic (H-2)~8.0Singlet (or narrow triplet)1HPositioned between two electron-withdrawing groups, this proton is expected to be the most downfield of the aromatic signals.
Aromatic (H-4, H-6)7.5 - 7.8Multiplet2HThese protons are ortho and para to the carboxylic acid group and will be deshielded.
Aromatic (H-5)~7.4Triplet1HThis proton is meta to both substituents and will be the most upfield of the aromatic signals.
Methylene (-OCH₂CO-)~4.7Singlet2HThe methylene protons are adjacent to an oxygen and a carbonyl group, leading to a downfield shift.
tert-Butyl (-C(CH₃)₃)~1.5Singlet9HThe nine equivalent protons of the tert-butyl group will appear as a sharp, intense singlet in a shielded region of the spectrum.[4]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The chemical shifts are predicted based on the known effects of substituents on benzene rings and typical values for ester and carboxylic acid carbons.[5][6]

Table 2: Predicted ¹³C NMR Chemical Shifts for tert-butyl 2-(3-carboxyphenoxy)acetate

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carboxylic Acid Carbonyl (-C OOH)170 - 175The carbonyl carbon of a carboxylic acid is significantly deshielded.[7]
Ester Carbonyl (-OC O-)168 - 172The ester carbonyl carbon is also deshielded, typically appearing slightly upfield from a carboxylic acid carbonyl.[8]
Aromatic (C-3)~158The carbon atom attached to the ether oxygen will be the most deshielded aromatic carbon.
Aromatic (C-1)~132The carbon bearing the carboxylic acid group.
Aromatic (C-5)~130Aromatic CH carbon.
Aromatic (C-2, C-4, C-6)115 - 125The remaining aromatic CH carbons.
Quaternary tert-Butyl (-C (CH₃)₃)~82The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen.
Methylene (-OC H₂CO-)~65The methylene carbon is deshielded by the adjacent oxygen and carbonyl group.
tert-Butyl Methyls (-C(C H₃)₃)~28The three equivalent methyl carbons of the tert-butyl group will appear as a strong signal in the aliphatic region.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for the rapid identification of functional groups. The spectrum of tert-butyl 2-(3-carboxyphenoxy)acetate is expected to be dominated by the characteristic absorptions of the carboxylic acid and ester moieties.[9][10]

Table 3: Predicted Key IR Absorption Bands for tert-butyl 2-(3-carboxyphenoxy)acetate

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch3300 - 2500Broad, StrongCarboxylic Acid
C-H Stretch (Aromatic)3100 - 3000MediumAromatic Ring
C-H Stretch (Aliphatic)2980 - 2850Medium-StrongMethylene and tert-Butyl
C=O Stretch~1760 and ~1700Strong, SharpEster and Carboxylic Acid
C=C Stretch1600 - 1450MediumAromatic Ring
C-O Stretch1300 - 1100StrongEster and Ether

The presence of two distinct carbonyl stretching frequencies would be a key diagnostic feature, with the ester carbonyl typically appearing at a slightly higher wavenumber than the carboxylic acid carbonyl.[11] The broad O-H stretch of the carboxylic acid is another highly characteristic feature.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Molecular Ion: The nominal molecular weight of tert-butyl 2-(3-carboxyphenoxy)acetate (C₁₃H₁₆O₅) is 252 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at m/z 252.100.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for esters and benzoic acids.[12][13]

  • Loss of tert-butyl radical: A primary fragmentation pathway for tert-butyl esters is the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) to form a stable acylium ion. This would result in a prominent peak at m/z 195 .

  • Loss of isobutylene: Another common fragmentation for tert-butyl esters is the loss of isobutylene ((CH₃)₂C=CH₂, 56 Da) via a McLafferty-type rearrangement, leading to the formation of the corresponding carboxylic acid. This would generate a peak at m/z 196 .

  • Decarboxylation: Benzoic acid derivatives often undergo decarboxylation (loss of CO₂, 44 Da) or loss of the entire carboxylic acid group (•COOH, 45 Da).[14] Fragmentation of the m/z 196 ion could lead to peaks at m/z 152 or m/z 151 .

  • Further Fragmentation: The phenyl cation resulting from these fragmentations could lead to a peak at m/z 77 .

Caption: Predicted major fragmentation pathways for tert-butyl 2-(3-carboxyphenoxy)acetate.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 2-(3-carboxyphenoxy)acetate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 5-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans). Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid or can be dissolved in a volatile solvent, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For fragmentation analysis (MS/MS), the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID).

Caption: A generalized workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This predictive technical guide provides a comprehensive spectroscopic characterization of tert-butyl 2-(3-carboxyphenoxy)acetate based on fundamental principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a valuable reference for researchers working on the synthesis and characterization of this molecule and its derivatives. The detailed protocols and workflow diagrams offer practical guidance for obtaining high-quality spectroscopic data for structural elucidation in a drug discovery and development setting.

References

  • An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • IR Spectra: Acids, Alcohols, Esters. Scribd. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. [Link]

  • Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. PubMed. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. University of Puget Sound. [Link]

  • t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

  • Fragmentation Processes. Structure Determination of Organic Compounds. [Link]

  • IR Chart. University of Calgary. [Link]

  • 13-C NMR Chemical Shift Table. University of Colorado Boulder. [Link]

  • 13C and 1H NMR Chemical Shifts Prediction Models for tert-butyl peroxides. University of Puerto Rico at Mayagüez. [Link]

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • What is the value of M/Z at base peak of benzoic acid/? ResearchGate. [Link]

  • C NMR spectra were recorded at 300 MHz in CDCl3 (Varian Unity Inova). Semantic Scholar. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • Predicting Infrared Spectra and Orb-v3. Rowan Newsletter. [Link]

  • (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. [Link]

  • (2-Tert-butylphenoxy)acetic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • tert-Butyl 2-(4-nitrophenoxy)acetate. PubMed Central (PMC). [Link]

  • FT-IR spectrum of tert-butyl... ResearchGate. [Link]

  • tert-Butyl 2-[4-(2-{4-[(tert-butoxycarbonyl)methoxy]-3-methylphenyl}-2-propyl)-2-methylphenoxy]acetate. PubMed Central (PMC). [Link]

  • 13.11 Characteristics of 13C NMR Spectroscopy. OpenStax. [Link]

  • Carboxylic acid derivatives. MassBank. [Link]

  • The mass spectrum of tert-butylamine follows shows an intense bas.... Pearson. [Link]

Sources

Exploratory

Solubility of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid in organic solvents

An In-depth Technical Guide on the Solubility of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic Acid in Organic Solvents Abstract Introduction: Understanding the Compound and the Importance of Solubility 3-(2-(tert-Butoxy)-2-oxo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic Acid in Organic Solvents

Abstract

Introduction: Understanding the Compound and the Importance of Solubility

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is a bifunctional organic molecule featuring a carboxylic acid group and a tert-butyl ester.[1] Its structure suggests a moderate polarity, with the benzoic acid moiety contributing to its acidic nature and potential for hydrogen bonding, while the tert-butoxy group adds a degree of lipophilicity. This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and biochemical research.[1]

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that influences a wide range of processes in drug development and chemical manufacturing. These include:

  • Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the concentration of the reactants in a solution.

  • Purification: Techniques such as crystallization and chromatography are fundamentally reliant on differential solubility.

  • Formulation: The bioavailability of a drug is often linked to its solubility.

  • Process Development: Understanding solubility is essential for designing and optimizing large-scale chemical processes.

Given the absence of specific solubility data for 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid, this guide will leverage the extensive knowledge available for its parent compound, benzoic acid, to predict its behavior and provide robust methods for its empirical determination.

Physicochemical Properties of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic Acid

A foundational understanding of the molecule's properties is essential for predicting its solubility.

PropertyValueSource
CAS Number 313709-63-6[1]
Molecular Formula C13H16O5[1]
Molecular Weight 252.26 g/mol [1]
Structure A benzoic acid core with a 2-(tert-butoxy)-2-oxoethoxy substituent at the meta position.[1]

The presence of both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the carbonyl oxygens and the ether oxygen) suggests that this molecule can interact with a variety of solvents. The aromatic ring and the tert-butyl group contribute to its nonpolar character.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Carboxylic acids, such as our target compound, exhibit a dual nature. The non-polar benzene ring favors dissolution in nonpolar solvents, while the polar carboxylic acid group can form hydrogen bonds with polar solvents.[2]

Based on the extensive data for benzoic acid, we can anticipate the following solubility trends for 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid:

  • High Solubility in Polar Protic and Aprotic Solvents: Solvents like alcohols (ethanol, methanol), which can act as both hydrogen bond donors and acceptors, are expected to be excellent solvents.[3][4] Similarly, polar aprotic solvents like acetonitrile and ethyl acetate should also effectively solvate the molecule.[3][4]

  • Moderate Solubility in Less Polar Solvents: Dichloromethane and other chlorinated solvents are likely to be reasonably good solvents.

  • Low Solubility in Nonpolar Solvents: Toluene and alkanes (e.g., hexane) are expected to be poor solvents due to the dominant polarity of the carboxylic acid and ester functional groups.[2][3]

  • Low Solubility in Water: While the carboxylic acid group can interact with water, the large, nonpolar portion of the molecule will likely limit its aqueous solubility, similar to benzoic acid.[2][4]

The solubility of carboxylic acids in organic solvents is also temperature-dependent, generally increasing with higher temperatures.[3]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise solubility data, empirical determination is necessary. The following protocols describe two common and reliable methods: the Gravimetric Method and the Titrimetric Method.

Gravimetric Method

This method involves preparing a saturated solution and then determining the mass of the dissolved solute after evaporating the solvent.[5] It is a direct and accurate method suitable for a wide range of solvents.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial).

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a magnetic stirrer or a shaker bath for at least 24 hours.

  • Separation:

    • Separate the undissolved solid from the solution by filtration through a syringe filter (0.45 µm) or by centrifugation.

  • Solvent Evaporation:

    • Carefully transfer a known mass or volume of the clear, saturated solution to a pre-weighed container.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven or under a gentle stream of nitrogen) until a constant weight of the dried residue is obtained.

  • Calculation:

    • The solubility is calculated as the mass of the dissolved solute per a given mass or volume of the solvent.

Gravimetric_Method cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solute to known solvent volume B Agitate at constant temperature (24h) A->B C Filter or Centrifuge B->C D Transfer known volume of supernatant C->D E Evaporate solvent to dryness D->E F Weigh residue and calculate solubility E->F

Caption: Workflow for the Gravimetric Solubility Determination Method.

Titrimetric Method

This method is particularly useful for acidic solutes like our target compound. It involves titrating a known volume of the saturated solution with a standardized base.[5]

Protocol:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Sampling and Dilution:

    • Withdraw a precise volume of the clear, saturated solution and, if necessary, dilute it with a suitable solvent to a concentration appropriate for titration.

  • Titration:

    • Titrate the solution of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator (e.g., phenolphthalein).

  • Endpoint Determination:

    • Continue the titration until the endpoint is reached, as indicated by a persistent color change of the indicator.

  • Calculation:

    • The concentration of the saturated solution, and thus the solubility, can be calculated from the volume of titrant used.

Titrimetric_Method cluster_prep Preparation cluster_sampling Sampling cluster_titration Titration cluster_calc Calculation A Prepare saturated solution B Withdraw and dilute a precise volume A->B C Titrate with standardized NaOH B->C D Observe endpoint with indicator C->D E Calculate concentration from titrant volume D->E

Caption: Workflow for the Titrimetric Solubility Determination Method.

Predicted Solubility Profile

Based on the principles discussed, the following table provides a predicted qualitative solubility profile for 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid. This should be verified experimentally.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the carboxylic acid group.
Polar Aprotic Acetonitrile, Ethyl Acetate, AcetoneHigh to ModerateGood dipole-dipole interactions with the polar functional groups.
Chlorinated Dichloromethane, ChloroformModerateCan solvate the molecule through dipole-dipole interactions.
Aromatic TolueneLowThe nonpolar nature of the solvent is not ideal for the polar functional groups.
Aliphatic Hexane, HeptaneVery LowHighly nonpolar, unable to effectively solvate the polar parts of the molecule.
Aqueous WaterLowThe large nonpolar region of the molecule outweighs the polarity of the carboxylic acid.

Conclusion

While direct, quantitative solubility data for 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is not currently available in the public domain, a strong predictive understanding can be formulated based on its molecular structure and the well-documented behavior of its parent compound, benzoic acid. It is anticipated to be highly soluble in polar organic solvents and poorly soluble in nonpolar and aqueous media. For precise quantitative data, the gravimetric and titrimetric methods outlined in this guide provide robust and reliable experimental pathways. This information is crucial for the effective use of this compound in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
  • Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Vulcanchem. (n.d.). 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid.
  • CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids.
  • Guidechem. (n.d.). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

Sources

Foundational

Stability and storage conditions for 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

An In-Depth Technical Guide to the Stability and Storage of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid Abstract This technical guide provides a comprehensive analysis of the chemical stability, optimal storage condition...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and handling protocols for 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid (CAS No. 313709-63-6). As a key intermediate in organic synthesis and pharmaceutical research, understanding its degradation pathways is critical for ensuring experimental reproducibility, product purity, and shelf-life longevity. This document outlines the principal mechanisms of degradation, primarily ester hydrolysis, and provides field-proven methodologies for storage, handling, and stability assessment. The intended audience includes researchers, chemists, and quality control professionals in the pharmaceutical and life sciences industries.

Introduction and Compound Profile

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is a bifunctional organic molecule utilized as a building block in the synthesis of more complex chemical entities.[1] Its structure incorporates a benzoic acid moiety, providing a site for amide bond formation or other carboxylate reactions, and a tert-butyl ester, which serves as a protecting group for a second carboxylic acid function. This dual-functionality makes it a valuable reagent in multi-step syntheses within drug discovery and materials science.[1]

The integrity of this compound is paramount for the success of subsequent synthetic steps. Degradation not only reduces the yield of the desired product but can also introduce impurities that may be difficult to separate, potentially compromising the biological or material properties of the final molecule. This guide serves to elucidate the factors governing its stability.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for its proper handling.

PropertyValueReference
CAS Number 313709-63-6[1]
Molecular Formula C₁₃H₁₆O₅[1]
Molecular Weight 252.26 g/mol [1]
IUPAC Name 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid[1]
Physical State Solid[1]
Primary Functional Groups Carboxylic Acid, tert-Butyl Ester, Ether[1]

Core Stability Profile & Degradation Pathways

The chemical stability of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is primarily dictated by its tert-butyl ester functional group, which is susceptible to hydrolysis. The presence of the ether linkage and the aromatic ring introduces secondary, though less common, degradation routes.

Primary Degradation Pathway: Ester Hydrolysis

The most significant stability concern is the cleavage of the tert-butyl ester bond. This reaction can be catalyzed by both acidic and basic conditions.[1]

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester undergoes hydrolysis to yield 3-(carboxymethoxy)benzoic acid and tert-butanol. The tert-butyl carbocation is a stable intermediate, facilitating this reaction.

  • Base-Catalyzed Hydrolysis (Saponification): Strong bases will readily hydrolyze the ester to the corresponding carboxylate salt and tert-butanol.

The steric hindrance provided by the bulky tert-butyl group offers some kinetic stability compared to less hindered esters (e.g., methyl or ethyl esters); however, this protection is insufficient to prevent degradation under inappropriate storage or reaction conditions.[2]

G cluster_main Primary Degradation: Ester Hydrolysis parent 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid product1 3-(carboxymethoxy)benzoic acid parent->product1 H⁺ or OH⁻ (Acid/Base) + H₂O product2 tert-Butanol parent->product2 H⁺ or OH⁻ (Acid/Base) + H₂O

Caption: Primary hydrolytic degradation pathway.

Secondary Degradation Pathways

While less probable under standard conditions, other degradation mechanisms should be considered:

  • Oxidation: The benzene ring can be susceptible to oxidation, particularly if exposed to strong oxidizing agents or high-energy conditions like UV light.[1] While specific data for this compound is limited, related phenolic and benzoic structures are known to undergo oxidative degradation.[3]

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose. Hazardous decomposition products may include carbon monoxide and carbon dioxide.[4]

Recommended Storage and Handling Protocols

To ensure the long-term integrity of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid, adherence to strict storage and handling protocols is mandatory. The primary objective is to mitigate exposure to moisture, incompatible chemicals, and adverse temperatures.

Storage Conditions

The consensus from supplier data sheets points to a consistent set of optimal conditions.[1][5] Several suppliers note the use of cold-chain transportation, underscoring the importance of maintaining a controlled temperature profile from receipt to use.[6][7]

ParameterRecommendationRationale & Expert Insight
Temperature 2–8°C Refrigeration significantly slows the rate of potential hydrolytic and oxidative reactions. Storing at room temperature is not advised for long-term stability.
Atmosphere Sealed, dry, inert gas (e.g., Argon, Nitrogen) A dry atmosphere is critical to prevent hydrolysis.[1][5] Using an inert gas displaces both moisture and oxygen, providing a dual protective effect against hydrolysis and oxidation.
Container Tightly sealed, opaque containerPrevents ingress of atmospheric moisture and protects from light, which can catalyze oxidative degradation.
Incompatibilities Store away from strong acids, strong bases, and strong oxidizing agents.[4]Direct contact with these substances will initiate rapid degradation via hydrolysis or oxidation.[1]
Safe Handling Procedures

Proper handling is crucial to prevent both contamination of the compound and exposure to the researcher.

  • Work Environment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4][8]

  • Dispensing: Before opening, allow the container to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold solid, a common and often overlooked cause of degradation.

  • Atmosphere Control: When dispensing, minimize the time the container is open. For high-purity applications or long-term storage, flush the container headspace with an inert gas before re-sealing.

  • Avoid Dust Formation: Handle the solid carefully to avoid creating dust, which can be an inhalation hazard.[5][9]

  • Cleaning: Clean up spills promptly using inert, absorbent materials.[10] Dispose of waste in accordance with local, state, and federal regulations.

Methodology for Stability Assessment

A self-validating system for assessing stability involves subjecting the compound to controlled stress conditions and monitoring its purity over time using a quantitative analytical method, typically High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Accelerated Stability Study

This protocol outlines a standard workflow for evaluating the stability of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid under forced degradation conditions.

Objective: To identify degradation products and determine the rate of degradation under various stress conditions.

Materials:

  • 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Calibrated stability chambers/ovens

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidative Stress: Add 3% H₂O₂.

    • Thermal Stress (Solid): Place the solid compound in an oven at a controlled elevated temperature (e.g., 60°C).

    • Thermal Stress (Solution): Place a solution vial in the oven.

    • Control: Prepare a sample with the solvent alone, stored under optimal conditions (2–8°C).

  • Incubation: Place the vials in the appropriate stability chambers or conditions.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a sample from each condition. If necessary, neutralize the acidic and basic samples before injection.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a gradient elution method with a mobile phase of water and acetonitrile (both containing 0.1% acid) to separate the parent compound from any degradation products.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.

    • Identify and quantify major degradation products by comparing peak areas.

Caption: Experimental workflow for stability assessment.

Conclusion

The stability of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is robust when stored under the correct conditions but is vulnerable to degradation, primarily through hydrolysis of the tert-butyl ester. The key to preserving its integrity lies in strict control of temperature, moisture, and chemical environment. By adhering to the recommended storage protocol of 2–8°C in a sealed, dry container and following safe handling practices, researchers can ensure the compound's purity and performance in sensitive downstream applications. Routine stability testing, as outlined, provides a framework for quality assurance and shelf-life determination.

References

  • Benzoic Acid Standard Safety Data Sheet. (2015).
  • National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from a representative source on chemical safety and storage.
  • TCI Chemicals. (2025). Safety Data Sheet: 4-(tert-Butoxycarbonylamino)benzoic Acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • Chen, S., et al. (2012). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PLOS ONE. Retrieved from [Link]

  • Planken, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic Acid for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Drug Discovery 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid, with CAS Number 313709-63-6, is a bifunctional molecule of significant interest in the fields of medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid, with CAS Number 313709-63-6, is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development.[1][2][3] Its structure, featuring a carboxylic acid group on a benzoic acid core and a tert-butyl ester-protected acetic acid moiety linked via an ether bond, makes it a valuable synthetic intermediate. The strategic placement of these functional groups allows for selective chemical modifications, rendering it an important building block in the synthesis of more complex molecules.[3] This guide provides an in-depth overview of the commercial landscape for this compound, detailed protocols for its synthesis and quality control, and insights into its applications for researchers, scientists, and professionals in the pharmaceutical industry.

Commercial Availability: A Comparative Overview of Suppliers

The accessibility of high-quality starting materials is paramount for reproducible and successful research outcomes. 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is available from several reputable chemical suppliers. The following table provides a comparative overview of some of these commercial sources.

SupplierPurityAvailable QuantitiesCatalog Price (USD)Additional Information
Sunway Pharm Ltd 97%1g, 5g$506.00 (1g), $1291.00 (5g)Storage: Sealed in dry, Room Temperature.[1]
BLDpharm Information not specifiedInquire for detailsInquire for detailsOffers cold-chain transportation.[2]
Vulcanchem Information not specifiedInquire for detailsInquire for detailsStates the compound is for research use only.[3]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is typically achieved through a Williamson ether synthesis, a robust and well-established method in organic chemistry. This process involves the reaction of 3-hydroxybenzoic acid with a suitable haloacetate ester in the presence of a base.

Experimental Protocol: Synthesis of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

Materials:

  • 3-Hydroxybenzoic acid

  • tert-Butyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetone to the flask to create a suspension.

  • Addition of Alkylating Agent: While stirring vigorously, add tert-butyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude product in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-Hydroxybenzoic Acid + K₂CO₃ Add_Bromoacetate Add tert-Butyl Bromoacetate Reactants->Add_Bromoacetate Suspend Solvent Anhydrous Acetone Solvent->Reactants Reflux Reflux (12-24h) Add_Bromoacetate->Reflux Heat Filter Filter Salts Reflux->Filter Cool Concentrate Concentrate Filter->Concentrate Extract Aqueous Work-up Concentrate->Extract Purify Purification Extract->Purify Product Pure 3-(2-(tert-Butoxy)-2- oxoethoxy)benzoic acid Purify->Product

Caption: Synthetic workflow for 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid.

Quality Control and Structural Elucidation

Ensuring the purity and structural integrity of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is critical for its use in subsequent applications. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound. A reversed-phase method is typically suitable.

Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is indispensable for confirming the structure of the synthesized molecule. The spectrum will show characteristic peaks for the aromatic protons, the methylene protons of the ethoxy group, and the tert-butyl protons.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):

  • ~1.4-1.5: A singlet corresponding to the 9 protons of the tert-butyl group.

  • ~4.6-4.7: A singlet for the 2 methylene protons of the -OCH₂- group.

  • ~7.1-8.0: A series of multiplets for the 4 protons on the benzene ring.

  • ~10-12: A broad singlet for the carboxylic acid proton (may not always be observed).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule. The expected mass-to-charge ratio ([M-H]⁻ or [M+H]⁺) would correspond to the molecular weight of 252.26 g/mol .[1][2][3]

QC_Workflow cluster_analysis Analytical Techniques HPLC HPLC (Purity Assessment) Data Purity, Structure, and Molecular Weight Data HPLC->Data NMR ¹H NMR (Structural Confirmation) NMR->Data MS Mass Spectrometry (Molecular Weight Verification) MS->Data Sample Synthesized Compound Sample->HPLC Sample->NMR Sample->MS

Caption: Quality control workflow for 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid.

Applications in Drug Discovery and Development

The utility of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid lies in its capacity to act as a versatile linker and building block in the synthesis of various biologically active molecules.[3]

  • Linker for PROTACs: One of the most significant applications of similar molecules is in the development of Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid can be coupled to a ligand for an E3 ubiquitin ligase, while the deprotected acetic acid can be attached to a ligand for a target protein. The resulting PROTAC molecule can then induce the degradation of the target protein.

  • Scaffold for Novel Therapeutics: The benzoic acid core can be functionalized to interact with biological targets, while the protected ethoxyacetic acid side chain can be modified to modulate physicochemical properties such as solubility and cell permeability. Derivatives of benzoic acid have been explored for a wide range of therapeutic areas, including their use as antifungal agents and in the synthesis of more complex medicinal compounds.

  • Intermediate in Multi-step Synthesis: The tert-butyl ester serves as a convenient protecting group for the carboxylic acid, which can be selectively removed under acidic conditions without affecting other functional groups in the molecule. This orthogonality is highly valuable in complex synthetic routes.[4]

Applications cluster_apps Key Applications Compound 3-(2-(tert-Butoxy)-2-oxoethoxy) benzoic acid PROTACs PROTAC Linker Synthesis Compound->PROTACs Therapeutics Scaffold for Novel Therapeutics Compound->Therapeutics Intermediate Protected Synthetic Intermediate Compound->Intermediate

Caption: Key application areas of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid.

Conclusion

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is a valuable and versatile chemical tool for researchers and professionals in drug discovery and development. Its commercial availability, coupled with straightforward synthetic and purification protocols, makes it an accessible building block for a variety of applications. A thorough understanding of its properties and the implementation of rigorous quality control measures are essential for its successful application in the synthesis of novel and impactful therapeutic agents.

References

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • PubMed Central. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

Sources

Protocols & Analytical Methods

Application

Application Notes and Protocols for 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Linker for Fmoc-Based Solid-Phase Peptide Synthesis Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Linker for Fmoc-Based Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids into complex peptide chains.[1] The choice of a linker, the molecular entity that connects the growing peptide chain to the insoluble resin support, is a critical determinant of the success of the synthesis. The linker must be stable to the iterative conditions of Nα-protecting group removal and amino acid coupling, yet allow for the clean and efficient cleavage of the final peptide product.[2][3]

This document provides detailed application notes and protocols for the use of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid , a specialized linker for Fmoc-based SPPS. Based on its chemical structure, this linker is designed for the synthesis of peptides with a C-terminal carboxylic acid. The benzoic acid moiety provides a handle for attachment to an amino-functionalized solid support, while the tert-butyl ester serves as a temporary protecting group for the carboxyl function to which the first amino acid is attached. This ester is labile to strong acids, making it compatible with the final trifluoroacetic acid (TFA)-mediated cleavage step in Fmoc/tBu strategies.[4][5]

The ether linkage within the linker structure imparts chemical stability, particularly to the basic conditions required for the removal of the Fmoc group (typically 20% piperidine in DMF).[6][7] This ensures the integrity of the linker throughout the synthesis. These protocols are designed to provide a robust framework for the utilization of this versatile linker in the synthesis of a wide range of peptides.

Mechanism of Action and Workflow Overview

The utilization of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid in Fmoc-SPPS follows a logical and well-established chemical pathway. The overall process, from the initial functionalization of the resin to the final release of the peptide, is depicted in the workflow diagram below.

spss_workflow cluster_resin_prep Resin Functionalization cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification resin Aminomethyl Resin loaded_resin Linker-Functionalized Resin resin->loaded_resin Coupling (e.g., DIC/HOBt) linker 3-(2-(tert-Butoxy)-2- oxoethoxy)benzoic acid linker->loaded_resin deprotection tert-Butyl Deprotection (TFA) loaded_resin->deprotection first_aa First Fmoc-AA Coupling deprotection->first_aa spps_cycles Iterative Fmoc-SPPS Cycles (Deprotection & Coupling) first_aa->spps_cycles peptide_resin Peptide-Resin spps_cycles->peptide_resin cleavage TFA Cleavage Cocktail peptide_resin->cleavage precipitation Ether Precipitation cleavage->precipitation purification Crude Peptide Purification (HPLC) precipitation->purification final_peptide Purified Peptide Acid purification->final_peptide

Figure 1: Overall workflow for SPPS using the 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid linker.

The synthesis commences with the covalent attachment of the linker to an aminomethyl-functionalized resin via a stable amide bond. Subsequently, the tert-butyl ester is removed with TFA to expose a carboxylic acid, which serves as the anchor point for the first Fmoc-protected amino acid. The peptide chain is then elongated through standard Fmoc-SPPS cycles. The final step involves the cleavage of the ester bond linking the peptide to the linker and the simultaneous removal of side-chain protecting groups using a TFA-based cocktail.

Chemical Pathway

The chemical transformations involved in the use of the 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid linker are illustrated below.

chemical_pathway linker Linker inv1 linker->inv1 + resin H₂N-CH₂-Resin resin->inv1 linker_resin Linker-Resin activated_linker_resin Activated Linker-Resin linker_resin->activated_linker_resin 1. TFA (tBu deprotection) 2. Activation (DIC/HOBt) inv2 activated_linker_resin->inv2 + first_aa Fmoc-AA-OH first_aa->inv2 peptide_linker_resin Fmoc-AA-Linker-Resin final_peptide_resin H₂N-Peptide-Linker-Resin peptide_linker_resin->final_peptide_resin Fmoc-SPPS Cycles cleaved_peptide H₂N-Peptide-OH final_peptide_resin->cleaved_peptide TFA Cleavage Cocktail inv1->linker_resin DIC/HOBt inv2->peptide_linker_resin Coupling inv3 inv4

Figure 2: Chemical scheme of linker attachment, first amino acid coupling, and cleavage.

Protocols

The following protocols provide detailed step-by-step instructions for the use of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid in SPPS. It is assumed that standard solid-phase synthesis techniques and equipment are used.

Protocol 1: Attachment of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic Acid to Aminomethyl Resin

This protocol describes the coupling of the linker to an aminomethyl-functionalized polystyrene resin.

Materials:

  • Aminomethyl (AM) resin (e.g., 100-200 mesh, 1% DVB, ~1.0 mmol/g)

  • 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the aminomethyl resin (1.0 eq) in DMF for 1 hour in a reaction vessel.

  • Drain the DMF.

  • In a separate flask, dissolve 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid (3.0 eq) and HOBt (3.0 eq) in DMF.

  • Add DIC (3.0 eq) to the solution from step 3 and allow to pre-activate for 10 minutes at room temperature.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Monitor the reaction for the disappearance of free amino groups using a qualitative ninhydrin test.

  • Once the reaction is complete (negative ninhydrin test), drain the reaction mixture.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum to a constant weight.

Protocol 2: Loading of the First Fmoc-Amino Acid

This protocol details the deprotection of the tert-butyl ester and the subsequent coupling of the first amino acid.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Fmoc-amino acid

  • DIC

  • HOBt

  • DMF

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the linker-functionalized resin in DCM for 1 hour.

  • Drain the DCM.

  • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the tert-butyl protecting group.

  • Drain the TFA/DCM solution and wash the resin thoroughly with DCM (5x) and DMF (3x) to remove residual acid.

  • In a separate flask, dissolve the first Fmoc-amino acid (4.0 eq) and HOBt (4.0 eq) in DMF.

  • Add DIC (4.0 eq) to the amino acid solution and pre-activate for 10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 2-4 hours, monitoring with the ninhydrin test.

  • After complete coupling, drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • The resin is now ready for the standard Fmoc-SPPS elongation cycles.

Protocol 3: Peptide Elongation (Standard Fmoc-SPPS Cycle)

A standard Fmoc-SPPS cycle consists of two main steps: Fmoc deprotection and coupling of the next amino acid. This cycle is repeated until the desired peptide sequence is assembled.

Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5x) to remove piperidine and the fulvene adduct.

Amino Acid Coupling:

  • Couple the next Fmoc-amino acid using a suitable activation method (e.g., DIC/HOBt, HBTU/DIPEA) with a 3-5 fold excess of reagents.

  • Monitor the reaction using the ninhydrin test.

  • After complete coupling, wash the resin with DMF (3x) and DCM (3x).

Protocol 4: Final Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (see Table 2)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • In a fume hood, add the appropriate cleavage cocktail to the dried resin (typically 10 mL per gram of resin).[8][9]

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether (2x).

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Data Presentation

Reagent Equivalents (vs. Resin Capacity) Purpose
Protocol 1: Linker Attachment
3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid3.0Linker molecule
DIC3.0Activating agent
HOBt3.0Racemization suppression
Protocol 2: First AA Loading
Fmoc-amino acid4.0First amino acid
DIC4.0Activating agent
HOBt4.0Racemization suppression

Table 1: Recommended Reagent Equivalents for Resin Functionalization and First Amino Acid Loading.
Cleavage Cocktail Composition (v/v) Application Notes
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTGeneral purpose cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[9]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIPS"Odorless" alternative, useful for peptides with Trt-based protecting groups. Does not prevent Met oxidation.[9]
Standard 95% TFA, 2.5% Water, 2.5% TIPSSuitable for peptides without sensitive residues.
Table 2: Common Cleavage Cocktails for Final Peptide Release.
TFA: Trifluoroacetic acid, EDT: 1,2-Ethanedithiol, TIPS: Triisopropylsilane

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • An, G., & Wu, M. (2005). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. Biological Procedures Online, 7(1), 84-90.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • ResearchGate. (n.d.). Fig. 1 Proposed peptide cleavage method based on Edman degradation. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PubMed. (n.d.). Photochemical cleavage of leader peptides. Retrieved from [Link]

  • Hansen, P. R., Andersson, L., & Holm, A. (2012). Photochemical cleavage of leader peptides. Chemical communications (Cambridge, England), 48(43), 5349-5351.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Tomita, K., Narumi, T., Niida, A., Oishi, S., Ohno, H., & Fujii, N. (2007). Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres. Biopolymers, 88(2), 272-278.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2018). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules (Basel, Switzerland), 23(7), 1675.
  • Aapptec Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2018). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 23(7), 1675.
  • Kumar, A., Ye, G., & Kumar, A. (2005). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis.
  • PubMed. (2009). Synthesis and evaluation of 3-(dihydroxyboryl)benzoic acids as D,D-carboxypeptidase R39 inhibitors. Retrieved from [Link]

  • Kumar, A., Ye, G., & Kumar, A. (2005). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis.

Sources

Method

Application Notes and Protocols: The Strategic Use of Tert-Butyl Protecting Groups in Multi-Step Organic Synthesis

Abstract In the complex architectural designs of multi-step organic synthesis, protecting groups serve as the temporary scaffolding that allows for the selective transformation of multifunctional molecules. Among the div...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the complex architectural designs of multi-step organic synthesis, protecting groups serve as the temporary scaffolding that allows for the selective transformation of multifunctional molecules. Among the diverse arsenal available to the modern chemist, the tert-butyl (tBu) group is a cornerstone, prized for its unique combination of steric bulk and distinct electronic properties. This guide provides an in-depth exploration of the primary classes of tert-butyl protecting groups—including tert-butoxycarbonyl (Boc) for amines, tert-butyl esters for carboxylic acids, and tert-butyl ethers for alcohols. We will delve into the mechanistic underpinnings of their installation and cleavage, provide detailed, field-proven protocols, and discuss their strategic deployment in complex syntheses, most notably in the orthogonal protection schemes essential for pharmaceutical and peptide development.

The Tert-Butyl Group: A Profile in Stability and Lability

The utility of the tert-butyl group is rooted in a simple yet elegant chemical principle: its acid-catalyzed cleavage proceeds through the formation of a highly stable tertiary carbocation.[1][2] This mechanism dictates its defining characteristics:

  • Robust Stability: Tert-butyl protected functional groups are exceptionally stable under a wide range of conditions, including strongly basic, nucleophilic, and reductive environments.[3][4] This robustness allows chemists to perform extensive modifications on other parts of a molecule without disturbing the protected site.

  • Clean and Specific Cleavage: Deprotection is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][6] The cleavage reaction is driven to completion by the irreversible loss of gaseous byproducts—isobutylene from the tert-butyl cation and, in the case of Boc groups, carbon dioxide.[2][7]

This unique stability-lability profile makes the tBu group a critical component of orthogonal protection strategies , where multiple, distinct protecting groups can be removed selectively under different conditions without interfering with one another.[5][8]

Mechanism of Deprotection: The Carbocation Pathway

The acid-catalyzed removal of any tert-butyl protecting group follows a common mechanistic pathway. The reaction is initiated by protonation of a heteroatom (oxygen or nitrogen) adjacent to the tBu group. This is followed by the heterolytic cleavage of the carbon-oxygen or carbon-nitrogen bond to release the resonance-stabilized and hyperconjugation-stabilized tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas.[2][9]

G cluster_mech General Deprotection Mechanism Start R-X-tBu (Protected Substrate) Protonation Protonation by Acid (H⁺) [R-X(H)⁺-tBu] Start->Protonation Fast Cleavage C-X Bond Cleavage Protonation->Cleavage Rate-Determining Step Products R-XH (Deprotected) + tBu⁺ (tert-Butyl Cation) Cleavage->Products Elimination Elimination Products->Elimination Cation Fate Byproduct Isobutylene (Gas) + H⁺ Elimination->Byproduct

Caption: General mechanism of acid-catalyzed tert-butyl deprotection.

A critical consideration during deprotection is the fate of the highly reactive tert-butyl cation. This electrophile can potentially alkylate sensitive or nucleophilic sites on the deprotected substrate, such as the indole ring of tryptophan or the sulfur of methionine.[3][6] To prevent these undesired side reactions, scavengers like triisopropylsilane (TIS), water, or thioanisole are included in the cleavage cocktail to trap the carbocation.[5]

The N-Boc Group: A Pillar of Amine Protection

The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines, finding extensive use in both solution-phase synthesis and solid-phase peptide synthesis (SPPS).[4][7] It transforms a nucleophilic and basic amine into a neutral, non-nucleophilic carbamate, rendering it inert to most reaction conditions except for strong acid.[2]

Protocol 1: N-Boc Protection of a Primary Amine

This protocol describes a standard procedure for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH) as base[4][7]

  • Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or a biphasic system with water[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0 equiv) in the chosen solvent (e.g., THF) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base (e.g., TEA, 1.2 equiv). For amino acids, an aqueous solution of NaOH is often used.[4]

  • Cool the solution to 0 °C in an ice bath.

  • Add Boc₂O (1.1 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (if a basic catalyst was used and the product is stable), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected amine.[6]

Protocol 2: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This is the standard method for cleaving the Boc group, particularly in the final step of peptide synthesis.

Materials:

  • N-Boc protected compound

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)[5]

  • Dichloromethane (DCM) (optional, as co-solvent)[10]

  • Cold diethyl ether

Procedure:

  • Dissolve the N-Boc protected compound in DCM or place the dry peptide-resin in a suitable reaction vessel.

  • Add the pre-prepared cleavage cocktail. A common ratio is 10 mL of cocktail per gram of peptide-resin.[5]

  • Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by LC-MS. Note that CO₂ gas is evolved, so the system should not be sealed.[7]

  • For peptide-resin, filter the resin and wash it with additional TFA or DCM. Collect the filtrate.

  • Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to remove the bulk of the TFA.

  • Precipitate the deprotected product by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration, wash with cold ether, and dry under vacuum.

Protection/Deprotection Reagents Solvent Typical Conditions Reference(s)
Boc Protection Boc₂O, Base (TEA, DMAP, NaOH)THF, DCM, ACN, H₂O0 °C to Room Temp[3][6][7]
Boc Deprotection TFA, HClDCM, Dioxane, Ethyl AcetateRoom Temp, 30 min - 3 hr[5][6][10]
Selective Deprotection AlCl₃, ZnBr₂ (for secondary Boc)VariousVaries[6][7]
Table 1: Common conditions for N-Boc protection and deprotection.

Tert-Butyl Esters and Ethers: Shielding Carboxyls and Hydroxyls

Similar principles apply to the protection of carboxylic acids and alcohols. Tert-butyl esters and ethers provide robust protection under basic and nucleophilic conditions, making them invaluable in the synthesis of complex molecules like natural products and pharmaceuticals.[1][11]

Tert-Butyl Esters for Carboxylic Acids

The steric bulk of the tBu ester effectively shields the carbonyl from attack by a wide range of nucleophiles.[1]

  • Formation: Commonly prepared by reacting the carboxylic acid with isobutylene under strong acid catalysis (e.g., H₂SO₄).[12]

  • Cleavage: Readily cleaved with TFA or other strong acids using protocols similar to Boc deprotection.[10] Milder, selective methods using aqueous phosphoric acid or Lewis acids have also been developed.[10][13]

Tert-Butyl Ethers for Alcohols and Phenols

Protecting hydroxyl groups as tBu ethers is common in multi-step synthesis, especially in peptide chemistry for the side chains of Ser, Thr, and Tyr.[5][14]

  • Formation: Can be challenging but is often achieved by reacting the alcohol with isobutylene and an acid catalyst.[15]

  • Cleavage: Requires strong acidic conditions, typically TFA, in a manner analogous to tBu esters and Boc groups.[16][17]

Functional Group Protection Reagent Deprotection Reagent Key Stability Reference(s)
Carboxylic Acid (-COOH) Isobutylene, H₂SO₄TFA, aq. H₃PO₄Stable to base, nucleophiles[1][10][13]
Alcohol/Phenol (-OH) Isobutylene, Acid CatalystTFA, strong acidsStable to base, oxidation, reduction[5][14][18]
Thiol (-SH) Isobutylene, Acid CatalystTMSBr/TFA, PdCl₂Stable to TFA, base[19][20][21]
Table 2: Overview of tert-butyl protection for various functional groups.

Orthogonality in Action: The Fmoc/tBu Strategy in SPPS

The power of the tert-butyl protecting group is most elegantly demonstrated in the Fmoc/tBu orthogonal strategy for Solid-Phase Peptide Synthesis (SPPS).[5] In this strategy:

  • The α-amino group of the growing peptide chain is temporarily protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.

  • Reactive amino acid side chains (e.g., the hydroxyl of Serine, the carboxyl of Aspartic Acid) are protected with acid-labile tert-butyl groups.[22]

This orthogonality allows for the selective removal of the Fmoc group at each coupling cycle using a base (e.g., 20% piperidine in DMF) without affecting the tBu-protected side chains.[5] The tBu groups remain intact throughout the entire chain assembly and are only removed during the final step when the completed peptide is cleaved from the solid support using a strong acid cocktail, typically containing TFA.[8][23]

G cluster_spps Fmoc/tBu Orthogonal SPPS Workflow Start Resin-Bound Peptide (Fmoc-AA(tBu)-Resin) Deprotect Fmoc Deprotection Start->Deprotect 20% Piperidine/DMF Wash1 Wash Deprotect->Wash1 Couple Couple Next Fmoc-AA(tBu)-OH Wash1->Couple Wash2 Wash Couple->Wash2 Cycle Repeat Cycle Wash2->Cycle Cycle->Deprotect Elongate Chain Cleave Final Cleavage & Side-Chain Deprotection Cycle->Cleave Synthesis Complete End Purified Peptide (All groups removed) Cleave->End TFA Cocktail

Caption: Workflow of the orthogonal Fmoc/tBu strategy in SPPS.

Troubleshooting and Field-Proven Insights

While robust, the application of tBu groups is not without its challenges. Successful implementation requires careful consideration of substrate-specific factors and reaction conditions.

Common Issue: Incomplete Deprotection

If cleavage is incomplete, several factors may be at play. The stability of tBu ethers and esters can vary based on the electronic and steric environment of the specific substrate.

G cluster_trouble Troubleshooting Incomplete tBu Cleavage Start Incomplete Deprotection (TLC or LC-MS shows starting material) CheckTime Increase Reaction Time? Start->CheckTime CheckTemp Increase Temperature? CheckTime->CheckTemp No Success Reaction Complete CheckTime->Success Yes CheckReagent Increase Acid Equivalents or Use Stronger Acid? CheckTemp->CheckReagent No CheckTemp->Success Yes SideReaction Warning: Potential Side Reactions CheckTemp->SideReaction CheckReagent->Success Yes CheckReagent->SideReaction

Caption: Decision tree for addressing incomplete t-Bu deprotection.[10]

Selectivity in Poly-Protected Molecules

Selectively cleaving one acid-labile group in the presence of another (e.g., Boc vs. tBu ester) is a significant challenge.[10] While both are cleaved by strong acid, kinetic differences can sometimes be exploited. For example, some reports suggest that certain conditions may cleave an N-Boc group faster than a t-Bu ester, though achieving perfect selectivity is difficult.[10] In such cases, enzymatic deprotection, which can selectively hydrolyze t-butyl esters while leaving N-Boc groups intact, offers a mild and highly selective alternative.[12]

Conclusion

The tert-butyl protecting group, in its various forms, is an indispensable tool in modern organic synthesis. Its predictable stability profile, coupled with its clean, acid-mediated cleavage, provides chemists with a reliable method for masking reactive functional groups. Its central role in orthogonal strategies, particularly in the automated synthesis of peptides and other biopolymers, has cemented its importance in drug discovery and development. By understanding the underlying mechanisms and mastering the associated protocols, researchers can confidently leverage the tBu group to navigate the intricate pathways of complex molecule synthesis.

References

  • Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide. Benchchem.
  • An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate. Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Peptides.
  • The Pivotal Role of tert-Butyl Esters in Organic Synthesis: A Guide to Protection and Deprotection Strategies. Benchchem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Introduction of tert-butyldiphenylsilyl (TBDPS) group. Glycoscience Protocols (GlycoPODv2).
  • Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. Ingenta Connect.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Cleavage of the tert-butyl ester without affecting other functional groups. Benchchem.
  • An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Marcel Dekker, Inc.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • t-Butyl Ether Protecting Groups: Videos & Practice Problems. Pearson.
  • Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry - ACS Publications.
  • tert-Butyl Ether Derivatives of Alcohols and phenols Cat-. ResearchGate.
  • Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions: A Comparative Guide. Benchchem.
  • tert-Butyl Esters. Organic Chemistry Portal.
  • Protecting Groups: Orthogonal Sets of Protecting Groups. University of Wisconsin-Madison.
  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate.
  • Synthesis and Cleavage of Ethers. Longdom Publishing.
  • (a) Cys thiol protection with the tert-butyl (tBu) protecting group and... ResearchGate.
  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. ACS Publications.
  • Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Chemistry Stack Exchange.
  • p-tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis. Organic Letters - ACS Publications.
  • The tert-butyl group in chemistry and biology. ResearchGate.
  • tert-Butyl carbamate. Chem-Impex.
  • Protecting Groups in Organic Synthesis. ChemTalk.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.
  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed.
  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central.

Sources

Application

Application Notes and Protocols for Amide Bond Formation Using 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic Acid

Introduction 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is a bifunctional linker molecule of significant interest in contemporary drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (P...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is a bifunctional linker molecule of significant interest in contemporary drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy.[3] This molecule, featuring a carboxylic acid for amide bond formation and a tert-butyl protected carboxylic acid, offers a versatile platform for the modular synthesis of these complex therapeutic agents.[1]

This guide provides a comprehensive overview of the reaction conditions for the amide coupling of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid. It is designed for researchers, medicinal chemists, and drug development professionals, offering detailed, field-proven protocols and explaining the causality behind experimental choices to ensure reproducible and high-yielding synthetic outcomes.

Physicochemical Properties

A foundational understanding of the starting material's properties is crucial for designing robust reaction and purification protocols.

PropertyValueSource
CAS Number 313709-63-6[4][5]
Molecular Formula C₁₃H₁₆O₅[4]
Molecular Weight 252.26 g/mol [4]
Appearance White to off-white solidGeneral
Solubility Soluble in many common organic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Ethyl Acetate (EtOAc).Inferred

Core Application: A Versatile Linker in PROTAC Synthesis

The unique architecture of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid makes it an ideal building block for PROTAC synthesis. The free carboxylic acid serves as a handle for coupling to an amine-functionalized protein of interest (POI) ligand or E3 ligase ligand. The tert-butyl ester protects the other end of the linker, which can be deprotected in a later step to reveal a carboxylic acid for coupling to the second ligand, enabling a modular and convergent synthetic strategy.

PROTAC_Synthesis cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Amide Coupling Linker 3-(2-(tert-Butoxy)-2- oxoethoxy)benzoic acid Intermediate Coupled Intermediate (tert-Butyl Protected) Linker->Intermediate Coupling Reagent Ligand_A POI or E3 Ligand (with -NH2 group) Ligand_A->Intermediate Deprotected Deprotected Intermediate (Free Carboxylic Acid) Intermediate->Deprotected Acidic Cleavage PROTAC Final PROTAC Molecule Deprotected->PROTAC Coupling Reagent Ligand_B Second Ligand (E3 or POI with -NH2) Ligand_B->PROTAC

Caption: Modular PROTAC synthesis workflow.

Recommended Coupling Protocols

The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine substrate, as well as the desired reaction kinetics and cost-effectiveness. Below are two highly reliable protocols for the coupling of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid.

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient, aminium-based coupling reagent known for its rapid reaction times and low rates of epimerization, making it an excellent choice for a wide range of amines, including those that may be sterically hindered or electronically deactivated.

The efficacy of HATU lies in its ability to rapidly generate a highly reactive OAt-active ester. The reaction, facilitated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), proceeds through a well-defined cascade. The base first deprotonates the carboxylic acid. The resulting carboxylate then attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt. This is immediately followed by attack from the displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion to form the key OAt-active ester intermediate. This activated ester is highly susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond with high efficiency.

HATU_Mechanism RCOOH Carboxylic Acid RCOO- Carboxylate RCOOH->RCOO- + Base Base DIPEA Active_Ester OAt-Active Ester RCOO-->Active_Ester + HATU HATU_reagent HATU HATU_reagent->Active_Ester Amide Amide Product Active_Ester->Amide + Amine TMU Tetramethylurea (Byproduct) Active_Ester->TMU HOAt HOAt Active_Ester->HOAt Amine R'-NH2 Amine->Amide EDC_Mechanism RCOOH Carboxylic Acid O-acylisourea O-acylisourea (Unstable) RCOOH->O-acylisourea + EDC EDC_reagent EDC EDC_reagent->O-acylisourea HOBt_Ester HOBt-Active Ester O-acylisourea->HOBt_Ester + HOBt EDU Ethyl Dimethylaminopropyl Urea (Byproduct) O-acylisourea->EDU HOBt_reagent HOBt HOBt_reagent->HOBt_Ester HOBt_Ester->HOBt_reagent Amide Amide Product HOBt_Ester->Amide + Amine Amine R'-NH2 Amine->Amide

Sources

Method

Application Note: A Guide to the Synthesis of Complex Molecules Using Photocleavable o-Nitrobenzyl Linkers

Abstract & Scope The synthesis of complex organic molecules, particularly for applications in drug discovery and chemical biology, demands methodologies that offer both flexibility and high fidelity. Solid-phase synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

The synthesis of complex organic molecules, particularly for applications in drug discovery and chemical biology, demands methodologies that offer both flexibility and high fidelity. Solid-phase synthesis provides a powerful platform for building intricate structures, but the final cleavage step—releasing the molecule from the solid support—often requires harsh acidic or basic conditions that can compromise the integrity of sensitive functional groups. This application note provides a comprehensive guide to the experimental setup and protocols for utilizing ortho-nitrobenzyl (ONB) based photocleavable linkers, a cornerstone of modern synthetic strategy. These linkers allow for the traceless release of target molecules under mild, neutral conditions using UV light, thereby preserving complex architectures.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols, the rationale behind experimental choices, and troubleshooting advice to ensure robust and reproducible results.

Principle of Operation: The o-Nitrobenzyl Photocleavage Mechanism

The utility of the ONB linker is rooted in its ability to undergo a clean photochemical cleavage upon irradiation with near-UV light.[3][4] Understanding this mechanism is critical for optimizing cleavage conditions and troubleshooting experiments.

The Causality of Photocleavage: The process is initiated by the absorption of a photon (typically in the 350-365 nm range), which excites the o-nitrobenzyl group.[5] This leads to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. This rearrangement forms a transient, non-aromatic species known as an aci-nitro intermediate.[6] This intermediate is unstable and rapidly rearranges, culminating in the cleavage of the benzylic C-O bond and release of the target molecule. The linker itself is converted into a 2-nitrosobenzaldehyde or related byproduct, which remains in solution and is easily separated from the desired product during purification.[1][6]

The rate and efficiency of this process are highly dependent on several factors:

  • Wavelength and Intensity: The absorbance maximum of the ONB chromophore dictates the optimal wavelength, most commonly 365 nm. Higher light intensity can accelerate cleavage, but excessive irradiation risks photodamage to sensitive molecules.[1][5]

  • Linker Substitution: The classic ONB linker can have slow cleavage kinetics.[1] Introducing electron-donating groups, such as methoxy groups on the aromatic ring (creating a "veratryl" or ONV-type linker), shifts the absorbance to longer wavelengths and dramatically increases the cleavage rate.[1] Adding a methyl group to the benzylic carbon (the α-carbon) also enhances cleavage kinetics.[7]

  • Solvent: Cleavage can be performed in a variety of common organic solvents like dioxane, methanol, or dichloromethane.[1] The choice should be based on the solubility of the target molecule and its stability.

G cluster_0 Photocleavage Mechanism A Resin-Linker-Molecule (o-nitrobenzyl ester) B Photon Absorption (hv, ~365 nm) A->B Irradiation C Excited State & H-Abstraction B->C D aci-Nitro Intermediate (Transient) C->D Intramolecular Rearrangement E Rearrangement & Cleavage D->E F Released Molecule (Product) + 2-Nitrosobenzaldehyde byproduct E->F

Figure 1: Simplified diagram of the o-nitrobenzyl photocleavage reaction pathway.

Experimental Design: Synthesis of a Cyclic Heptapeptide

To illustrate the power of this technique, we will detail the synthesis of a head-to-tail cyclic peptide. This class of molecules often possesses enhanced metabolic stability and constrained conformations ideal for drug development, but their synthesis can be challenging. The ONB linker provides an elegant solution by enabling on-resin cyclization followed by traceless release.

The overall workflow involves five key stages: linker immobilization, linear peptide assembly via solid-phase peptide synthesis (SPPS), on-resin cyclization, photocleavage, and finally, purification and analysis.

G start Start: Aminomethyl Resin step1 Step 1: Linker Immobilization Couple Photocleavable Linker start->step1 step2 Step 2: Linear Peptide Synthesis Fmoc-SPPS Cycles step1->step2 step3 Step 3: Pre-Cyclization Fmoc & Alloc Deprotection step2->step3 step4 Step 4: On-Resin Cyclization Form Amide Bond step3->step4 step5 Step 5: Photocleavage Irradiate at 365 nm step4->step5 step6 Step 6: Purification & Analysis RP-HPLC / LC-MS step5->step6 end Final Product: Purified Cyclic Peptide step6->end

Figure 2: Overall experimental workflow for cyclic peptide synthesis using a photocleavable linker.

Detailed Protocols & Methodologies

Trustworthiness through Self-Validation: Each major phase concludes with a validation or quality control step. This ensures that errors are caught early, preventing the waste of valuable reagents and time.

Materials and Reagents
  • Resin: Aminomethyl Polystyrene Resin (100-200 mesh, 1.0 mmol/g loading).

  • Linker: 4-(4-(1-(Fmoc-amino)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid (a common α-substituted ONV-type linker).

  • Amino Acids: Fmoc-protected amino acids with standard acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt), except for one position designated for cyclization which will use a palladium-cleavable group (e.g., Fmoc-Asp-OAll).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl Ether.

  • Reagents:

    • Coupling: HBTU, HOBt, N,N-Diisopropylethylamine (DIPEA).

    • Fmoc Deprotection: 20% Piperidine in DMF.

    • Alloc Deprotection: Pd(PPh₃)₄, Phenylsilane in DCM.

    • Cleavage: Reagent-grade solvent for photolysis (e.g., 1:1 Dioxane/MeOH).

Protocol Part A: Linker Immobilization

Causality: The first step is to covalently attach the photocleavable linker to the solid support. Using a standard amide bond formation ensures a stable connection throughout the subsequent synthesis steps.

  • Swell 1.0 g of aminomethyl resin in DMF for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate vial, dissolve the ONB linker (2.0 eq), HBTU (1.95 eq), and HOBt (2.0 eq) in DMF. Add DIPEA (4.0 eq) and pre-activate for 5 minutes.

  • Add the activated linker solution to the resin. Agitate at room temperature for 4 hours.

  • Validation: Perform a Kaiser test. A negative result (yellow beads) confirms the complete reaction of the primary amines on the resin.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.

Protocol Part B: Linear Peptide Synthesis

Causality: The peptide is built from C-terminus to N-terminus using standard Fmoc-SPPS chemistry. The Fmoc group is base-labile, allowing for its removal without affecting the acid-labile side-chain protecting groups or the photolabile linker.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling: Couple the first Fmoc-amino acid (e.g., Fmoc-Asp-OAll, 3.0 eq) using HBTU/HOBt/DIPEA in DMF for 2 hours.

  • Validation: Perform a Kaiser test to confirm complete coupling (yellow beads).

  • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 1-5 for each subsequent amino acid in the sequence. After the final coupling, the N-terminal Fmoc group remains ON.

Protocol Part C: On-Resin Cyclization

Causality: To form a head-to-tail cyclic peptide, both the N-terminal amine and the C-terminal carboxyl group (anchored via a side chain) must be deprotected simultaneously while the peptide remains on the resin. The use of orthogonal protecting groups (Fmoc for the amine and Alloc for the carboxyl) is essential.

  • N-Terminus Deprotection: Remove the final Fmoc group using 20% piperidine in DMF as described in 4.3.1. Wash thoroughly.

  • Side-Chain Deprotection: Remove the Alloc group from the Asp side chain. Swell the resin in DCM. Add Phenylsilane (24 eq) and Pd(PPh₃)₄ (0.15 eq). Agitate under an inert atmosphere (N₂ or Ar) for 2 hours.

  • Wash the resin exhaustively with DCM (5x), DMF (5x), and 0.5% sodium diethyldithiocarbamate in DMF (3x) to scavenge residual palladium. Wash again with DMF and DCM.

  • Cyclization: Add cyclization reagents (e.g., HBTU/HOBt/DIPEA) at high dilution in DMF to favor intramolecular over intermolecular reactions. Agitate for 12-24 hours.

  • Validation: A Kaiser test should be negative, indicating consumption of the N-terminal amine. A small sample of resin can be subjected to photolysis and analyzed by LC-MS to confirm the presence of the cyclic product.

Protocol Part D: Photocleavage for Product Release

Causality: This is the key step where the synthesized molecule is liberated from the support. The conditions are optimized to maximize cleavage efficiency while minimizing potential photodegradation of the product.

  • Wash the resin with DMF and DCM, then swell in the chosen photolysis solvent (e.g., 1:1 Dioxane/MeOH) for 30 minutes.

  • Transfer the resin slurry to a photochemical reactor (a simple glass vessel with a nitrogen inlet and a magnetic stirrer will suffice).

  • While stirring, irradiate the suspension with a UV lamp (e.g., a 365 nm LED array or a medium-pressure mercury lamp with a filter). Maintain a gentle stream of nitrogen or argon to prevent photooxidation.[1]

  • Monitor the reaction progress by taking small aliquots of the supernatant every 30-60 minutes and analyzing by HPLC.

  • Once cleavage is complete (typically 2-6 hours), filter the resin and collect the filtrate.

  • Wash the resin with additional photolysis solvent (3x) and combine the filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude cyclic peptide.

ParameterRecommended ValueRationale & Citation
Wavelength 365 nmMatches the absorbance maximum for most ONB/ONV linkers, providing efficient cleavage.[5]
Light Source Medium-Pressure Hg Lamp or LED ArrayProvides high photon flux for reasonable reaction times. LEDs offer better thermal management.
Solvent Dioxane, MeOH, DCM, or mixturesMust fully solvate the peptide and be transparent at 365 nm. Protic solvents can sometimes alter kinetics.[1]
Temperature Room Temperature (20-25 °C)Avoids thermal degradation. Active cooling may be needed for high-power lamps.
Atmosphere Inert (N₂ or Ar)Prevents photooxidation of sensitive residues (e.g., Met, Trp, Cys).[1]
Reaction Time 2 - 12 hoursHighly dependent on linker, substrate, and light intensity. Must be determined empirically via HPLC monitoring.[1]

Table 1: Optimized Parameters for Photocleavage.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Cleavage 1. Insufficient irradiation time or intensity.2. Poor resin swelling.3. Light source degradation.1. Continue irradiation, monitoring by HPLC. Increase light intensity if possible.2. Choose a better solvent for photolysis. Ensure resin is fully suspended.3. Check lamp specifications and age; replace if necessary.
Low Yield of Final Product 1. Incomplete coupling during SPPS.2. Inefficient on-resin cyclization (dimerization).3. Product degradation during photolysis.1. Double-couple difficult amino acids; always validate with a Kaiser test.2. Use high-dilution conditions for cyclization; try different coupling reagents.3. Reduce irradiation time; use a filter to remove shorter, damaging wavelengths; ensure inert atmosphere.
Side Products Observed in LC-MS 1. Photodegradation of sensitive amino acids.2. Reaction with the nitrosobenzaldehyde byproduct.1. Degas solvents and maintain a strict inert atmosphere.[1]2. Add a scavenger (e.g., 1,3,5-trimethoxybenzene) to the photolysis solution to trap reactive byproducts.

Conclusion

The o-nitrobenzyl photocleavable linker is an invaluable tool for the synthesis of complex molecules. Its primary advantage lies in the ability to release the final product under exceptionally mild and neutral conditions, preserving the integrity of delicate functionalities that would not survive traditional cleavage cocktails. By understanding the underlying photochemical mechanism and carefully optimizing the reaction parameters for immobilization, synthesis, and cleavage, researchers can reliably produce high-purity peptides, oligonucleotides, and small molecules for a wide range of applications in science and medicine.

References

  • D. S. Tan, M. A. Foley, M. J. Shair, S. L. Schreiber. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. [Link]

  • A. N. Johan, Y. Li. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals. [Link]

  • K. M. Adorin, J. A. K. D. V. D. Kellen, A. M. Kloxin. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. National Institutes of Health. [Link]

  • S. K. M. Nalluri, T. M. Wilson, N. H. He, H. S. Lim, G. C. L. Wong. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • H. B. Son, J. K. Kim, J. H. Jeong. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. University of Pennsylvania Scholarly Commons. [Link]

  • R. J. T. Mikkelsen, K. E. Grier, K. T. Mortensen, T. E. Nielsen. A photolabile linker for the solid-phase synthesis of 4-substituted NH-1,2,3-triazoles. Chemical Communications. [Link]

  • M. Hurevich, J. Kandasamy, B. M. Ponnappa, M. Collot, D. Kopetzki, D. T. McQuade, P. H. Seeberger. Continuous Photochemical Cleavage of Linkers for Solid-Phase Synthesis. Organic Letters. [Link]

  • R. K. D. V. G. K. Singh, S. A. K. G. K. K. K. K. S. K. A. Singh. A photochemical approach for controlled drug release in targeted drug delivery. National Institutes of Health. [Link]

  • J. Olejnik, E. Krzymanska-Olejnik, K. J. Rothschild. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Nucleic Acids Research. [Link]

  • R. J. T. Mikkelsen, K. E. Grier, K. T. Mortensen, T. E. Nielsen. Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • R. J. T. Mikkelsen, K. E. Grier, K. T. Mortensen, T. E. Nielsen. Photolabile Linkers for Solid-Phase Synthesis (ACS Publication). ACS Publications. [Link]

  • Z. Shen, Z. Zhou, Y. Liu, Z. Zhang. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. PubMed. [Link]

Sources

Application

Application Notes and Protocols for 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic Acid in Therapeutic Compound Development

Introduction: A Versatile Bifunctional Building Block for Modern Drug Discovery In the landscape of modern medicinal chemistry, the rational design of therapeutic compounds hinges on the availability of versatile chemica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block for Modern Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of therapeutic compounds hinges on the availability of versatile chemical building blocks. 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid (CAS 313709-63-6) has emerged as a pivotal intermediate, offering a unique combination of functionalities that empower researchers to construct complex molecular architectures with therapeutic potential. Its structure, featuring a carboxylic acid and a protected carboxylic acid in the form of a tert-butyl ester, connected by an ether linkage to a central benzoic acid scaffold, provides two distinct points for chemical modification. This bifunctional nature makes it an ideal candidate for use as a flexible linker in Proteolysis-Targeting Chimeras (PROTACs) or as a central scaffold for the development of enzyme inhibitors and other targeted therapies.[1]

The benzoic acid moiety is a well-established pharmacophore found in numerous approved drugs and serves as a robust anchor for derivatization.[2][3][4] The tert-butoxycarbonyl (Boc) group on the terminal carboxylic acid provides a stable protecting group that can be selectively removed under acidic conditions, allowing for sequential and controlled synthetic transformations.[1] This guide provides detailed protocols for the synthesis and application of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid, offering researchers the foundational knowledge to leverage this valuable tool in their drug discovery programs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is essential for its effective use in synthesis.

PropertyValue
CAS Number 313709-63-6
Molecular Formula C₁₃H₁₆O₅
Molecular Weight 252.26 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and DMF
Storage Store in a cool, dry place

Core Applications in Therapeutic Compound Development

The unique structural attributes of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid lend themselves to several key applications in medicinal chemistry:

  • PROTAC Linker Synthesis: As a bifunctional molecule, it is an ideal building block for the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is crucial for optimal ternary complex formation and subsequent degradation efficiency. 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid can be readily incorporated as a flexible linker, with the benzoic acid moiety available for coupling to a protein of interest (POI) ligand and the deprotected terminal carboxylic acid for attachment to an E3 ligase ligand.

  • Scaffold for Enzyme Inhibitors: The benzoic acid core can serve as a central scaffold for the design of various enzyme inhibitors. By functionalizing the carboxylic acid and the ether side chain, medicinal chemists can introduce pharmacophoric elements that interact with the active site of a target enzyme. Derivatives of benzoic acid have shown promise as inhibitors for a range of enzymes implicated in diseases such as cancer and inflammation.[2][3][4]

  • Building Block for Complex Molecular Architectures: Beyond PROTACs and simple inhibitors, this molecule can be used in the synthesis of more complex structures like alpha-helix mimetics, which are designed to disrupt protein-protein interactions.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic Acid

This protocol details the synthesis of the title compound from commercially available starting materials. The reaction proceeds via a Williamson ether synthesis.

G cluster_0 Synthesis Workflow start 3-Hydroxybenzoic Acid + tert-Butyl Bromoacetate reaction Williamson Ether Synthesis (Base, Solvent, Heat) start->reaction Reactants workup Aqueous Workup & Extraction reaction->workup Reaction Mixture purification Purification (Crystallization or Chromatography) workup->purification Crude Product product 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid purification->product Pure Product

Caption: Workflow for the synthesis of the title compound.

Materials:

  • 3-Hydroxybenzoic acid

  • tert-Butyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add tert-butyl bromoacetate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid.

Protocol 2: Amide Coupling with an Amine

This protocol describes the coupling of the carboxylic acid functionality of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid with a primary or secondary amine, a key step in its incorporation into larger molecules.

G cluster_0 Amide Coupling Workflow start 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid + Amine (R-NH₂) activation Carboxylic Acid Activation (e.g., HATU, EDC/HOBt) start->activation Reactants coupling Nucleophilic Attack by Amine (Base, Solvent) activation->coupling Activated Ester workup Aqueous Workup & Extraction coupling->workup Reaction Mixture purification Purification (Chromatography) workup->purification Crude Product product Amide Product purification->product Pure Product

Caption: General workflow for amide bond formation.

Materials:

  • 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

  • Amine of interest (e.g., a POI ligand with a free amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using HATU):

  • In a round-bottom flask under an inert atmosphere, dissolve 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.[6]

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide.

Protocol 3: Deprotection of the tert-Butyl Ester

This protocol outlines the removal of the Boc protecting group to reveal the terminal carboxylic acid, which can then be further functionalized, for example, by coupling to an E3 ligase ligand in PROTAC synthesis.

G cluster_0 tert-Butyl Ester Deprotection start tert-Butyl Ester Derivative reaction Acidic Cleavage (TFA in DCM) start->reaction workup Solvent Removal reaction->workup product Free Carboxylic Acid workup->product

Caption: Workflow for the deprotection of the tert-butyl ester.

Materials:

  • tert-Butyl ester-containing compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl ester derivative in DCM (approximately 0.1-0.2 M).[1]

  • Add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA). For sensitive substrates, the TFA concentration can be reduced.[1][7]

  • If the substrate is susceptible to side reactions from the tert-butyl cation, a scavenger such as triisopropylsilane (TIS) can be added.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.

  • For isolation, the residue can be co-evaporated with a solvent like toluene to remove residual TFA or purified further if necessary.

Conclusion

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is a highly valuable and versatile building block for the synthesis of therapeutic compounds. Its bifunctional nature, coupled with the robust and selectively cleavable tert-butyl ester, provides a powerful platform for the construction of PROTACs, enzyme inhibitors, and other complex molecular scaffolds. The protocols outlined in this guide offer a solid foundation for researchers to incorporate this compound into their synthetic strategies, accelerating the discovery and development of novel therapeutics.

References

  • Hussein, S. A., et al. (2024). Synthesis, Docking Study, and Cytotoxicity Evaluation of New Hydroxy benzoic Acid Derivatives. Tikrit Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines.
  • Cole, K. P., et al. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. PubMed.
  • Khan, I., et al. (2024).
  • ResearchGate. (2023).
  • PubChem. 3-(2-ethoxy-2-oxoethoxy)benzoic acid. Available from: [Link]

  • Organic Syntheses. (2022).
  • BLDpharm. (2021).
  • ResearchGate. (2022).
  • National Institutes of Health. (2018). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties.
  • NIST WebBook. Benzoic acid, m-acetoxy. Available from: [Link]

  • Google Patents. (2015). Synthesis method of 2-ethoxybenzoic acid compound.
  • BenchChem. (2025). Application Notes and Protocols: 2-(Tert-butoxy)acetic acid in Medicinal Chemistry.

Sources

Method

Application Notes and Protocols for Amide Bond Formation with 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic Acid

Introduction: A Versatile Linker for Advanced Chemical Synthesis In the landscape of medicinal chemistry and drug development, the strategic incorporation of linker molecules is paramount for creating sophisticated molec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Linker for Advanced Chemical Synthesis

In the landscape of medicinal chemistry and drug development, the strategic incorporation of linker molecules is paramount for creating sophisticated molecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is a bifunctional linker of significant utility, featuring a carboxylic acid for amide bond formation and a tert-butyl protected carboxylic acid. This ortho-substitution pattern allows for the introduction of a latent carboxylic acid functionality, which can be unmasked in a later synthetic step, providing a valuable handle for further molecular elaboration.

This guide provides a detailed technical overview and field-proven protocols for the efficient utilization of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid in amide bond formation. We will delve into the mechanistic underpinnings of common coupling strategies, present robust experimental procedures, and offer insights into reaction optimization and troubleshooting.

Scientific Integrity & Logic: The Foundation of a Successful Coupling Reaction

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow. Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, the potential for racemization of chiral centers, and the desired reaction conditions.

The Critical Role of the tert-Butyl Ester Protecting Group

A key structural feature of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is the tert-butyl (tBu) ester. This protecting group is instrumental in orthogonal synthesis strategies, where multiple reactive functional groups must be selectively manipulated. The tBu group is stable under the basic and neutral conditions typically employed for amide coupling reactions but is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA).[1][2][3] This orthogonality is crucial for selectively deprotecting the ester after the amide bond has been formed, revealing a new carboxylic acid for subsequent reactions.

Recommended Coupling Methodologies

Two of the most reliable and widely used methods for amide bond formation in this context are carbodiimide-based couplings, often with an additive, and uronium salt-based couplings.

EDC/HOBt-Mediated Amide Coupling: A Cost-Effective and Efficient Approach

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is highly effective for amide bond formation.[4] Its efficiency is significantly enhanced by the addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt).

Mechanism of Action:

The EDC/HOBt-mediated coupling proceeds through a well-defined pathway:[4]

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: This unstable intermediate is intercepted by the nucleophilic HOBt to generate a more stable and less racemization-prone HOBt-ester.

  • Nucleophilic Attack by the Amine: The amine then attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.

This two-step activation process minimizes side reactions and, in the case of chiral carboxylic acids, preserves stereochemical integrity.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (3-(2-(tBuO)-2-oxoethoxy)benzoic acid) O_acylisourea O-Acylisourea Intermediate (Unstable) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Ester (Activated Ester) O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine HOBt_regen HOBt (regenerated) HOBt_ester->HOBt_regen Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

HATU-Mediated Amide Coupling: For Challenging Substrates

For sterically hindered amines or when faster reaction times are desired, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is an exceptionally potent coupling reagent.[5][6][7] It is known for its high efficiency, rapid kinetics, and ability to suppress racemization.[5]

Mechanism of Action:

The efficacy of HATU lies in its ability to rapidly generate a highly reactive OAt-active ester.[5][8]

  • Formation of the Carboxylate: In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.

  • Activation by HATU: The carboxylate attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt intermediate.

  • Formation of the OAt-Active Ester: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt to yield the key OAt-active ester.

  • Amide Bond Formation: The amine then attacks this highly reactive ester to form the final amide product.

HATU_Mechanism RCOOH Carboxylic Acid (3-(2-(tBuO)-2-oxoethoxy)benzoic acid) Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate Isouronium_salt O-Acylisouronium Salt (Unstable) Carboxylate->Isouronium_salt + HATU HATU HATU HATU->Isouronium_salt OAt_ester OAt-Active Ester Isouronium_salt->OAt_ester (rearrangement) Amide Amide Product OAt_ester->Amide + Amine Byproducts Tetramethylurea + HOAt OAt_ester->Byproducts Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols

The following are generalized protocols. Researchers should optimize stoichiometry and reaction times based on the specific amine substrate. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Amide Bond Formation using EDC/HOBt

Materials:

ReagentMolecular Weight ( g/mol )Stoichiometry (equiv)
3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid252.261.0
Amine (R-NH2)Varies1.0 - 1.2
EDC·HCl191.701.1 - 1.5
HOBt135.121.1 - 1.5
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 3.0
Anhydrous N,N-Dimethylformamide (DMF)--

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the mixture with a suitable organic solvent such as ethyl acetate.

  • Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Amide Bond Formation using HATU

Materials:

ReagentMolecular Weight ( g/mol )Stoichiometry (equiv)
3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid252.261.0
Amine (R-NH2)Varies1.0 - 1.2
HATU380.231.0 - 1.5
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 5.0
Anhydrous N,N-Dimethylformamide (DMF)--

Procedure:

  • Under an inert atmosphere, add 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid (1.0 equiv) and HATU (1.1 equiv) to a round-bottom flask.[4]

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Start Start Reagent_Prep 1. Reagent Preparation (Carboxylic Acid, Amine, Coupling Reagent, Base in DMF) Start->Reagent_Prep Activation 2. Activation (Stir at 0 °C to RT) Reagent_Prep->Activation Monitoring 3. Reaction Monitoring (TLC or LC-MS) Activation->Monitoring Monitoring->Activation Incomplete Workup 4. Aqueous Workup (Quench, Extract, Wash) Monitoring->Workup Reaction Complete Purification 5. Purification (Column Chromatography) Workup->Purification End Pure Amide Product Purification->End

Caption: General experimental workflow for amide bond formation.

Conclusion

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is a valuable synthetic building block for the construction of complex molecules. The successful formation of amide bonds using this reagent is readily achievable through standard coupling protocols such as those employing EDC/HOBt or HATU. The choice between these methods will depend on the specific reactivity of the amine coupling partner and the desired reaction kinetics. By understanding the underlying mechanisms and adhering to robust experimental procedures, researchers can effectively incorporate this versatile linker into their synthetic strategies, paving the way for the development of novel therapeutics and chemical probes.

References

  • BenchChem. (2025).
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • BenchChem. (2025).
  • BenchChem. (n.d.). Stability of the tert-Butyl (tBu)
  • Wikipedia. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • Inhibitor Research Hub. (2025).
  • ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • YouTube. (2024).
  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • Vulcanchem. (n.d.). 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid.
  • BenchChem. (n.d.). Stability of the tert-Butyl (tBu)
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.).
  • PMC. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.

Sources

Application

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors

<_ For: Researchers, scientists, and drug development professionals. Abstract Enzyme inhibitors are fundamental tools in chemical biology and serve as the cornerstone for a vast array of therapeutics.[1][2] Their synthes...

Author: BenchChem Technical Support Team. Date: January 2026

<_

For: Researchers, scientists, and drug development professionals.

Abstract

Enzyme inhibitors are fundamental tools in chemical biology and serve as the cornerstone for a vast array of therapeutics.[1][2] Their synthesis is a critical step in drug discovery, demanding a blend of rational design, synthetic ingenuity, and rigorous analytical validation. This comprehensive guide provides an in-depth exploration of modern strategies for synthesizing enzyme inhibitors, ranging from structure-based design to combinatorial and fragment-based approaches. Detailed, field-proven protocols for key synthetic methodologies are presented, emphasizing the causality behind experimental choices to empower researchers in their own discovery efforts. Furthermore, this document outlines essential techniques for the purification and characterization of synthesized inhibitors, alongside the biochemical assays required to validate their activity.

Section 1: Strategic Foundations of Inhibitor Synthesis

The journey to a potent and selective enzyme inhibitor begins with a well-defined synthetic strategy. The choice of approach is dictated by the available information about the target enzyme, such as its three-dimensional structure, and the desired properties of the final compound.

Rational (Structure-Based) Drug Design

When the three-dimensional structure of a target enzyme is known, a rational, structure-based design approach becomes a powerful tool.[3][4] This methodology leverages computational modeling to design molecules that exhibit high complementarity to the enzyme's active site.[4] The core principle is to engineer inhibitors that form specific, high-affinity interactions with key residues, thereby maximizing potency and selectivity.[4][5]

The process typically involves:

  • Target Analysis: Detailed examination of the enzyme's active site topology and key amino acid residues.[4]

  • In Silico Screening/Design: Computational docking of virtual compound libraries or de novo design of novel scaffolds.

  • Synthesis and Optimization: Chemical synthesis of the designed compounds, followed by iterative cycles of biological testing and structural refinement to enhance binding affinity and drug-like properties.

G cluster_0 Rational Design Cycle Target ID Target Identification & Validation 3D Structure Determine 3D Structure (X-ray, NMR, Cryo-EM) Target ID->3D Structure In Silico In Silico Design & Virtual Screening 3D Structure->In Silico Synthesis Chemical Synthesis of Hit Compounds In Silico->Synthesis Assay Biochemical & Cellular Assays (IC50) Synthesis->Assay SAR Structure-Activity Relationship (SAR) Assay->SAR Lead Opt Lead Optimization SAR->Lead Opt Iterative Cycles Lead Opt->In Silico

Caption: Workflow for Structure-Based Enzyme Inhibitor Design.

Combinatorial Chemistry and High-Throughput Screening (HTS)

In contrast to the focused approach of rational design, combinatorial chemistry enables the rapid synthesis of large, diverse libraries of compounds.[6][7] These libraries are then subjected to high-throughput screening (HTS) to identify "hits"—compounds that exhibit inhibitory activity against the target enzyme.[8][9]

Key techniques in combinatorial synthesis include:

  • Parallel Synthesis: The simultaneous synthesis of a large number of individual compounds in a spatially addressed format (e.g., 96-well plates).[10] This method allows for the systematic exploration of structure-activity relationships (SAR) by varying specific building blocks.[10]

  • Solid-Phase Synthesis: A technique where molecules are built step-by-step on a solid support (resin). This simplifies purification, as excess reagents and byproducts can be washed away after each reaction step. It is particularly well-suited for the synthesis of peptides and oligonucleotides.

This strategy is particularly valuable when structural information about the target is limited. The success of a combinatorial campaign hinges on the diversity and quality of the chemical library.[8]

Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient method for identifying lead compounds.[11][12][13] This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak but high-quality interactions with the target enzyme.[12][14] Because of their small size, fragments can explore chemical space more efficiently than larger, more complex molecules.[14]

The FBDD workflow involves:

  • Fragment Screening: Identifying fragments that bind to the target, typically using sensitive biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR).[11][12]

  • Hit Validation: Confirming the binding and determining the binding mode of the fragment hits, often through structural biology methods.[11]

  • Fragment Elaboration: Growing the validated fragment hits into more potent, drug-like molecules through synthetic chemistry.[14] This can be achieved by "growing" the fragment to occupy adjacent pockets or by "linking" two or more fragments that bind to different sites.[14]

FBDD_Workflow cluster_1 Fragment-Based Drug Discovery (FBDD) cluster_2 Fragment Elaboration fs Fragment Library (MW < 300 Da) screen Biophysical Screening (NMR, SPR, X-ray) fs->screen hits Identify Weak-Binding Hits (mM - µM affinity) screen->hits validate Hit Validation & Structural Analysis hits->validate grow Fragment Growing validate->grow link Fragment Linking validate->link lead Potent Lead Compound (nM affinity) grow->lead link->lead

Caption: The Fragment-Based Drug Discovery (FBDD) process.

Click Chemistry

"Click chemistry" refers to a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts.[15][16] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring.[17][18] This reaction is exceptionally reliable and biocompatible, often proceeding efficiently in aqueous conditions.[15]

In inhibitor synthesis, click chemistry is widely used for:

  • Library Synthesis: Rapidly assembling diverse libraries of compounds from azide- and alkyne-functionalized building blocks.[15][19]

  • Fragment Linking: Covalently linking two fragments that bind to adjacent sites on the enzyme surface.[17]

  • Bioconjugation: Attaching probes, tags, or other functional groups to an inhibitor.

Section 2: Detailed Experimental Protocols

The following protocols are provided as illustrative examples of the synthetic strategies discussed. Researchers should adapt these methods based on the specific requirements of their target and inhibitor scaffold.

Protocol 1: Parallel Synthesis of a Kinase Inhibitor Library

This protocol describes the parallel synthesis of a library of substituted pyrimidine-based kinase inhibitors, a common scaffold that mimics the ATP purine ring.[20] The synthesis utilizes a Suzuki-Miyaura cross-coupling reaction in a 96-well plate format.

Rationale: Kinases are a major class of drug targets.[21] Parallel synthesis allows for the rapid exploration of substituents at key positions of the inhibitor scaffold to optimize potency and selectivity.[10][22] The Suzuki coupling is a robust and versatile reaction for forming C-C bonds.

Materials:

  • 2,4-dichloro-5-bromopyrimidine

  • A diverse set of 96 boronic acids/esters

  • Tetrakis(triphenylphosphine)palladium(0)

  • 2M Sodium Carbonate solution

  • 1,2-Dimethoxyethane (DME)

  • 96-well reaction block with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Plate Preparation: To each well of a 96-well reaction block, add 2,4-dichloro-5-bromopyrimidine (0.1 mmol, 1.0 eq).

  • Boronic Acid Addition: Add a unique boronic acid (0.12 mmol, 1.2 eq) to each well from a stock solution plate.

  • Catalyst and Base Addition: To each well, add Tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 5 mol%). Then, add 2M aqueous sodium carbonate (0.25 mL).

  • Solvent Addition: Add DME (1.0 mL) to each well.

  • Reaction: Seal the reaction block and purge with nitrogen. Heat the block to 80 °C with stirring for 12 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding water (1.0 mL) to each well. Extract the product with ethyl acetate (2 x 1.5 mL).

  • Purification: The combined organic layers are concentrated in a centrifugal evaporator. The resulting crude products can be purified by preparative HPLC-MS.

ReagentAmount (per well)Moles (mmol)Equivalents
2,4-dichloro-5-bromopyrimidine22.8 mg0.11.0
Boronic AcidVaries0.121.2
Pd(PPh₃)₄5.8 mg0.0050.05
2M Na₂CO₃0.25 mL0.55.0
DME1.0 mL--
Protocol 2: Fragment Elaboration using in situ Click Chemistry

This protocol details a method for identifying potent inhibitors by allowing the enzyme itself to template the formation of the best inhibitor from a mixture of azide and alkyne fragments.[15][23]

Rationale: The enzyme's active site will preferentially bind and orient the fragments that have the best complementarity, thereby accelerating the click reaction between them. This "in situ" approach allows for the direct discovery of the most potent inhibitor combination from a pool of reactants.[15]

Materials:

  • Target Enzyme (e.g., Carbonic Anhydrase)

  • Alkyne-functionalized primary inhibitor fragment (e.g., an aromatic sulfonamide)

  • A library of diverse azide-containing secondary fragments

  • Sodium Ascorbate

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate Buffer (pH 7.4)

  • LC-MS for analysis

Procedure:

  • Reagent Preparation: Prepare stock solutions of the alkyne fragment (10 mM), each azide fragment (10 mM), target enzyme (100 µM), CuSO₄ (50 mM), THPTA (250 mM), and sodium ascorbate (500 mM) in phosphate buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the target enzyme (to a final concentration of 10 µM), the alkyne fragment (100 µM), and a pool of 5-10 azide fragments (100 µM each).

  • Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

  • Initiation: Add the CuSO₄/THPTA premix to the reaction tube (final Cu²⁺ concentration of 50 µM). Immediately after, add sodium ascorbate (final concentration of 2.5 mM) to reduce Cu(II) to the active Cu(I) state and initiate the reaction.[18]

  • Incubation: Incubate the reaction at room temperature for 4-6 hours. Include a control reaction without the enzyme.

  • Analysis: Denature the enzyme (e.g., by adding acetonitrile) and centrifuge to pellet the protein. Analyze the supernatant by LC-MS.

  • Hit Identification: Compare the LC-MS traces of the reaction with and without the enzyme. Peaks corresponding to triazole products that are significantly enhanced in the presence of the enzyme are identified as "hits." These hits represent the most potent inhibitors formed through enzyme templation.

Caption: Enzyme-templated synthesis of a potent inhibitor.

Section 3: Purification and Characterization

The synthesis of a potential inhibitor is followed by rigorous purification and structural characterization to ensure the identity and purity of the compound that will be used in biological assays.

Purification Techniques
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common method for purifying small-molecule inhibitors. It separates compounds based on their hydrophobicity. A gradient of water and an organic solvent (typically acetonitrile or methanol) is used to elute the compounds from a C18 column.

  • Flash Chromatography: Used for larger-scale purifications. It is a rapid form of column chromatography that uses pressure to force the solvent through the column, speeding up the separation process.

Characterization Methods

Once purified, the identity and purity of the inhibitor must be confirmed.[24][25]

TechniqueInformation Provided
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms the molecular weight of the compound and assesses its purity.[25]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure. ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework.
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
Purity Assessment Typically determined by HPLC with UV detection or by quantitative NMR (qNMR). A purity of >95% is generally required for biological testing.

Section 4: Biochemical Validation

The final step is to test the synthesized compound's ability to inhibit the target enzyme.[26][27]

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency.[26] It is the concentration of inhibitor required to reduce the enzyme's activity by 50%. This is determined by performing an enzyme activity assay at a range of inhibitor concentrations and fitting the data to a dose-response curve.[26][27]

  • Mechanism of Action (MoA) Studies: Further kinetic experiments can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[28][29] For covalent inhibitors, specific assays are used to determine the rate of covalent modification.[30]

These validation steps are crucial for confirming that the synthesized molecule is a true inhibitor of the intended target and for guiding the next steps in the drug discovery process.[9][27]

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Anderson, A. C. (2003). The process of structure-based drug design. Chemistry & Biology, 10(9), 787-797. [Link]

  • Dolle, R. E. (1997). Discovery of enzyme inhibitors through combinatorial chemistry. Molecular Diversity, 2(4), 223-236. [Link]

  • Trabocchi, A., et al. (2014). Use of click-chemistry in the development of peptidomimetic enzyme inhibitors. Current Medicinal Chemistry, 21(13), 1467-1477. [Link]

  • Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672. [Link]

  • Ciulli, A., & Abell, C. (2007). Fragment-based approaches to enzyme inhibition. Current Opinion in Biotechnology, 18(6), 489-496. [Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. [Link]

  • Lewis, W. G., Green, L. G., Grynszpan, F., Radić, Z., Carlier, P. R., Taylor, P., Finn, M. G., & Sharpless, K. B. (2002). Click chemistry in situ: Acetylcholinesterase as a reaction vessel for the selective assembly of a femtomolar inhibitor from an array of building blocks. Angewandte Chemie International Edition, 41(6), 1053-1057. [Link]

  • Punna, S., & Meunier, S. (2008). Methods of using click chemistry in the discovery of enzyme inhibitors. Nature Protocols, 3(3), 486-498. [Link]

  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved January 17, 2026, from [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved January 17, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

Welcome to the technical support center for the synthesis of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: Why is my reaction yield of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid consistently low?

Answer:

Low yield in this Williamson ether synthesis is a common issue that can stem from several factors. The reaction involves the deprotonation of 3-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to attack tert-butyl bromoacetate.[1][2][3][4] Understanding the nuances of this SN2 reaction is key to optimizing the yield.[3][4]

Potential Causes & Solutions:

  • Incomplete Deprotonation of 3-Hydroxybenzoic Acid: The phenolic hydroxyl group is acidic, but the carboxylic acid group is significantly more so. A weak base may preferentially deprotonate the carboxylic acid, leaving the hydroxyl group protonated and unable to react.

    • Solution: Use at least two equivalents of a suitable base. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate both the carboxylic acid and the phenol.[1] For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, which will irreversibly deprotonate the alcohol.[5]

  • Side Reactions: The primary competing reaction is elimination of HBr from tert-butyl bromoacetate to form an alkene, which is favored by high temperatures and sterically hindered bases.[3] Another possibility is C-alkylation of the phenoxide, where the alkylation occurs on the aromatic ring instead of the oxygen.[2][4]

    • Solution: Maintain a moderate reaction temperature. For many Williamson ether syntheses, temperatures between 60-80°C are optimal.[6] Avoid using sterically hindered bases if elimination is a suspected issue.

  • Hydrolysis of the tert-Butyl Ester: The tert-butyl ester is sensitive to both acidic and basic conditions, especially at elevated temperatures.[7][8][9] During workup, prolonged exposure to strong base can hydrolyze the ester back to the carboxylic acid.

    • Solution: Perform the reaction under anhydrous conditions to the extent possible. During the workup, neutralize the reaction mixture carefully and avoid excessive heating. If possible, use a milder base for the reaction itself.

  • Poor Solubility of Reagents: If the reagents are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose an appropriate solvent. Polar aprotic solvents like DMF or DMSO are generally good choices for Williamson ether syntheses as they solvate the cation of the base, leaving a more "naked" and reactive alkoxide.[2]

Question 2: I am observing a significant amount of unreacted 3-hydroxybenzoic acid in my crude product. What is going wrong?

Answer:

Seeing a large amount of starting material post-reaction points towards an incomplete reaction. This can be due to several factors related to the reaction setup and conditions.

Potential Causes & Solutions:

  • Insufficient Base: As mentioned previously, at least two equivalents of base are necessary to deprotonate both the carboxylic acid and the phenolic hydroxyl group.

    • Solution: Ensure you are using a molar excess of the base relative to 3-hydroxybenzoic acid. It is advisable to use 2.2 to 2.5 equivalents to ensure complete deprotonation.

  • Reaction Time is Too Short: The reaction may simply not have had enough time to go to completion, especially at lower temperatures.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Follow the disappearance of the 3-hydroxybenzoic acid spot. If the reaction appears to have stalled, you can try increasing the reaction time or slightly increasing the temperature.

  • Poor Quality of tert-Butyl Bromoacetate: The alkylating agent, tert-butyl bromoacetate, can degrade over time, especially if exposed to moisture.

    • Solution: Use freshly opened or purified tert-butyl bromoacetate. If you suspect degradation, you can purify it by distillation under reduced pressure.

Question 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Answer:

Purification can be challenging due to the presence of structurally similar side products and unreacted starting materials.

Likely Impurities:

  • Unreacted 3-hydroxybenzoic acid: This is a common impurity if the reaction is incomplete.

  • Dialkylated product: It is possible for the newly formed ether to be alkylated again, though this is less likely under standard conditions.

  • Products of C-alkylation: These isomers can be difficult to separate from the desired O-alkylated product.

  • Hydrolyzed product (3-carboxyphenoxy)acetic acid: If the tert-butyl ester is cleaved during the reaction or workup.

Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique to separate the acidic components.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a saturated sodium bicarbonate solution. This will extract the unreacted 3-hydroxybenzoic acid and the hydrolyzed product into the aqueous layer.

    • The desired product, 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid, should remain in the organic layer.

    • Carefully acidify the aqueous layer to recover the acidic impurities if needed.

  • Column Chromatography: If extraction is insufficient, silica gel column chromatography can be employed. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the components.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective final purification step.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this synthesis?

A1: The choice of base is critical. While strong bases like NaH will ensure complete deprotonation, they can also promote side reactions.[5] Potassium carbonate (K₂CO₃) is a good starting point as it is effective and easier to handle.[1] The optimal choice depends on your specific reaction conditions and tolerance for side products.

BaseStrengthAdvantagesDisadvantages
K₂CO₃ ModerateEasy to handle, generally good yields.May require longer reaction times or slightly higher temperatures.
NaH StrongFast and complete deprotonation.Flammable, requires anhydrous conditions, can promote elimination.
Cs₂CO₃ ModerateOften gives higher yields due to the "caesium effect".More expensive.

Q2: Which solvent should I use?

A2: Polar aprotic solvents are generally preferred for SN2 reactions like the Williamson ether synthesis.[2]

SolventPropertiesRationale
DMF Polar aproticGood at dissolving ionic intermediates, promotes SN2.
DMSO Polar aproticSimilar to DMF, excellent solvent for this reaction type.
Acetone Polar aproticLower boiling point, easier to remove.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (3-hydroxybenzoic acid), the product, and any major side products. The disappearance of the starting material spot is a good indicator of reaction completion.

Experimental Workflow

Below is a generalized, step-by-step protocol for the synthesis of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid.

Protocol: Synthesis of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

  • Reagent Preparation:

    • To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq).

    • Add anhydrous potassium carbonate (2.2 eq).

    • Add a suitable polar aprotic solvent (e.g., DMF).

  • Reaction:

    • Stir the mixture at room temperature for 30 minutes to allow for deprotonation.

    • Add tert-butyl bromoacetate (1.1 eq) dropwise to the mixture.

    • Heat the reaction to 60-80°C and monitor by TLC until the 3-hydroxybenzoic acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by acid-base extraction, column chromatography, or recrystallization as needed.

Visualizing the Synthesis and Troubleshooting

The following diagram illustrates the core synthesis pathway and key decision points for troubleshooting common issues.

Synthesis_Troubleshooting cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting cluster_solutions_ly Low Yield Solutions cluster_solutions_ir Incomplete Reaction Solutions cluster_solutions_pi Purification Solutions Start 3-Hydroxybenzoic Acid + tert-Butyl Bromoacetate Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation 1. Add Base & Solvent SN2 SN2 Reaction (Heat) Deprotonation->SN2 2. Add Alkyl Halide Product Crude Product SN2->Product 3. Reaction Completion LowYield Low Yield? Product->LowYield IncompleteReaction Incomplete Reaction? Product->IncompleteReaction PurificationIssues Purification Issues? Product->PurificationIssues CheckBase Check Base Stoichiometry LowYield->CheckBase ControlTemp Control Temperature LowYield->ControlTemp CheckEster Check for Ester Hydrolysis LowYield->CheckEster IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime CheckReagentQuality Check Reagent Quality IncompleteReaction->CheckReagentQuality AcidBaseExtraction Acid-Base Extraction PurificationIssues->AcidBaseExtraction ColumnChrom Column Chromatography PurificationIssues->ColumnChrom

Caption: Troubleshooting workflow for the synthesis of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid.

References

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. [Link]

  • Google Patents.
  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]

Sources

Optimization

Technical Support Center: Deprotection of tert-butyl 2-(3-carboxyphenoxy)acetate

Welcome to the technical support guide for the deprotection of tert-butyl 2-(3-carboxyphenoxy)acetate. This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the deprotection of tert-butyl 2-(3-carboxyphenoxy)acetate. This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you navigate the challenges associated with this common yet sensitive transformation. Our goal is to equip you with the expertise to anticipate and mitigate side reactions, ensuring high yield and purity of your final product, 2-(3-carboxyphenoxy)acetic acid.

The Core Transformation: Understanding the Desired Reaction

The deprotection of tert-butyl 2-(3-carboxyphenoxy)acetate is typically achieved under acidic conditions. The most common reagent is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). The reaction proceeds via protonation of the ester carbonyl, followed by the loss of a stable tert-butyl cation to yield the desired carboxylic acid and isobutylene.

The key to a successful deprotection lies in the stability of the tertiary carbocation that is eliminated.[1] However, this highly reactive intermediate is also the primary source of the side reactions that plague this procedure.[2][3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the deprotection process. Each entry is designed to help you diagnose the issue, understand its chemical origin, and implement a validated solution.

Q1: My reaction is complete, but my final product is impure. My NMR shows unexpected aromatic signals and a new singlet around 1.3 ppm. What happened?

A1: Diagnosis: Probable C-Alkylation of the Aromatic Ring.

This is the most common side reaction for this substrate. The phenoxy ring is activated by the ether oxygen, making it susceptible to electrophilic aromatic substitution.[4] The highly reactive tert-butyl cation generated during deprotection can act as an electrophile and alkylate the aromatic ring, leading to a mixture of regioisomeric tert-butyl-substituted products.

Mechanism of Side Reaction:

The tert-butyl cation (t-Bu⁺), a potent electrophile, is attacked by the electron-rich π-system of the phenoxyacetic acid product in a classic Friedel-Crafts alkylation reaction.[5]

cluster_0 Desired Deprotection vs. Side Reaction SM tert-butyl 2-(3-carboxyphenoxy)acetate P 2-(3-carboxyphenoxy)acetic Acid (Product) SM->P  TFA/DCM tBu tert-butyl cation (+C(CH3)3) SM->tBu  TFA/DCM SP C-alkylated Side Product P->SP Electrophilic Attack tBu->SP

Caption: Desired deprotection pathway and the competing Friedel-Crafts side reaction.

Solution: Employ a Cation Scavenger.

To prevent this, you must introduce a "scavenger" — a compound that is more nucleophilic than your product and can irreversibly trap the tert-butyl cation.[3][6]

Recommended Protocol:

  • Dissolve your starting material, tert-butyl 2-(3-carboxyphenoxy)acetate, in anhydrous DCM (approx. 0.1 M).

  • Add a scavenger to the solution. See Table 1 for options. A common choice is anisole (5-10 vol%).[7]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA), typically 20-50 vol%, to the stirred solution.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-4 hours at room temperature.[3]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or DCM (3x) to ensure all TFA is removed.

  • Proceed with standard aqueous workup or purification.

Q2: I used a scavenger, but my yield is still low and my mass spectrum shows a peak at [M+56]. What is the problem now?

A2: Diagnosis: Inefficient Scavenging or Scavenger-Adduct Formation.

This indicates that tert-butylation is still occurring. This can happen for several reasons:

  • Insufficient Scavenger: Not enough scavenger was used to trap all the generated t-Bu⁺ cations.

  • Poor Scavenger Choice: The chosen scavenger may not be reactive enough.

  • Reversible Alkylation: Some scavengers, like water, can lead to reversible reactions that still allow the cation to alkylate the product.[7]

Solution: Optimize Scavenger Type and Concentration.

Triisopropylsilane (TIS) is a highly effective and often superior scavenger for this purpose.[8] It reacts with the tert-butyl cation via hydride transfer to form isobutane (a gas) and a stable silylium ion, which is not electrophilic towards your product. This reaction is irreversible.

cluster_1 Scavenger Action Workflow tBu tert-butyl cation TIS Triisopropylsilane (TIS) tBu->TIS Hydride Transfer (Irreversible) Anisole Anisole tBu->Anisole EAS (Irreversible) Isobutane Isobutane (gas) + (TIS)+ TIS->Isobutane Anisole_Adduct tert-butylated Anisole Anisole->Anisole_Adduct

Caption: Mechanism of action for common cation scavengers TIS and Anisole.

Table 1: Comparison of Common Cation Scavengers

ScavengerTypical Conc. (v/v)MechanismProsCons
Anisole 5 - 10%Electrophilic Aromatic SubstitutionEffective, inexpensive.Byproduct must be removed via purification.[7]
Thioanisole 5 - 10%Electrophilic Aromatic SubstitutionMore nucleophilic than anisole.[6]Pungent odor; can form alkylating sulfonium species.[9]
Triisopropylsilane (TIS) 2.5 - 5%Hydride TransferForms volatile byproducts; highly efficient.[8][10]Can reduce other functional groups if present.[11]
Water 2.5 - 5%HydrationInexpensive, readily available.Forms t-butanol, which can be reprotonated, making it less efficient.[7]

Optimized Protocol: Follow the protocol in A1, but substitute anisole with 2.5-5% (v/v) triisopropylsilane (TIS) and 2.5-5% (v/v) water. The water helps to hydrolyze any potential tert-butyl trifluoroacetate esters that may form.[6] This "TFA/TIS/H₂O" cocktail is a standard in peptide chemistry for preventing such side reactions.[3]

Frequently Asked Questions (FAQs)

Q3: Can I use other acids besides TFA, like HCl in dioxane or formic acid? A3: Yes, but with trade-offs.

  • HCl in Dioxane: This is a common alternative. It's less volatile than TFA, but can sometimes be slower and may require heating, which can promote side reactions. It is crucial to use a fresh, anhydrous solution.

  • Formic Acid: Generally considered a milder acid, it may require higher temperatures or much longer reaction times and is often not effective for complete deprotection of tert-butyl esters.[12]

  • Lewis Acids (e.g., ZnBr₂): These can offer high chemoselectivity, allowing for tert-butyl ester deprotection in the presence of other acid-labile groups like Boc carbamates under specific conditions.[13][14] However, optimization is required.

Q4: How do I properly monitor the reaction? A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

  • TLC: The product carboxylic acid will be significantly more polar than the starting ester. Use a mobile phase like 2-5% Methanol in DCM. The product should have a much lower Rf value.

  • LC-MS: This is the most definitive method. You can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It will also immediately reveal the presence of the [M+56] side product.[15]

Q5: My product is water-soluble. How should I adjust the workup? A5: If your final product, 2-(3-carboxyphenoxy)acetic acid, has significant water solubility, precipitating it from an organic solvent might be difficult. After removing the TFA and DCM, consider these options:

  • Direct Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate) and purify directly by flash chromatography.

  • Acid-Base Extraction: Dissolve the crude oil in ethyl acetate and wash with water to remove TIS byproducts. Then, extract the aqueous layer again with ethyl acetate. Combine the organic layers, dry with Na₂SO₄, and concentrate to yield the product.

  • Lyophilization: If the product is clean after TFA removal (as confirmed by NMR), you can dissolve the residue in a 1:1 mixture of acetonitrile and water and lyophilize to obtain a fluffy solid.

Validated Experimental Protocol

High-Fidelity Deprotection of tert-butyl 2-(3-carboxyphenoxy)acetate using a Scavenger Cocktail

This protocol is designed to minimize C-alkylation and provide a high-purity product.

cluster_2 Optimized Deprotection Workflow start Dissolve Substrate in DCM add_scav Add Scavengers (TIS, H₂O) start->add_scav cool Cool to 0 °C add_scav->cool add_tfa Slowly Add TFA cool->add_tfa react Stir at RT for 2-4h add_tfa->react monitor Monitor by LC-MS/TLC react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete workup Aqueous Workup / Purification concentrate->workup end Isolate Pure Product workup->end

Caption: Step-by-step workflow for the optimized deprotection protocol.

Materials:

  • tert-butyl 2-(3-carboxyphenoxy)acetate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting ester (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Scavenger Addition: To the solution, add deionized water (5% of total planned reaction volume) and triisopropylsilane (TIS, 5% of total planned reaction volume).

  • Cooling: Place the flask in an ice-water bath and stir for 5 minutes.

  • Deprotection: Slowly add TFA (making up the remaining 90% of the reaction volume) to the cooled, stirring solution over 5-10 minutes. Caution: The reaction can be exothermic.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor its progress every hour using LC-MS or TLC.

  • Workup: Once the starting material is fully consumed (typically 2-4 hours), concentrate the reaction mixture under reduced pressure to remove the DCM and the majority of the TFA.

  • TFA Removal: Add DCM to the oily residue and concentrate again. Repeat this step two more times to ensure complete removal of residual TFA.

  • Isolation: The resulting crude product can be purified by silica gel chromatography or by a suitable crystallization procedure to yield pure 2-(3-carboxyphenoxy)acetic acid.

References

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • ResearchGate. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(5), 6932–6938. [Link]

  • Guria, P., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1933-1941. [Link]

  • Kamenecka, T. M., & Hagmann, W. K. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • ResearchGate. How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?[Link]

  • Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(16), 2847-2849. [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. [Link]

  • Glen Research. Deprotection Guide. [Link]

  • University of Colorado Boulder. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

  • Reddit. Cation Scavenger. [Link]

  • Pearson, A. N., et al. (2017). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 23(7-8), 588-593. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. [Link]

  • Chemistry Steps. Friedel-Crafts Alkylation. [Link]

  • ACS Omega. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • ResearchGate. Analytical methodologies for discovering and profiling degradation-related impurities. [Link]

  • International Journal in Management and Social Science. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Homework.Study.com. In solid-phase peptide synthesis (SPPS), we use TIS as a scavenger agent. What purpose does it serve?[Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Glen Research. Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link]

  • ResearchGate. Reduction of cysteine- S -protecting groups by triisopropylsilane. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic Acid Derivatives

Welcome to the technical support center for the purification of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this class of molecules. These compounds, characterized by a carboxylic acid and a tert-butyl ester, present unique purification challenges due to their dual acidic and ester functionalities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 3-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid derivatives?

A1: Typical impurities often stem from the synthetic route. Common contaminants include unreacted starting materials, such as the initial phenol and tert-butyl bromoacetate, and byproducts from side reactions. Residual solvents and water can also be present. If the synthesis involves the hydrolysis of a dinitrile precursor, you might encounter the corresponding amide as an impurity.

Q2: Which purification technique is generally the best starting point for this class of compounds?

A2: The choice of purification technique depends on the physical state of your compound and the nature of the impurities. For solid derivatives, recrystallization is often a good first choice due to its simplicity and potential for high purity. For both solid and liquid compounds, acid-base extraction is highly effective for removing neutral or basic impurities.[1] Column chromatography is a versatile option for separating compounds with similar polarities.[2]

Q3: My compound, which has both a carboxylic acid and a tert-butyl ester, is streaking significantly on a silica gel TLC plate. What's happening and how can I fix it?

A3: Streaking of carboxylic acids on silica gel is a common problem. It arises from the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[1] This can lead to a mixture of protonated and deprotonated forms of your compound on the plate, causing tailing. To resolve this, you can add a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system.[1] This keeps your compound fully protonated, leading to a more defined spot.

Q4: I'm concerned about the stability of the tert-butyl ester during purification. What conditions should I avoid?

A4: The tert-butyl ester is sensitive to acidic conditions, particularly in the presence of nucleophiles. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the tert-butyl group.[3] While a small amount of a weak acid like acetic acid is generally fine in a chromatography solvent, prolonged exposure or the use of stronger acids during workup should be avoided. Basic conditions, especially strong bases like sodium hydroxide, can hydrolyze the ester, although tert-butyl esters are generally more resistant to base-catalyzed hydrolysis than other alkyl esters. The use of a weak base like sodium bicarbonate for extractions is generally safe.[4]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the purification of 3-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid derivatives.

Challenge 1: Poor Separation in Column Chromatography

Q: I'm running a silica gel column, but my desired product is co-eluting with an impurity. How can I improve the separation?

A: Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your product from the impurity.

    • Solution: Systematically vary the solvent polarity. A common starting point for this class of compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. You can increase or decrease the proportion of ethyl acetate to fine-tune the separation. Remember to add 0.5-1% acetic acid to your eluent to prevent streaking.[1]

  • Similar Polarity of Compounds: Your product and the impurity may have very similar polarities, making separation on silica gel difficult.

    • Solution 1: Try a Different Stationary Phase. Consider using a different type of chromatography. Reversed-phase chromatography (C18) is an excellent alternative for separating compounds based on hydrophobicity rather than polarity.[5] For reversed-phase, you would use a polar mobile phase, such as a mixture of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid.[5]

    • Solution 2: Employ Gradient Elution. Instead of using a constant solvent composition (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over time, can significantly improve separation.

Challenge 2: Product Fails to Crystallize During Recrystallization

Q: I've dissolved my crude product in a hot solvent, but upon cooling, it either oils out or remains in solution. What should I do?

A: Potential Causes & Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6][7]

    • Solution: You may need to screen several solvents. Good candidates for benzoic acid derivatives include water (if the compound has sufficient polarity), ethanol, isopropanol, acetone, ethyl acetate, or mixtures of these with water or hexanes.[8]

  • Supersaturation: The solution may be supersaturated, meaning the concentration of your compound is higher than its solubility, but crystallization has not yet been initiated.

    • Solution 1: Induce Crystallization. You can try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small glass particles that are scraped off can act as nucleation sites.

    • Solution 2: Seed the Solution. If you have a small amount of pure, solid product, adding a tiny crystal (a seed crystal) to the cooled solution can initiate crystallization.

  • Presence of Impurities: Some impurities can inhibit crystal formation.

    • Solution: If the product oils out, try redissolving it by heating and then cooling it more slowly. If it still oils out, you may need to perform a preliminary purification step, such as an acid-base extraction, to remove the problematic impurity before attempting recrystallization again.

Challenge 3: Low Recovery After Acid-Base Extraction

Q: I performed an acid-base extraction to purify my carboxylic acid, but my final yield is very low. What could have gone wrong?

A: Potential Causes & Solutions:

  • Incomplete Extraction: The carboxylic acid may not have been fully converted to its water-soluble carboxylate salt.

    • Solution: Ensure you are using a sufficient amount of a suitable base. A saturated solution of sodium bicarbonate is a good choice as it is a weak base and less likely to cause hydrolysis of the ester.[9] Perform multiple extractions (at least 2-3) with the basic solution and combine the aqueous layers to maximize the recovery of your product.[1]

  • Incomplete Precipitation: After acidifying the aqueous layer, your product may not have fully precipitated.

    • Solution 1: Ensure Complete Acidification. Add the acid (e.g., 1M HCl) dropwise until the solution is acidic to litmus or pH paper.[9] Cooling the solution in an ice bath can often promote precipitation as solubility is generally lower at colder temperatures.[7]

    • Solution 2: Check the pH. The pH of the solution should be at least two to three units below the pKa of the carboxylic acid to ensure it is fully protonated and thus less soluble in water.[8]

  • Product has Some Water Solubility: If your derivative has other polar functional groups, it might have some residual solubility in the acidic aqueous solution.

    • Solution: After collecting the precipitate by filtration, you can extract the aqueous filtrate with an organic solvent like ethyl acetate or dichloromethane to recover any dissolved product.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate your acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[1] Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.[1]

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure all the carboxylic acid has been extracted.[1] Combine all the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with litmus or pH paper). Your purified carboxylic acid should precipitate out.[10]

  • Isolation: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold water to remove any residual salts.

  • Drying: Allow the purified product to air dry or place it in a desiccator under vacuum to remove residual water.

Protocol 2: Purification by Recrystallization

This protocol is for purifying solid derivatives.

  • Solvent Selection: Choose a suitable solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) while stirring.[11] Continue adding small portions of the hot solvent until the solid just dissolves.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, either by air drying or in a desiccator.

Protocol 3: Column Chromatography with an Acidic Modifier

This protocol is for separating the target compound from impurities of similar polarity.

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4. Remember to add 0.5-1% acetic acid to the eluent to prevent streaking.[1]

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent (without the acidic modifier for packing, if preferred).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system containing 0.5-1% acetic acid.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Recommended TLC Solvent Systems for Benzoic Acid Derivatives

Solvent System (v/v)Typical ApplicationNotes
Hexane:Ethyl Acetate (e.g., 7:3 to 1:1) + 0.5% Acetic AcidGeneral purpose for compounds of moderate polarity.Adjust ratio based on the polarity of your specific derivative.[12]
Dichloromethane:Methanol (e.g., 98:2 to 95:5) + 0.5% Acetic AcidFor more polar derivatives.Methanol significantly increases the eluent polarity.
Toluene:Ethanol (9:1) + 0.5% Acetic AcidAlternative system, can provide different selectivity.[13]Useful if separation is poor in hexane/ethyl acetate systems.

Visualization of Workflows

Purification Strategy Decision Tree

Purification_Strategy start Crude Product (3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid derivative) is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No is_pure_recryst Is it pure? recrystallization->is_pure_recryst is_pure_ab Is it pure? acid_base->is_pure_ab column_chrom Perform Column Chromatography pure_solid Pure Solid Product column_chrom->pure_solid If solid pure_liquid Pure Liquid Product column_chrom->pure_liquid If liquid is_pure_recryst->acid_base No is_pure_recryst->pure_solid Yes is_pure_ab->column_chrom No is_pure_ab->pure_solid Yes (if solid) is_pure_ab->pure_liquid Yes (if liquid) Column_Troubleshooting start Poor Separation in Column Chromatography check_streaking Is the spot streaking on TLC? start->check_streaking add_acid Add 0.5-1% Acetic Acid to the eluent check_streaking->add_acid Yes optimize_solvent Optimize Solvent System (Vary polarity) check_streaking->optimize_solvent No add_acid->optimize_solvent still_poor Still poor separation? optimize_solvent->still_poor gradient Use a Gradient Elution still_poor->gradient Yes change_phase Try Reversed-Phase (C18) Chromatography still_poor->change_phase Yes success Successful Separation gradient->success change_phase->success

Sources

Optimization

Technical Support Center: Optimizing Reaction Time and Temperature for Coupling Reactions

Welcome to the Technical Support Center for reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction time and tempe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction time and temperature in palladium-catalyzed cross-coupling reactions. Here, you will find practical, field-proven insights presented in a direct question-and-answer format to address the specific challenges you encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing reaction time and temperature in coupling reactions?

The principal goal is to identify the "sweet spot" where the desired product is formed at the highest rate and yield, while minimizing side product formation and catalyst decomposition. An optimal set of conditions ensures reaction efficiency, reproducibility, and scalability, which are critical in academic research and pharmaceutical development.

Q2: How do reaction time and temperature fundamentally influence a coupling reaction?

Reaction temperature directly impacts the kinetic energy of the reacting molecules. Higher temperatures generally increase the reaction rate by providing the necessary activation energy for key steps in the catalytic cycle, such as oxidative addition.[1][2] However, excessive heat can also accelerate undesirable pathways, including catalyst decomposition (e.g., formation of palladium black), ligand degradation, and side reactions.[2][3]

Reaction time is intrinsically linked to temperature. An optimal reaction time allows for the complete consumption of the limiting reagent to maximize yield. Insufficient time leads to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can increase the prevalence of side products and decomposition.[3]

Q3: What are the typical starting points for temperature in common coupling reactions like Suzuki, Heck, and Sonogashira?

While substrate-dependent, general starting points are:

  • Suzuki-Miyaura Coupling: Often initiated at room temperature for reactive substrates (e.g., aryl iodides) and gradually heated to 80-110 °C for less reactive partners like aryl bromides or chlorides.[4][5]

  • Heck Coupling: Commonly performed at elevated temperatures, typically in the range of 80-140 °C.[6][7]

  • Sonogashira Coupling: Can often be run at room temperature, particularly with highly reactive aryl iodides.[8][9][10] For less reactive halides, moderate heating (e.g., up to 70 °C) may be necessary.[11]

It is crucial to remember that these are general guidelines. The optimal temperature will be influenced by the specific substrates, catalyst system, solvent, and base used.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Low or No Conversion of Starting Materials

Q: My reaction shows very little or no product formation, even after several hours. What are the likely causes and how can I fix this?

A: This is a common and frustrating issue that can stem from several factors related to reaction kinetics and catalyst activity.

Causality-Based Troubleshooting:

  • Insufficient Activation Energy: The most straightforward cause is that the reaction temperature is too low to overcome the activation energy barrier for the rate-determining step, which is often the oxidative addition of the electrophile to the Pd(0) center.[12] This is particularly true for less reactive electrophiles like aryl chlorides.[13]

  • Inefficient Pre-catalyst Activation: Many reactions use a stable Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species.[7][14] If this reduction is incomplete or slow, the concentration of the active catalyst will be too low to drive the reaction forward.

  • Catalyst Inhibition/Poisoning: The nitrogen atoms in pyridine-containing substrates or certain functional groups on your starting materials can act as Lewis bases and coordinate strongly to the palladium center, inhibiting its catalytic activity.[5][15] Impurities in reagents or solvents can also act as catalyst poisons.[7]

  • Poor Reagent Solubility: If your substrates or base are not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction will be slow or may not proceed at all due to the limited interaction between reagents.[16][17]

Recommended Solutions:

Potential Cause Suggested Solution
Insufficient Activation EnergyIncrementally increase the reaction temperature in 10-20 °C intervals. Monitor the reaction progress at each temperature to find the optimal point before decomposition becomes significant.[16]
Inefficient Pre-catalyst ActivationEnsure your base is competent for the reduction of the Pd(II) pre-catalyst. In some cases, adding a phosphine ligand can aid in this reduction.[7] Alternatively, consider using a pre-formed Pd(0) source like Pd₂(dba)₃.[14]
Catalyst Inhibition/PoisoningFor challenging substrates like pyridines, consider using specialized ligands (e.g., bulky, electron-rich phosphines) designed to resist coordination-based deactivation.[15][18] Ensure all reagents and solvents are of high purity and are properly degassed.[7]
Poor Reagent SolubilityScreen different solvents or solvent mixtures to improve solubility.[17][19] Sometimes, a co-solvent like water is necessary to dissolve inorganic bases.[20] Ensure vigorous stirring, especially in biphasic mixtures.[21]

Workflow for Troubleshooting Low Conversion:

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Significant Side Products

Q: My reaction is producing the desired product, but I'm also seeing significant amounts of homocoupled or dehalogenated side products. How can I improve selectivity?

A: Side product formation is a clear indication that one or more undesired reaction pathways are competing with your desired cross-coupling. Temperature and reaction time are critical variables to control in order to favor the desired pathway.

Common Side Reactions & Their Causes:

  • Homocoupling: This involves the coupling of two identical starting material molecules (e.g., two boronic acids in a Suzuki reaction or two terminal alkynes in a Sonogashira reaction).[22]

    • Suzuki Homocoupling (Biaryl Formation): Often promoted by the presence of oxygen.[22]

    • Sonogashira Homocoupling (Diyne Formation): The copper co-catalyst frequently used in Sonogashira reactions can facilitate the homocoupling of terminal alkynes, a reaction known as Glaser coupling.[8][10]

  • Protodeboronation (Suzuki): This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile. It can be caused by excess water or harsh basic conditions, and is often accelerated at higher temperatures.[5][16]

  • Dehalogenation (Hydrodehalogenation): This side reaction replaces the halide on your electrophile with a hydrogen atom. It is more common with electron-rich aryl halides and highly active catalyst systems.[22]

Recommended Solutions:

Side Product Primary Cause(s) Suggested Solution(s)
HomocouplingOxygen (Suzuki), Copper co-catalyst (Sonogashira)Rigorously degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar).[5][22] For Sonogashira reactions, consider using a "copper-free" protocol.[8]
ProtodeboronationExcess water, harsh base, high temperatureUse anhydrous reagents and solvents where possible.[16] Consider using more stable boronic esters (e.g., pinacol esters).[16] Lowering the reaction temperature can also mitigate this issue.
DehalogenationHighly active catalyst, hydrogen source (solvent, base)Try a less active catalyst system or a milder base. Running the reaction at a lower temperature can also reduce the rate of this side reaction.[22]

Issue 3: Catalyst Decomposition (Palladium Black Formation)

Q: I'm observing a black precipitate forming in my reaction. What is it, and how can I prevent it?

A: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[8] This occurs when the soluble, catalytically active Pd(0) species aggregate into inactive, insoluble palladium metal.[23]

Causality-Based Troubleshooting:

  • Excessive Temperature: High temperatures are a primary driver of catalyst aggregation.[2] The increased kinetic energy leads to more frequent collisions of the Pd(0) species, facilitating their agglomeration.

  • Ligand Dissociation/Degradation: The ligands associated with the palladium center are crucial for stabilizing the active catalyst and preventing aggregation. At high temperatures, these ligands can dissociate from the metal center or degrade, leaving the palladium vulnerable to aggregation.[3][23]

  • High Catalyst Concentration: Higher concentrations of the palladium catalyst can increase the rate of aggregation.[3]

Recommended Solutions:

  • Reduce Reaction Temperature: This is the most direct way to combat palladium black formation. Find the lowest temperature at which the reaction proceeds at an acceptable rate.[2]

  • Use a More Stabilizing Ligand: Bulky, electron-rich ligands (e.g., biarylphosphines like SPhos or XPhos) or bidentate ligands can form more stable complexes with palladium, making them more resistant to dissociation and aggregation.[3][13][16]

  • Lower Catalyst Loading: In some cases, simply reducing the amount of palladium pre-catalyst can prevent aggregation without significantly impacting the overall reaction rate, especially if the turnover number of the catalyst is high.

Decision Tree for Preventing Catalyst Decomposition:

Caption: Decision tree for preventing catalyst decomposition.

Experimental Protocols

Protocol 1: Systematic Optimization of Reaction Time and Temperature

This protocol outlines a high-throughput screening approach to efficiently determine the optimal reaction time and temperature for your specific coupling reaction.[24][25]

Objective: To identify the time and temperature that provide the highest yield of the desired product with the minimal formation of byproducts.

Methodology:

  • Setup: Arrange a 96-well plate or an array of reaction vials.

  • Reagent Preparation: Prepare stock solutions of your aryl halide, coupling partner (e.g., boronic acid), and internal standard in the chosen solvent.

  • Dispensing:

    • To each well/vial, add the aryl halide and coupling partner from the stock solutions.

    • Add the chosen base (as a solid or a solution).

    • Add the palladium pre-catalyst and ligand (often as a pre-mixed stock solution).

  • Reaction Execution:

    • Seal the plate/vials under an inert atmosphere (e.g., in a glovebox).

    • Set up multiple reaction blocks at different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

    • Place one plate/set of vials in each temperature block.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 1h, 2h, 4h, 8h, 16h, 24h), unseal a row or column from each plate/set of vials.

    • Quench the reaction (e.g., with water or a buffer).

    • Dilute the samples with a suitable solvent (e.g., acetonitrile) for analysis.

  • Analysis: Analyze each sample by LC-MS or GC-MS to determine the yield of the product and the relative amounts of starting materials and major byproducts.

  • Data Visualization: Plot the yield of the desired product as a function of time for each temperature. This will generate a reaction profile for each condition.

Data Presentation:

Summarize the results in a table for easy comparison.

Temperature (°C)Time (h)Yield (%)Homocoupling (%)Dehalogenation (%)
60115<1<1
60445<1<1
60167512
8015023
8049535
80169258
100185510
1004881015
10016701825

Illustrative data.

From this data, you can conclude that 80 °C for 4 hours is the optimal condition, providing the highest yield with minimal side product formation.

References

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2020). Optimization of conditions for the Heck reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • The Sonogashira Coupling. (n.d.).
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development. Retrieved from [Link]

  • Catalysis and Separations Core. (n.d.). Resources for Reaction Screening and Optimization. Retrieved from [Link]

  • RSC Publishing. (n.d.). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • ACS Green Chemistry. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Domainex. (2024). High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”. Retrieved from [Link]

  • ACS Publications. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Semantic Scholar. (2001). Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. Retrieved from [Link]

  • ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of the tert-Butyl Ester Protecting Group

Welcome to the technical support center for the tert-butyl (tBu) ester protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the premature...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the tert-butyl (tBu) ester protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the premature cleavage of this widely used protecting group. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists receive regarding the stability and handling of tert-butyl esters.

Q1: What is the fundamental principle behind the use of tert-butyl esters as protecting groups?

A1: The utility of the tert-butyl ester lies in its distinct stability profile. It is highly robust under neutral and basic conditions, which allows for a wide range of chemical transformations on other parts of the molecule without disturbing the protected carboxylic acid.[1][2] Its removal is specifically accomplished under acidic conditions via a mechanism involving the formation of a stable tert-butyl carbocation, which typically decomposes into isobutylene gas.[1][3] This irreversible decomposition drives the deprotection reaction to completion and makes the tBu ester an excellent choice for orthogonal protection schemes.[1][4]

Q2: I'm observing some cleavage of my tBu ester under supposedly "neutral" or mildly basic conditions. Why might this be happening?

A2: While generally stable, tert-butyl esters can be labile under certain conditions that might not be strongly acidic. Potential causes include:

  • Lewis Acidity: The presence of Lewis acids, even in catalytic amounts, can promote cleavage. Common culprits include metal salts (e.g., MgCl₂, ZnCl₂) that may be used in preceding or concurrent steps.

  • Elevated Temperatures: At high temperatures, thermolytic cleavage can occur, where the ester decomposes to the carboxylic acid and isobutylene.[5] This is sometimes used as a deliberate deprotection strategy but can be an unwanted side reaction.[6]

  • "Hidden" Acidity: Reagents or solvents that are not obviously acidic can contain acidic impurities. For example, certain grades of chloroform can contain trace amounts of HCl. Similarly, silica gel used in chromatography can be acidic enough to cause partial cleavage of sensitive substrates.[7]

Q3: How do I choose the right acidic conditions for deprotection without affecting other acid-sensitive groups in my molecule?

A3: This is a common challenge that requires careful consideration of the relative acid lability of the protecting groups involved. The key is to select conditions that are strong enough to cleave the tBu ester but mild enough to leave other groups intact. A range of acids can be used, from strong acids like trifluoroacetic acid (TFA) and HCl to milder options like formic acid, acetic acid, or p-toluenesulfonic acid.[2] For highly sensitive substrates, Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane (DCM) have been shown to chemoselectively cleave tert-butyl esters in the presence of other acid-labile groups like N-Boc or N-trityl groups under specific circumstances.[8][9]

Q4: During peptide synthesis, I'm seeing side products after the final TFA cleavage. What are they and how can I prevent them?

A4: In peptide synthesis, the final deprotection step with a strong acid like TFA generates a high concentration of tert-butyl carbocations.[10] These reactive electrophiles can be "scavenged" by nucleophilic amino acid side chains, leading to unwanted modifications.[10] Common side reactions include the S-t-butylation of cysteine and the alkylation of the tryptophan indole ring.[10] To prevent this, a "scavenger cocktail" is added to the TFA. These scavengers, such as triisopropylsilane (TIS) and water, are nucleophiles that trap the t-butyl cations before they can react with the peptide.[10]

Troubleshooting Guide: Preventing Premature Cleavage

This section provides a systematic approach to diagnosing and solving premature cleavage of the tert-butyl ester group under various reaction conditions.

Scenario 1: Cleavage During Reactions Involving Lewis Acids

Problem: You are performing a reaction using a Lewis acid (e.g., ZnCl₂, AlCl₃, TiCl₄) and observe significant deprotection of your tert-butyl ester.

Underlying Cause: Lewis acids can coordinate to the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating the departure of the tert-butyl group as a stable carbocation.

Preventative Measures:

  • Lower the Reaction Temperature: Lewis acid-mediated reactions are often highly temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly reduce the rate of ester cleavage while still allowing the desired reaction to proceed.

  • Use a Milder Lewis Acid: If possible, switch to a less potent Lewis acid. For example, if you are using AlCl₃, consider trying ZnCl₂ or MgBr₂.

  • Stoichiometry Control: Use the minimum effective amount of the Lewis acid. In some cases, a catalytic amount may suffice.

  • Alternative Synthetic Route: If the above measures fail, you may need to reconsider your synthetic strategy. This could involve changing the order of steps or choosing a more robust protecting group for the carboxylic acid.

Scenario 2: Cleavage Under Basic or Nucleophilic Conditions

Problem: You are performing a reaction under basic conditions (e.g., using an amine base like triethylamine or DBU) or with a strong nucleophile and notice loss of the tBu group.

Underlying Cause: While highly resistant to base-catalyzed hydrolysis due to steric hindrance, extreme conditions can lead to cleavage.[11] The bulky tert-butyl group sterically shields the carbonyl carbon from nucleophilic attack, making the typical BAc2 hydrolysis mechanism highly unfavorable. However, very strong, non-sterically hindered bases or nucleophiles, especially at elevated temperatures, might still effect a slow cleavage. More commonly, the issue may be acidic impurities in your reagents or glassware.

Preventative Measures:

  • Use Sterically Hindered Bases: Employ bulky non-nucleophilic bases like 2,6-lutidine or proton sponge instead of smaller amines if their basicity is sufficient for your reaction.

  • Ensure Anhydrous and Pure Reagents: Use freshly distilled solvents and high-purity reagents to eliminate any acidic impurities.

  • Control Temperature: Avoid unnecessarily high temperatures.

  • Glassware Preparation: In critical cases, glassware can be washed with a mild base solution (e.g., aqueous sodium bicarbonate), rinsed thoroughly with deionized water, and oven-dried before use to neutralize any acidic residues.

Scenario 3: Cleavage During Chromatographic Purification

Problem: Your compound appears pure by TLC or LC-MS immediately after the reaction, but you isolate a significant amount of the deprotected carboxylic acid after silica gel chromatography.

Underlying Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) and can cause the cleavage of acid-sensitive groups like tert-butyl esters, especially if the compound spends a long time on the column.

Preventative Measures:

  • Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry with a solvent containing a small amount of a volatile base, such as triethylamine (~1% v/v) or ammonia. The solvent is then removed under reduced pressure before packing the column.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic reversed-phase C18 silica for your purification.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution.

  • Alternative Purification: If possible, purify the compound by recrystallization or distillation to avoid chromatography altogether.

Data Summary: Relative Stability and Deprotection Conditions

The following table summarizes common deprotection conditions for tert-butyl esters, categorized by the type of reagent used. This allows for a quick comparison to select the most appropriate method for your specific substrate.

Reagent ClassSpecific Reagent(s)Typical ConditionsSelectivity & Notes
Strong Brønsted Acids Trifluoroacetic Acid (TFA)20-50% TFA in DCM, RTVery effective, but low selectivity. Cleaves most acid-labile groups (e.g., Boc, Trityl).[5]
Hydrochloric Acid (HCl)4M HCl in Dioxane or Et₂O, RTStrong, non-selective cleavage.[2]
Moderate Brønsted Acids Formic Acid85-98% aqueous solution, RT or gentle heatMilder than TFA/HCl, can be suitable for some β-lactam substrates.[2]
p-Toluenesulfonic Acid (pTSA)Catalytic to stoichiometric amounts in various solventsCan selectively remove tBu esters in the presence of benzyloxycarbonyl (Cbz) groups.[2]
Lewis Acids Zinc Bromide (ZnBr₂)Stoichiometric amounts in DCM, RTOffers good chemoselectivity; can cleave tBu esters in the presence of certain other acid-sensitive groups.[8][12]
Non-Acidic Methods Thermal (Thermolysis)Heating in high-boiling solvents (e.g., quinoline) or under vacuumUseful for substrates that are sensitive to acid but thermally stable.[5][13]
Catalytic (Magic Blue)Tris(4-bromophenyl)aminium hexachloroantimonate (Magic Blue), TriethylsilaneMild, catalytic cleavage of the C-O bond.[14][15]

Experimental Protocols

Protocol 1: Selective tBu Ester Cleavage with Zinc Bromide

This protocol is designed for substrates where other acid-sensitive groups, such as certain N-protecting groups, need to be preserved.[8]

  • Preparation: Dissolve the tert-butyl ester-containing substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add solid zinc bromide (ZnBr₂, typically 2-3 equivalents) to the solution in one portion.

  • Reaction: Stir the resulting suspension at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrate.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can then be purified by standard methods.

Protocol 2: Neutralization of Silica Gel for Chromatography

This protocol is essential for preventing the degradation of acid-sensitive compounds during purification.

  • Slurry Preparation: In a fume hood, place the required amount of silica gel in a round-bottom flask. Add a sufficient volume of a non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture) to create a mobile slurry.

  • Base Addition: Add triethylamine (Et₃N) to the slurry to achieve a final concentration of 1% (v/v). For example, for every 100 mL of solvent used to make the slurry, add 1 mL of Et₃N.

  • Equilibration: Swirl the flask gently for 5-10 minutes to ensure the triethylamine is evenly distributed.

  • Solvent Removal: Remove the solvent on a rotary evaporator until a free-flowing powder is obtained. The silica gel is now "neutralized" and ready for column packing.

  • Column Packing and Elution: Pack the column using your desired solvent system. It is good practice to also include 0.5-1% triethylamine in the mobile phase during elution to maintain the neutrality of the column.

Visualizing the Chemistry: Mechanisms and Workflows

Acid-Catalyzed Cleavage Mechanism

The deprotection of a tert-butyl ester under acidic conditions follows a specific pathway that relies on the formation of a highly stable tertiary carbocation.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Elimination Ester R-C(=O)O-tBu ProtonatedEster R-C(=O⁺H)O-tBu Ester->ProtonatedEster Fast Proton H⁺ ProtonatedEster_ref R-C(=O⁺H)O-tBu Acid R-COOH Carbocation tBu⁺ Carbocation_ref tBu⁺ ProtonatedEster_ref->Acid ProtonatedEster_ref->Carbocation Slow, RDS Isobutylene CH₂=C(CH₃)₂ (gas) Proton_regen H⁺ Carbocation_ref->Isobutylene Carbocation_ref->Proton_regen Fast

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

Troubleshooting Workflow for Premature Cleavage

When faced with unexpected deprotection, a logical workflow can help pinpoint the cause and identify a solution.

G cluster_acid cluster_base cluster_neutral Start Premature Cleavage of tBu Ester Observed Condition What are the reaction conditions? Start->Condition Acidic Acidic (Brønsted or Lewis) Condition->Acidic Acidic Basic Basic / Nucleophilic Condition->Basic Basic Neutral Neutral (e.g., Chromatography) Condition->Neutral Neutral Acid_Sol1 Lower Temperature Acidic->Acid_Sol1 Base_Sol1 Check Reagent Purity (for H⁺) Basic->Base_Sol1 Neut_Sol1 Is Silica Gel Used? Neutral->Neut_Sol1 Acid_Sol2 Use Milder / Less Acid Acid_Sol1->Acid_Sol2 Acid_Sol3 Change Protecting Group Acid_Sol2->Acid_Sol3 Base_Sol2 Use Hindered Base Base_Sol1->Base_Sol2 Base_Sol3 Lower Temperature Base_Sol2->Base_Sol3 Neut_Sol2 Neutralize Silica (e.g., with Et₃N) Neut_Sol1->Neut_Sol2 Yes Neut_Sol3 Use Alumina or Reverse Phase Neut_Sol2->Neut_Sol3 Neut_Sol4 Consider Non-Chromatographic Purification Neut_Sol3->Neut_Sol4

Caption: Decision tree for troubleshooting unwanted tBu ester cleavage.

References

  • Protecting Groups. University of Rochester. [Link]

  • Acids. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • tert-Butyl Ethers. Organic Chemistry Portal. [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • Most labile ester protecting group? Reddit. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. National Institutes of Health. [Link]

  • Protecting group. Wikipedia. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(5), 6932–6938. [Link]

  • Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack Exchange. [Link]

  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. ACS Publications. [Link]

  • Ester Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The University of Queensland. [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? ResearchGate. [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of Benzoic Acid Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues related to the low solubility of benzoic acid and it...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues related to the low solubility of benzoic acid and its intermediates. The information is structured in a question-and-answer format to directly address challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my benzoic acid intermediate not dissolving in water?

A1: Benzoic acid and many of its derivatives exhibit limited solubility in water at room temperature.[1][2][3] This is due to the chemical structure, which includes a nonpolar benzene ring and a polar carboxylic acid group.[3][4] The large, nonpolar benzene ring disrupts the hydrogen bonding network of water, making it difficult for the molecule to dissolve.[3][4] While the carboxylic acid group can form hydrogen bonds with water, the nonpolar portion of the molecule dominates, leading to low aqueous solubility under neutral pH conditions.[4]

Q2: How does temperature affect the solubility of benzoic acid intermediates?

A2: Temperature has a significant impact on the solubility of benzoic acid and its intermediates. Generally, solubility in both water and organic solvents increases with temperature.[4][5][6] For example, the solubility of benzoic acid in water increases from 1.7 g/L at 0°C to 56.31 g/L at 100°C.[4][7] This principle is fundamental to purification techniques like recrystallization, where a saturated solution is prepared at a high temperature and then cooled to induce crystallization of the purified compound.[1][8]

Q3: What is the role of pH in the solubility of these compounds?

A3: The pH of the solution is a critical factor governing the solubility of benzoic acid intermediates.[5] Benzoic acid is a weak acid with a pKa of approximately 4.2.[7]

  • Below the pKa (acidic conditions): The carboxylic acid group remains largely protonated (in its -COOH form). This form is less polar and, therefore, less soluble in water.

  • Above the pKa (basic conditions): The carboxylic acid group deprotonates to form the benzoate anion (-COO⁻). This charged species is significantly more polar and, consequently, much more soluble in water.[5]

Therefore, increasing the pH of an aqueous solution by adding a base (like sodium hydroxide) will dramatically increase the solubility of a benzoic acid intermediate.[4]

Troubleshooting Guide: Common Solubility Problems and Solutions

Problem 1: My compound precipitates out of solution unexpectedly during a reaction.
  • Probable Cause: You may have inadvertently changed the pH or temperature of the reaction mixture, or the concentration of your compound may have exceeded its solubility limit in the given solvent system.

  • Solution Strategy:

    • Monitor and Control pH: If your reaction involves acidic or basic reagents or byproducts, the pH of the mixture can change, leading to precipitation. Use a pH meter to monitor the reaction and add acid or base as needed to maintain a pH where your intermediate is soluble.

    • Temperature Control: If the reaction is exothermic, the initial temperature increase may have dissolved your compound, which then precipitates as the reaction cools. Maintain a constant temperature using a water or oil bath.

    • Solvent Selection: The solvent you are using may not be optimal. Refer to the solvent selection guide below.

Problem 2: I am unable to achieve the desired concentration for my stock solution.
  • Probable Cause: The intrinsic solubility of your compound in the chosen solvent is too low.

  • Solution Strategy:

    • pH Adjustment: For aqueous solutions, this is the most effective method. Adjust the pH to be at least 2 units above the pKa of your benzoic acid intermediate to ensure it is in its soluble, deprotonated form.

    • Co-solvency: Use a mixture of solvents.[9][10] For aqueous systems, adding a water-miscible organic solvent like ethanol, methanol, DMF, or DMSO can significantly increase solubility.[6][11][12] The organic co-solvent helps to solvate the nonpolar part of the molecule.[9]

    • Heating: Gently heating the solution can help dissolve the compound.[10] However, be mindful of the compound's stability at higher temperatures and be aware that it may precipitate upon cooling.[10]

In-Depth Technical Protocols and Data

Protocol 1: Systematic Approach to Solvent Selection

When faced with a new benzoic acid intermediate with unknown solubility, a systematic approach to solvent screening is recommended.

Step-by-Step Methodology:

  • Initial Screening: Begin with a small amount of your compound (e.g., 1-5 mg) in a series of vials.

  • Solvent Addition: Add a small, measured volume of solvent (e.g., 0.1 mL) to each vial. Test a range of solvents with varying polarities.

  • Observation: Observe if the compound dissolves at room temperature with gentle agitation.

  • Heating: If the compound does not dissolve, gently heat the vial and observe any changes. Note if the compound dissolves when hot and if it precipitates upon cooling.

  • pH Adjustment (for aqueous systems): If testing in water, prepare separate solutions and adjust the pH to acidic (e.g., pH 2) and basic (e.g., pH 9) conditions to observe the effect on solubility.

Data Presentation: Solubility of Benzoic Acid in Various Solvents

The following table summarizes the solubility of benzoic acid in common laboratory solvents. This data can serve as a starting point for selecting a suitable solvent for your specific intermediate.

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water00.17[4]
Water250.344[4]
Water1005.63[4][7]
Ethanol20~3.4[4]
Methanol25High[11]
Acetonitrile25High[11]
Ethyl Acetate25High[11]
Dichloromethane25Moderate[11]
Toluene25Moderate[11]

Note: "High" and "Moderate" are qualitative descriptors from the literature where exact quantitative values were not provided for the specified temperature.[11] The general order of solubility for benzoic acid in these solvents is: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.[4][13]

Visualizing Key Concepts

Diagram 1: The Impact of pH on Benzoic Acid Solubility

This diagram illustrates the relationship between pH, the ionization state of benzoic acid, and its resulting aqueous solubility.

ph_solubility cluster_conditions Solution pH cluster_form Predominant Molecular Form cluster_solubility Resulting Aqueous Solubility Low_pH Low pH ( < pKa 4.2 ) Protonated Protonated (R-COOH) Non-ionized Low_pH->Protonated Favors High_pH High pH ( > pKa 4.2 ) Deprotonated Deprotonated (R-COO⁻) Ionized (Benzoate) High_pH->Deprotonated Favors Low_Sol Low Solubility Protonated->Low_Sol Leads to High_Sol High Solubility Deprotonated->High_Sol Leads to

Caption: pH-dependent equilibrium and solubility of benzoic acid.

Diagram 2: General Troubleshooting Workflow for Low Solubility

This workflow provides a logical sequence of steps to address solubility challenges during experimental work.

troubleshooting_workflow start Start: Low Solubility Observed check_solvent Is the solvent appropriate? start->check_solvent change_solvent Select a more suitable solvent or co-solvent system. check_solvent->change_solvent No check_ph Is the system aqueous? Can pH be adjusted? check_solvent->check_ph Yes change_solvent->check_ph adjust_ph Adjust pH to > pKa + 2 for basic conditions. check_ph->adjust_ph Yes check_temp Is heating an option? check_ph->check_temp No end_success Success: Compound Solubilized adjust_ph->end_success apply_heat Gently heat the mixture. Monitor for degradation. check_temp->apply_heat Yes end_fail Consider derivatization or alternative formulation strategies. check_temp->end_fail No apply_heat->end_success

Caption: A systematic workflow for troubleshooting low solubility.

Advanced Considerations

Polymorphism

Be aware that benzoic acid and its derivatives can exist in different crystalline forms, known as polymorphs.[14] Polymorphs of the same compound can have different physical properties, including solubility and melting point.[15] If you observe inconsistent solubility results, it is possible that you are working with different polymorphic forms. Characterization techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can help identify the polymorphic form.[11]

Recrystallization as a Purification and Solubility Assessment Tool

Recrystallization is a powerful technique for purifying solid organic compounds, and it relies on the differential solubility of a compound in a hot versus a cold solvent.[1][8][16]

Experimental Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[16]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[17] If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.[1]

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals to remove any residual solvent.

This process not only purifies your compound but also provides qualitative information about its solubility characteristics in the chosen solvent.

References

  • Understanding the Effect of pH on Benzoic Acid Solubility - Physics Forums. (2023-02-24). Available from: [Link]

  • Benzoic Acid - Solubility of Things. Available from: [Link]

  • Solubility of Benzoic Acid in Mixed Solvents | Journal of Chemical & Engineering Data. Available from: [Link]

  • The solubility of benzoic acid in seven solvents. - ResearchGate. Available from: [Link]

  • EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017-06-01). Available from: [Link]

  • Effect of pH on Benzoic Acid Solubilization and Its Partition in Water-Benzene Solvents. (2021-09-25). Available from: [Link]

  • What are the solubility properties of pharmaceutical intermediates? - Blog. (2025-10-17). Available from: [Link]

  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS - IJSRP. (2021-04-11). Available from: [Link]

  • Recrystallization of Benzoic Acid. Available from: [Link]

  • Effects of Solvent Polarity on the Acid Dissociation Constants of Benzoic Acids - PubMed. Available from: [Link]

  • 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020-03-19). Available from: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). Available from: [Link]

  • Benzoic Acid Recrystallization Guide | PDF | Solubility | Solution - Scribd. Available from: [Link]

  • Recrystallisation of benzoic acid. Available from: [Link]

  • The Recrystallization of Benzoic Acid. Available from: [Link]

  • Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature - ResearchGate. (2025-08-10). Available from: [Link]

  • Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020-09-21). Available from: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Available from: [Link]

  • (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid - ResearchGate. (2025-08-06). Available from: [Link]

  • Polymorphism and thermodynamics of m-hydroxybenzoic acid - University of Limerick. Available from: [Link]

  • Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature - SciRP.org. Available from: [Link]

  • Solubility & Method for determination of solubility | PPTX - Slideshare. Available from: [Link]

  • Properties of Benzoic Acid - BYJU'S. Available from: [Link]

  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures - MDPI. Available from: [Link]

  • Why is benzoic acid not easily extracted into water? - Quora. (2016-04-15). Available from: [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives - MDPI. (2022-08-18). Available from: [Link]

  • (PDF) Solubility of Benzoic Acid in Mixed Solvents - ResearchGate. (2025-11-26). Available from: [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available from: [Link]

  • Impact of polymorphism on mechanical properties of molecular crystals: a study of p -amino and p -nitro benzoic acid with nanoindentation - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00041A. (2021-03-04). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC and LC-MS for Synthetic Product Purity

Welcome to the Technical Support Center for HPLC and LC-MS Purity Analysis. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of assessing t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for HPLC and LC-MS Purity Analysis. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of assessing the purity of synthetic products. Here, we move beyond mere procedural lists to delve into the fundamental principles, offering field-tested insights to troubleshoot common issues and answer your most pressing questions. Our goal is to empower you with the expertise to generate accurate, reliable, and defensible purity data.

Part 1: Troubleshooting Guide - From Symptom to Solution

Chromatographic analysis is a dynamic process where minor deviations can lead to significant issues in data quality. This guide provides a systematic approach to diagnosing and resolving common problems encountered during HPLC and LC-MS analysis.

Peak Shape Problems: Tailing, Fronting, and Splitting

Poor peak shape is more than an aesthetic issue; it directly impacts the accuracy of integration and, therefore, quantification.[1] A symmetrical, Gaussian peak is the ideal, indicating good chromatographic behavior.

Common Causes & Solutions Table

SymptomPotential Cause(s)Troubleshooting Steps & Rationale
Peak Tailing Secondary Silanol Interactions: Residual, un-endcapped silanols on the silica-based column packing interact with basic analytes, causing tailing.[2]1. Lower Mobile Phase pH: Add a modifier like formic acid or TFA (0.05-0.1%). This protonates the silanols, reducing their interaction with basic analytes.[2] 2. Use a Buffered Mobile Phase: Maintain a consistent pH at least 2 units away from the analyte's pKa to ensure it remains in a single ionic state.[3][4] 3. Switch to a Modern, End-Capped Column: Newer columns have better silica deactivation and end-capping, minimizing silanol activity.
Column Overload: Injecting too much sample mass saturates the stationary phase.[1][5]1. Reduce Injection Volume or Dilute Sample: This is the simplest way to check for overload. If peak shape improves, overload was the issue.[1][6] 2. Use a Column with a Higher Capacity: A wider diameter or longer column can accommodate more sample.
Column Void or Contamination: A void at the column inlet or contamination on the frit can distort the sample path.[5]1. Reverse and Flush the Column: This can sometimes dislodge particulates from the inlet frit.[5] 2. Use Guard Columns: These disposable columns protect the analytical column from strongly retained impurities and particulates.[1][7] 3. Replace the Column: If flushing doesn't work, the column may be irreversibly damaged.
Peak Fronting Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., high organic content), the peak can be distorted.1. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible.
Column Overload (less common): Severe overload can sometimes manifest as fronting.Follow steps for column overload under "Peak Tailing".
Split or Double Peaks Partially Blocked Frit/Column Inlet: Physical obstruction creates two different flow paths for the sample.[5]1. Reverse and Flush the Column: Attempt to clear the blockage. 2. Filter all Samples: Use a 0.2 or 0.45 µm syringe filter before injection to remove particulates.[8] 3. Check for Tubing Issues: Improperly seated fittings (especially PEEK) can create a void and cause peak splitting.
Co-elution of Isomers or Structurally Similar Impurities: The method may not have sufficient resolution to separate two closely related compounds.1. Optimize the Method: Adjust mobile phase composition, gradient slope, or temperature to improve selectivity.[9] 2. Use LC-MS for Confirmation: A mass spectrometer can often distinguish between co-eluting species if they have different mass-to-charge ratios.[9]
Sample Degradation in Autosampler: The analyte may be unstable under the storage conditions in the autosampler.1. Use Cooled Autosampler: If available, lower the temperature. 2. Perform a Stability Study: Inject the same vial over several hours to see if the degradation peak grows.

Troubleshooting Workflow for Peak Shape Issues

G start Poor Peak Shape (Tailing, Fronting, Split) tailing Is Peak Tailing? start->tailing overload Reduce Sample Concentration/Volume tailing->overload Yes split Is Peak Split? tailing->split No overload_q Shape Improves? overload->overload_q overload_yes Column Overload (Solution: Dilute Sample) overload_q->overload_yes Yes silanol Is Analyte Basic? Check Mobile Phase pH overload_q->silanol No silanol_q pH Not Optimized? silanol->silanol_q silanol_yes Silanol Interaction (Solution: Lower pH, Use Buffer) silanol_q->silanol_yes Yes column_issue Check Column (Reverse Flush, Replace Guard/Column) silanol_q->column_issue No frit Check for Blockage (Reverse Flush Column) split->frit Yes frit_q Problem Solved? frit->frit_q frit_yes Blocked Frit/Inlet (Solution: Filter Samples, Use Guard Column) frit_q->frit_yes Yes coelution Use LC-MS to Check for Co-eluting Species frit_q->coelution No

Caption: Decision tree for troubleshooting common peak shape abnormalities.

Baseline Issues: Drift and Ghost Peaks

An unstable baseline complicates detection and integration of low-level impurities.

Baseline Drift

A common issue in gradient elution is a drifting baseline, which often indicates a discrepancy between the mobile phase components.[9]

  • Cause: Differences in the UV absorbance of mobile phase solvents (A and B) at the detection wavelength. As the gradient changes the solvent composition, the background absorbance shifts.[9]

  • Troubleshooting Steps:

    • Confirm the Cause: Run a blank gradient (no injection). If the drift persists, the issue is with the mobile phase or detector.[9]

    • Select an Appropriate Wavelength: Choose a wavelength where both mobile phase solvents have low and similar absorbance.

    • Use High-Purity Solvents: Ensure you are using HPLC-grade solvents to minimize UV-absorbing contaminants.[1][10]

    • System Contamination Check: If drift is sudden or unusual, flush the system to remove potential contaminants.

Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram, often during a blank run. They are a classic sign of contamination.[11]

  • Sources of Contamination & Solutions:

    • Mobile Phase: Impurities can be present in solvents, water, or additives.[11][12]

      • Solution: Use fresh, high-purity HPLC-grade solvents and water.[1][13] Filter all mobile phases and degas them properly.[8]

    • System Carryover: Residuals from a previous, more concentrated sample can be injected with the next run.[11][12]

      • Solution: Implement a robust needle wash protocol using a strong solvent. Run blank injections after high-concentration samples to confirm cleanliness.

    • Sample Preparation: Contaminants can be introduced from vials, caps, filters, or pipettes.[12]

      • Solution: Use clean glassware and high-quality consumables. Run a "reagent blank" that has gone through the entire sample preparation process to identify the source.

Logical Flow for Identifying Ghost Peak Sources

G start Ghost Peak Observed step1 Step 1: Run Blank Gradient (No Injection) start->step1 q1 Peak Still Present? step1->q1 result1 Source is likely Mobile Phase or System q1->result1 Yes step2 Step 2: Inject Blank Solvent (e.g., Mobile Phase A) q1->step2 No action1 Prepare Fresh Mobile Phase with High-Purity Solvents result1->action1 q2 Peak Appears? step2->q2 result2 Source is likely Carryover from Autosampler/Injector q2->result2 Yes result3 Source is likely from Sample Prep/Vials q2->result3 No action2 Clean Injector Port & Improve Needle Wash result2->action2 action3 Check Vials, Caps, and Sample Prep Solvents result3->action3

Caption: Systematic approach to isolating the source of ghost peaks.

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific questions related to the practical application and interpretation of HPLC and LC-MS for purity analysis.

Q1: My main peak looks pure by UV (PDA detector), but LC-MS shows a co-eluting species. Which result is correct and why?

A: The LC-MS result is more definitive for purity assessment. A Photodiode Array (PDA) detector assesses peak purity by comparing UV-Vis spectra across the peak.[9] If an impurity has a very similar or no chromophore compared to the main compound, the PDA detector may not be able to distinguish it, leading to a "pure" result.[9]

LC-MS, however, separates ions based on their mass-to-charge ratio (m/z).[14] It can easily differentiate between two compounds that co-elute chromatographically as long as they have different masses.[9] Therefore, LC-MS provides an orthogonal detection method that is far more powerful for identifying spectrally similar or non-UV active impurities.

Q2: What are the ICH guidelines, and how do they relate to my purity analysis?

A: The International Council for Harmonisation (ICH) provides guidelines for the registration of pharmaceuticals. The key documents for impurity assessment are:

  • ICH Q3A(R2): Impurities in New Drug Substances. This guideline addresses impurities in the active pharmaceutical ingredient (API) arising from the manufacturing process or storage.[15][16][17]

  • ICH Q3B(R2): Impurities in New Drug Products. This focuses on impurities and degradation products in the final formulated drug product.[16]

These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[16]

ICH Impurity Thresholds Summary

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI0.15% or 1.0 mg TDI
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake; whichever is lower.
  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[16]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[16]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[15][18]

Your HPLC/LC-MS methods must be sensitive enough to detect and quantify impurities at or below the reporting threshold. The Limit of Quantitation (LOQ) should ideally be ≤0.05%.[19]

Q3: How do I choose the right mobile phase and column for a new synthetic product?

A: Method development should be a systematic process.[20]

  • Gather Information about the Analyte: Understand its polarity, pKa, and solubility. This is the most critical first step.[3][4]

  • Select the Chromatography Mode: For most synthetic small molecules, Reversed-Phase (RP) HPLC is the starting point.[3] Use a C18 or C8 column.

  • Use a Scouting Gradient: A fast, broad gradient (e.g., 5% to 95% Acetonitrile in water over 15-20 minutes) is an excellent way to see all potential impurities and determine the approximate elution conditions.[3]

  • Optimize the Mobile Phase:

    • For Ionizable Analytes: Control the pH. Use a mobile phase pH at least 2 units away from the pKa to ensure the analyte is fully ionized or fully neutral, which prevents peak tailing.[3] Volatile buffers like ammonium formate or acetate are necessary for LC-MS compatibility.[3]

    • Organic Modifier: Acetonitrile generally provides better peak shape and lower UV cutoff than methanol.

  • Screen Different Columns: If resolution is poor, screen columns with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to alter selectivity, which has the greatest impact on resolution.[3]

Q4: My LC-MS signal is unstable or weak. What should I check in the ESI source?

A: An unstable or weak signal in Electrospray Ionization (ESI) often points to issues with the spray formation or ion transfer.

  • Check the Spray: Visually inspect the spray coming from the probe tip. It should be a fine, consistent mist. If you see large droplets or sputtering, the spray is unstable.

  • Optimize Sprayer Voltage: This is a critical parameter. Too low, and the spray won't form; too high, and you can cause a discharge, which increases noise and suppresses the signal.[21]

  • Optimize Nebulizing and Drying Gas: The nebulizing gas helps form small droplets, while the drying gas helps desolvate them.[21] Follow the manufacturer's recommendations for your flow rate and adjust as needed.

  • Clean the Source: The ESI source, especially the sampling cone or capillary, can become contaminated with salts and non-volatile sample components. This requires periodic cleaning.[22]

  • Avoid Non-Volatile Buffers: Buffers like phosphate are not suitable for LC-MS as they will precipitate in the source and suppress the signal. Use volatile modifiers like formic acid, acetic acid, or ammonium formate/acetate.[21]

  • Check for Ionic Contamination: Metal adducts (e.g., [M+Na]+, [M+K]+) can split the signal between multiple species, reducing the intensity of your desired protonated molecule ([M+H]+). This can come from glassware or impure reagents.[23][24]

Q5: What is the difference between Area Percent and %w/w for reporting purity, and which is better?

A:

  • Area Percent (Area Normalization): This method calculates the percentage of a single peak's area relative to the total area of all peaks in the chromatogram.

    • Advantage: Simple and requires no reference standard for the impurities.

    • Disadvantage: It assumes that the detector response (e.g., UV absorbance) is the same for the main compound and all impurities. This is rarely true and can lead to inaccurate quantification.[25]

  • Percent Weight/Weight (%w/w): This method quantifies an impurity by comparing its peak area to the peak area of a known concentration of a reference standard.

    • Advantage: Far more accurate because it accounts for differences in detector response by using a reference standard for the main peak and, ideally, Relative Response Factors (RRFs) for impurities.

    • Disadvantage: Requires well-characterized reference standards for the API and potentially for the impurities, which may not be available in early development.

References

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025-02-06). Lab Manager.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006-10-25).
  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006-10-01). European Medicines Agency (EMA).
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024-10-13). YouTube.
  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025-02-21). Mastelf.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). ICH.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012-07-01).
  • Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. (2024-10-23). Academic Strive.
  • Top Three HPLC Method Development Tips. (2019-11-01).
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010-12-01). American Pharmaceutical Review.
  • Notes on Troubleshooting LC/MS Contamination. (n.d.). University of California, Riverside.
  • Navigating HPLC Method Development: Tips for Success. (2024-01-17). Pharma's Almanac.
  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
  • Ghost signals in LC/MS scan mode. Contamination? (2018-12-18).
  • Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024-07-04).
  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • Video Notes LC Troubleshooting Series Ghost Peaks. (n.d.). HPLC.
  • Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. (2025-06-09). PharmaGuru.co.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014-08-26).
  • Tips for Electrospray Ionization LC–MS. (2021-01-01).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix.
  • HPLC Troubleshooting Guide. (n.d.). Supelco.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025-05-23). PharmaCores.
  • HPLC in Pharmaceutical Development: Principles, Benefits, Case Studies & Expert FAQs. (2025-06-09). PharmaGuru.co.
  • Do you have tips for troubleshooting ESI on Shimadzu LCMS 2010? (2015-04-08).
  • Application of HPLC Technology in Drug Detection. (n.d.). BOC Sciences.
  • 6 Key Points You Need to Know about Quantit
  • Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. (n.d.). ApexBiolab.
  • Reporting Impurities. (2005-01-26).
  • HPLC Troubleshooting Guide. (n.d.). Restek.
  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. (2017-05-10). C&EN.
  • Understanding Reporting Threshold for Impurities in HPLC. (2024-10-24). YouTube.
  • Recent Advances in HPLC-MS for Pharmaceutical Analysis. (2023-12-05). News-Medical.Net.
  • LC-MS characterization and purity assessment of a prototype bispecific antibody. (n.d.). NIH.
  • Why and How to Avoid Ionic Contamination in Water Used for LC–MS Analyses. (2015-07-01).
  • New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. (2023-04-25).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10). Pharma Focus America.
  • LC-MS/MS Quantitative Assays. (n.d.).

Sources

Optimization

Strategies to avoid racemization in chiral synthesis involving this compound

A Guide to Preventing Racemization of α-Chiral Carbonyl Compounds Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the stereoselec...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization of α-Chiral Carbonyl Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of molecules containing a chiral center alpha (α) to a carbonyl group. Loss of stereochemical integrity at this position is a frequent and critical challenge that can undermine synthetic efficiency and biological efficacy.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose, prevent, and resolve issues related to racemization in your experimental work.

Troubleshooting Guide: Diagnosing & Solving Racemization

This section addresses specific problems you might encounter during your synthesis in a practical question-and-answer format.

Problem 1: Significant loss of enantiomeric excess (% ee) is observed after reacting my α-chiral ketone with a base and an electrophile.

Q: I started with an enantiopure α-substituted ketone (>99% ee), but after deprotonation with sodium hydride and alkylation, my product is nearly racemic. What happened and how can I fix this?

A: This is a classic case of racemization via enolate formation. The α-proton of your ketone is acidic, and its removal by a base creates a planar, achiral enolate intermediate.[1][2] Reprotonation or reaction with an electrophile can then occur from either face of this planar intermediate, leading to a mixture of enantiomers.[1]

The choice of base and reaction conditions is critical for maintaining stereochemical integrity. Sodium hydride (NaH) is a relatively weak base for deprotonating ketones and often leads to an equilibrium between the ketone, the enolate, and the base. This prolonged exposure and equilibration are detrimental to the stereocenter.

Core Causality: Thermodynamic vs. Kinetic Control

The issue lies in the conditions favoring the thermodynamic enolate , which allows for equilibration and racemization.[3] To prevent this, you must use conditions that favor the formation of the kinetic enolate —rapid, irreversible deprotonation at low temperatures.[3][4]

Recommended Solutions & Optimization Workflow
  • Choice of Base: Switch from NaH to a strong, non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) is the standard choice for this purpose.[3] Other options include potassium hexamethyldisilazide (KHMDS). These bases are strong enough to deprotonate the ketone completely and irreversibly.

  • Temperature Control: Perform the deprotonation and subsequent alkylation at very low temperatures (e.g., -78 °C).[3] This minimizes the rate of any potential side reactions and prevents the system from reaching thermodynamic equilibrium, thus preserving the stereochemistry.

  • Solvent Selection: Use an aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. Protic solvents can facilitate proton exchange and accelerate racemization.[5]

  • Order of Addition: Add the ketone solution slowly to a pre-cooled solution of the base (inverse addition). This ensures the ketone is immediately deprotonated and does not come into contact with unreacted base for extended periods. After enolate formation is complete, add the electrophile to the reaction mixture at low temperature.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

} Caption: Decision workflow for troubleshooting racemization.

Problem 2: My product shows good enantiomeric excess before workup, but racemization occurs during purification.

Q: I've confirmed by crude NMR analysis that my reaction is highly stereoselective. However, after aqueous workup and silica gel chromatography, the % ee of my isolated product is significantly lower. Why is this happening?

A: Racemization is not limited to the reaction itself; it can also occur during the workup and purification steps, especially if the product is sensitive to acid or base.[6][7] Both standard aqueous workups and silica gel chromatography can expose your compound to acidic conditions that catalyze enolization and subsequent racemization.[6]

Recommended Solutions
  • Neutralize the Workup: Avoid harsh acidic or basic quenches. Use a buffered aqueous solution, such as saturated ammonium chloride (NH₄Cl), to quench the reaction. Ensure the final pH of the aqueous layer is close to neutral before extraction.

  • Modify Chromatography Conditions:

    • Deactivate Silica Gel: Standard silica gel is acidic (pH ≈ 4-5). You can neutralize it by preparing a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1% v/v), before packing the column.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade) or treated silica (e.g., Florisil®).

  • Minimize Contact Time: Do not let your compound sit in solution or on the column for extended periods. Rapid purification is key.

  • Low Temperature: If the compound is particularly sensitive, perform all workup and purification steps at low temperatures (e.g., in a cold room or using ice baths).

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about preventing racemization.

Q1: What is the fundamental mechanism of racemization for α-chiral carbonyls?

A: The primary mechanism is keto-enol tautomerism.[5] In the presence of an acid or a base, the chiral α-carbon is temporarily converted into a planar, achiral sp²-hybridized carbon in the enol or enolate form.[1][2] When this intermediate reverts to the keto form, the proton can be added back to the α-carbon from either face of the double bond with roughly equal probability, resulting in the formation of both enantiomers and thus, racemization.[1]

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Mechanism of base-catalyzed racemization.

Q2: How does temperature impact the risk of racemization?

A: Higher temperatures increase the rate of all chemical reactions, including the equilibrium between the keto and enol/enolate forms.[8] Elevated temperatures provide the necessary activation energy to overcome the barrier to deprotonation and reprotonation, accelerating racemization.[9] Conversely, performing reactions at low temperatures (-78 °C) significantly slows down these processes, "locking" the desired stereochemistry in place.[3] In some enantioselective reactions, an inverse relationship between yield and enantioselectivity with increasing temperature is observed.[10]

Q3: Can chiral auxiliaries help prevent racemization?

A: Yes, using a chiral auxiliary is a powerful strategy. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to your substrate to direct the stereochemistry of a subsequent reaction.[11][12]

In the context of α-alkylation, the substrate is often converted into an amide or imide with a chiral auxiliary (e.g., an Evans oxazolidinone or a pseudoephedrine amide). The bulky auxiliary then shields one face of the resulting enolate, forcing the incoming electrophile to attack from the less hindered side. This provides high diastereoselectivity. Importantly, the final step involves removing the auxiliary under conditions that are mild enough not to cause racemization of the newly formed stereocenter.[11][12]

Q4: Are there any reaction conditions that are inherently less prone to racemization?

A: Yes. Reactions that do not involve the formation of a planar enolate intermediate at the chiral center are generally safer. For example:

  • Catalytic Asymmetric Methods: Modern organocatalytic or metal-catalyzed reactions can often perform transformations like α-alkylation under neutral or mildly acidic/basic conditions without fully forming a free enolate.[13][14] For instance, enamine catalysis activates the substrate in a way that preserves stereochemical information.

  • Substrate Modification: If the α-proton is the source of the problem, one could design a synthesis where the chiral center is installed on a molecule that lacks an α-proton at that stage. The carbonyl group could be introduced later in the synthesis from a different functional group (e.g., oxidation of an alcohol).

Quantitative Data Summary

The choice of base and temperature is paramount for controlling selectivity. The following table illustrates the general principles for forming kinetic vs. thermodynamic enolates from an unsymmetrical ketone like 2-methylcyclohexanone.

ConditionBaseTemperatureMajor ProductControl TypeStereochemical Outcome
A LDA (Lithium Diisopropylamide)-78 °CLess Substituted EnolateKinetic[3][4]High preservation of α-stereocenter
B NaH (Sodium Hydride)25 °CMore Substituted EnolateThermodynamic[15]High risk of racemization
C KHMDS (Potassium Hexamethyldisilazide)-78 °CLess Substituted EnolateKinetic[15]High preservation of α-stereocenter
D EtO⁻Na⁺ (Sodium Ethoxide)25 °CMore Substituted EnolateThermodynamic[16]High risk of racemization
Experimental Protocol: Stereoretentive α-Alkylation under Kinetic Control

This protocol provides a step-by-step method for the alkylation of an α-chiral ketone while minimizing racemization.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • α-Chiral Ketone (e.g., (R)-2-methylcyclohexanone)

  • Electrophile (e.g., Benzyl bromide)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the experiment.

  • LDA Preparation (In situ):

    • In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution may turn slightly yellow.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • Dissolve the α-chiral ketone (1.0 equivalent) in a separate flask with a small amount of anhydrous THF.

    • Add the ketone solution dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete and irreversible deprotonation.[3]

  • Alkylation:

    • Slowly add the electrophile (1.1 equivalents) to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching and Workup:

    • Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product using flash chromatography on triethylamine-deactivated silica gel.

    • Determine the enantiomeric excess of the purified product using chiral HPLC or GC analysis.

References
  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. [Link]

  • Nature. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]

  • Chemistry Stack Exchange. (2018, February 5). Racemization of ketones in presence of catalytic acid. [Link]

  • Wikipedia. (n.d.). Racemization. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds. [Link]

  • Macmillan Group, Princeton University. (2008, March 12). Enolate Formation and Reactivity. [https://chem.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group Website/files/groupmeetings/gcw_031208.pdf]([Link] Macmillan Group Website/files/groupmeetings/gcw_031208.pdf)

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]

  • ACS Publications. (2019, April 18). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. [Link]

  • ACS Publications. (2024, June 10). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Chemistry LibreTexts. (2019, June 5). 21.5: Enolates of Unsymmetrical Carbonyl Compounds. [Link]

  • SpringerLink. (2007, December 14). Racemization, Enantiomerization and Diastereomerization. [Link]

  • Wiley-VCH. (n.d.). Catalytic Enantioselective Alkylation of Prochiral Ketone Enolates. [Link]

  • PNAS. (n.d.). Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. [Link]

  • Chemistry LibreTexts. (2021, March 5). 19.11: Racemization. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

Introduction In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of successful research and development. 3-(2-(tert-Butoxy)-2-oxoet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of successful research and development. 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is a versatile bifunctional molecule, often employed as a linker or building block in complex molecular architectures due to its carboxylic acid handle for further functionalization and the sterically hindered tert-butyl ester, which serves as a stable protecting group. Accurate characterization is paramount, and while multiple analytical techniques provide pieces of the structural puzzle, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers the most detailed initial portrait of a molecule's proton framework.

This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid. Moving beyond a simple peak list, we will dissect the spectrum with the rationale of an experienced spectroscopist, explaining the causality behind the observed chemical shifts, multiplicities, and integrations. Furthermore, we will contextualize this data by comparing it with the spectra of its chemical precursors and by integrating insights from orthogonal analytical methods like Infrared (IR) Spectroscopy and Mass Spectrometry (MS), demonstrating a holistic and self-validating approach to structural confirmation.

The Analyte: Molecular Structure and Predicted ¹H NMR Signature

To interpret a spectrum, one must first understand the molecule's structure and the distinct chemical environments of its protons. The structure of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid contains four unique proton environments, as illustrated below.

Caption: Labeled proton environments in 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid.

Based on this structure, we can make the following predictions:

  • Carboxylic Acid Proton (Hₐ): This proton is highly deshielded and acidic. It is expected to appear as a broad singlet at a very high chemical shift (δ > 10 ppm) and will be exchangeable with deuterium oxide (D₂O).

  • tert-Butyl Protons (Hₑ): The nine protons of the tert-butyl group are chemically equivalent due to free rotation. They are attached to sp³-hybridized carbons and are relatively shielded. This will result in a large, sharp singlet integrating to 9H, typically in the δ 1.0–2.0 ppm range.[1][2]

  • Methylene Protons (Hₑ): These two protons are adjacent to two electron-withdrawing groups: an ether oxygen and a carbonyl carbon. This environment will cause significant deshielding, shifting their signal downfield. With no adjacent protons, this signal will be a singlet integrating to 2H.[3][4]

  • Aromatic Protons (Hₐ, Hₑ, Hₑ, Hₑ): The four protons on the benzene ring are in distinct chemical environments due to the meta-substitution pattern. They will appear in the aromatic region (δ 6.5–8.5 ppm) and will exhibit complex splitting patterns due to both ortho- and meta-coupling.[5][6]

Detailed ¹H NMR Spectral Analysis

An experimental ¹H NMR spectrum (typically recorded in a solvent like CDCl₃ or DMSO-d₆) confirms these predictions and provides precise data. The following table summarizes the characteristic spectral data for the title compound.

Signal Assignment Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz) Causality and Expert Insights
Hₐ (-COOH) ~11.0 - 13.01Hbroad singlet (br s)N/AThe highly acidic nature and rapid chemical exchange of this proton with residual water in the solvent or itself leads to signal broadening. Its position is highly dependent on solvent and concentration.[7][8]
Hₑ (Ar-H) ~8.1 - 7.81Hdoublet of doublets (dd) or multiplet (m)J ≈ 7.8, 1.5This proton, ortho to the electron-withdrawing carboxylic acid group, is the most deshielded of the aromatic protons.[6]
Hₑ (Ar-H) ~7.6 - 7.42Hmultiplet (m)N/AThese protons experience a combination of electronic effects from both substituents, leading to overlapping signals in the middle of the aromatic region.
Hₑ (Ar-H) ~7.2 - 7.01Hmultiplet (m)N/AThis proton is situated between the two substituents and its chemical shift reflects the net electronic effect.
Hₑ (-OCH₂-) ~4.652Hsinglet (s)N/APositioned between an ether oxygen and a carbonyl group, these protons are significantly deshielded. The lack of adjacent protons results in a clean singlet, a key diagnostic signal.[4][9]
Hₑ (-C(CH₃)₃) ~1.489Hsinglet (s)N/AThe nine equivalent protons give an intense singlet. This signal is a hallmark of the tert-butyl protecting group, and its integration value of 9H is a crucial piece of evidence for structural confirmation.[1][10][11]

Note: The exact chemical shifts and coupling constants for the aromatic region can vary slightly based on the solvent and spectrometer frequency. Advanced 2D NMR techniques like COSY would be required for unambiguous assignment of each aromatic proton.

Comparative Analysis: A Multi-Technique Approach

A single spectrum, while informative, gains significant power when compared with data from related compounds and orthogonal analytical techniques. This comparative approach is essential for building a robust and irrefutable structural assignment.

Comparison with Precursor and Parent Compounds

Analyzing the spectra of the starting material (3-Hydroxybenzoic acid) and the parent structure (Benzoic acid) highlights the specific spectral contributions of the tert-butoxycarbonylmethyl group.

Compound Key ¹H NMR Signals (δ, ppm) Analysis
Benzoic Acid ~12.0 (br s, 1H, -COOH), ~8.1 (d, 2H, Ar-H), ~7.5 (m, 3H, Ar-H)Provides the baseline for the aromatic and carboxylic acid proton signals.[6]
3-Hydroxybenzoic Acid ~12.5 (br s, 1H, -COOH), ~9.8 (br s, 1H, -OH), ~7.4-7.0 (m, 4H, Ar-H)Shows the presence of a phenolic -OH proton and a slightly different aromatic pattern compared to benzoic acid.[12][13]
Title Compound ~11-13 (br s, 1H), ~8.1-7.0 (m, 4H), ~4.65 (s, 2H) , ~1.48 (s, 9H) The disappearance of the phenolic -OH signal and the appearance of the sharp singlets at ~4.65 ppm and ~1.48 ppm are definitive evidence of successful etherification and the presence of the tert-butoxycarbonylmethyl substituent.
Comparison with Orthogonal Analytical Techniques

¹H NMR reveals the proton skeleton, but other techniques confirm the functional groups and molecular mass, providing a complete picture.

  • Infrared (IR) Spectroscopy: This technique is ideal for identifying functional groups. For our target molecule, the IR spectrum would provide crucial confirmatory data:

    • Broad O-H stretch: A very broad absorption from ~3300 to 2500 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid.

    • C=O stretches: Two distinct carbonyl absorptions would be visible. One around 1730 cm⁻¹ for the tert-butyl ester and another around 1690 cm⁻¹ for the aromatic carboxylic acid.

    • C-O stretches: Strong absorptions in the 1300-1000 cm⁻¹ region would confirm the presence of the ether and ester C-O bonds.[14][15]

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation data, which validates the elemental composition.

    • Molecular Ion (M⁺): For C₁₃H₁₆O₅, the expected molecular weight is 252.10 g/mol . High-resolution mass spectrometry (HRMS) would confirm this exact mass.

    • Key Fragmentation: A very common and diagnostic fragmentation pattern would be the loss of the tert-butyl group (57 amu) or isobutylene (56 amu), leading to a prominent peak at m/z 195 or 196. This fragmentation strongly supports the presence of the tert-butyl ester moiety.

The synergy between these techniques provides a robust, self-validating workflow for structure elucidation.

cluster_0 Analytical Workflow for Structure Elucidation Unknown Proposed Structure: 3-(2-(t-Butoxy)-2-oxoethoxy)benzoic acid NMR ¹H NMR Spectroscopy Unknown->NMR Proton Framework (Connectivity) IR Infrared Spectroscopy Unknown->IR Functional Groups (C=O, O-H, C-O) MS Mass Spectrometry Unknown->MS Molecular Weight & Fragmentation Conclusion Unambiguous Structure Confirmation NMR->Conclusion • 9H t-Bu singlet • 2H -OCH₂- singlet • Aromatic pattern • 1H COOH signal IR->Conclusion • Two distinct C=O • Broad acid O-H MS->Conclusion • M⁺ at m/z = 252 • Loss of t-Bu (m/z=195)

Caption: Integrated workflow combining NMR, IR, and MS for structural validation.

Experimental Protocols

Adherence to standardized protocols ensures data reproducibility and reliability.

Protocol for ¹H NMR Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) to the vial. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ is superior for ensuring the observation of acidic protons like the carboxylic acid.

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol for ¹H NMR Data Acquisition (General)
  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • Acquisition Parameters: Utilize standard 1D proton acquisition parameters. A typical experiment on a 400 MHz spectrometer would involve:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay: 1-5 seconds (a longer delay is better for quantitative integration)

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate all signals to determine the relative ratio of protons. Pick the peaks to identify their precise chemical shifts.

Conclusion

The ¹H NMR spectrum of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid presents a rich set of diagnostic signals that, when interpreted correctly, provide a definitive fingerprint of its molecular structure. The characteristic sharp singlets for the tert-butyl (δ ~1.48 ppm, 9H) and methylene (δ ~4.65 ppm, 2H) groups, combined with the complex aromatic multiplet and the broad downfield carboxylic acid signal, create a unique and easily identifiable pattern. By supplementing this detailed ¹H NMR analysis with data from orthogonal techniques such as IR spectroscopy and mass spectrometry, researchers can achieve an exceptionally high level of confidence in the identity and purity of this important chemical building block, ensuring the integrity of their subsequent scientific endeavors.

References

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • Jerez, J. R., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. [Link]

  • ResearchGate. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • Brainly. A ^1 H NMR spectrum of tert-butyl methyl ether shows two signals. [Link]

  • PubMed Central (PMC). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. [Link]

  • Royal Society of Chemistry. Supplementary Information for a study containing NMR data of benzoic acid derivatives. [Link]

  • ACS Publications. Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivatives. [Link]

  • University of Calgary. Approximating Proton NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. Spectroscopy of Ethers. [Link]

  • Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • eGyanKosh. Structure Elucidation of Organic Compounds Using IR, NMR and Mass Spectra. [Link]

  • ResearchGate. Absorption spectrum of 3-hydroxy benzoic acid. [Link]

  • Rasayan Journal of Chemistry. Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. [Link]

  • ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

  • ResearchGate. Why I am not getting the peak of t-butyl group in 1H NMR. [Link]

  • ACS Publications. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. [Link]

  • Human Metabolome Database. 3-Hydroxybenzoic acid 1H NMR Spectrum. [Link]

  • Human Metabolome Database. Benzoic acid 1H NMR Spectrum. [Link]

  • Clark, J. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • Doc Brown's Chemistry. Qualitative tests for carboxylic acids, esters. [Link]

  • PubChem. 3-Hydroxybenzoic Acid. [Link]

  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Oregon State University. 1H NMR Chemical Shifts. [Link]

Sources

Comparative

A Guide to Linker Selection in PROTACs: A Comparative Analysis of Rigid Aromatic-Acid and Flexible PEG Linkers

Introduction: The Linker as the Linchpin of PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's natural ubiquitin-proteasome system (UPS) to selectively eli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[3][4] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC brings the POI into proximity with the E3 ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2][]

While the two ligands determine the "what" and "how" of the degradation process, the linker is far more than a simple spacer. It is a critical determinant of the PROTAC's overall efficacy, influencing everything from physicochemical properties to the stability and geometry of the ternary complex.[6][7] The choice of linker can mean the difference between a potent, cell-permeable degrader and an inactive molecule.

This guide provides an in-depth comparison of two distinct linker classes: the flexible, hydrophilic polyethylene glycol (PEG) linkers and a more rigid, aromatic-acid based linker exemplified by the building block 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid . We will explore the causal relationships behind their performance differences, supported by experimental insights and protocols to empower researchers in their PROTAC design endeavors.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Release Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->Degraded_Fragments Degradation

Figure 1: The catalytic mechanism of PROTAC-mediated protein degradation.

Chapter 1: The Archetype of Flexibility - Polyethylene Glycol (PEG) Linkers

PEG linkers, composed of repeating ethylene glycol units, are the most common starting point in PROTAC design, largely due to their synthetic tractability and advantageous physicochemical properties.[3][8]

Structural and Physicochemical Properties

The defining characteristics of PEG linkers are their hydrophilicity and high degree of conformational flexibility.

  • Hydrophilicity: The repeating ether oxygens increase the polarity of the PROTAC molecule. This is a crucial feature, as many potent warheads and E3 ligands are inherently hydrophobic. The introduction of a PEG linker can significantly improve the aqueous solubility of the final PROTAC, which is essential for biological assays and potential in vivo applications.[1][9][10]

  • Flexibility: The rotatable bonds of the ethylene glycol units allow the linker to adopt a wide range of conformations.[2] This flexibility enables the PROTAC to more easily span the distance between the POI and E3 ligase, facilitating the formation of a productive ternary complex.[11]

Advantages in PROTAC Design
  • Tunable Length: PEG linkers are commercially available in various lengths, allowing for systematic and rapid optimization of the distance between the two ligands—a critical parameter for degradation efficiency.[12][]

  • Improved Solubility: As mentioned, PEGylation is a well-established strategy to counteract the high lipophilicity and poor solubility that often plague large PROTAC molecules.[9][10]

  • Synthetic Accessibility: Bifunctional PEG linkers are readily available, streamlining the assembly of PROTAC libraries for screening.[3][8]

Potential Disadvantages and Considerations
  • Metabolic Instability: The ether bonds in PEG chains can be susceptible to oxidative metabolism in vivo, potentially limiting the pharmacokinetic profile of the PROTAC.[14]

  • Permeability Challenges: While enhancing solubility, the high polarity of PEG linkers can negatively impact cell permeability. A balance must be struck, as the PROTAC must first enter the cell to act on its intracellular target.[1]

  • The "Flexibility Paradox": Excessive flexibility can sometimes be detrimental. While it allows for easier complex formation, it can also lead to an entropic penalty upon binding and may not provide the specific vector and orientation required for optimal ubiquitination.

Chapter 2: An Exemplar of Constrained Design - 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic Acid

This molecule represents a class of linkers that are more rigid and possess specific chemical handles for conjugation. It is best understood as a versatile building block for constructing linkers with defined spatial arrangements.

Structural Analysis

Let's deconstruct this molecule to understand its function:

  • Benzoic Acid: The carboxylic acid on the phenyl ring serves as a primary conjugation point, typically for forming a stable amide bond with an amine-functionalized warhead or E3 ligand.

  • Phenyl Ring: This aromatic core introduces significant rigidity compared to a PEG chain.[14] It constrains the possible conformations of the linker, forcing the PROTAC into a more defined geometry.

  • Ether and tert-Butoxy Group: The -(2-(tert-Butoxy)-2-oxoethoxy) portion provides a second functional handle. The tert-butyl ester is a common protecting group for a carboxylic acid. Upon deprotection (e.g., with trifluoroacetic acid), it reveals a second conjugation point, allowing for the attachment of the other half of the PROTAC.

Inferred Properties and Design Philosophy

The use of such a building block embodies a structure-based design approach.

  • Rigidity and Pre-organization: A rigid linker can pre-organize the warhead and E3 ligand into a conformation that is highly favorable for ternary complex formation. If this conformation is correct, it can lead to a significant increase in binding cooperativity and, consequently, degradation potency.[2][4]

  • Hydrophobicity and Permeability: The aromatic ring increases the lipophilicity of the linker compared to PEG. This can be strategically employed to enhance cell permeability, a common challenge for PROTACs.[1][15]

  • Vectorial Control: The defined exit vectors from the rigid core provide precise control over the orientation of the bound proteins, which can be crucial for positioning a lysine residue on the POI for optimal ubiquitin transfer.

Potential Disadvantages and Considerations
  • Risk of Misfit: The primary drawback of a rigid linker is the risk of steric clashes. If the defined conformation is not compatible with the formation of a stable ternary complex, the PROTAC will be inactive.[2] This makes the design process higher-risk compared to the more forgiving nature of flexible linkers.

  • Solubility Concerns: The increased hydrophobicity can lead to poor aqueous solubility, complicating handling and formulation.

  • Synthetic Complexity: These linkers are not typically available "off-the-shelf" and require multi-step synthesis, increasing the time and resources needed to generate PROTAC libraries.

Chapter 3: Head-to-Head Performance Comparison

The choice between a flexible PEG linker and a rigid aromatic-acid linker involves a series of strategic trade-offs. The optimal choice is highly dependent on the specific POI-E3 ligase pair and the overall objectives of the drug discovery program.

FeaturePEG LinkersRigid Aromatic-Acid Linkers (Exemplified)Causality and Scientific Rationale
Flexibility HighLowPEG's rotatable ether bonds allow for broad conformational sampling. The phenyl ring in the rigid linker restricts rotation, leading to a more defined structure.
Solubility Generally HighGenerally LowerThe polar ether oxygens in PEG enhance water solubility. The hydrophobic aromatic core of the rigid linker decreases it.[1]
Permeability Can be LowCan be HighHigh polarity (TPSA) from PEG linkers can hinder passive diffusion across cell membranes. The increased lipophilicity of rigid linkers can improve it.[1][15]
Ternary Complex Forgiving Formation: High flexibility allows the PROTAC to adapt to the protein surfaces, making initial complex formation easier.[11]High-Affinity Potential: A well-designed rigid linker can "lock in" an optimal geometry, minimizing entropic loss upon binding and maximizing favorable protein-protein interactions (positive cooperativity).[2]
Degradation (DC₅₀/Dₘₐₓ) Broadly Effective: Often provides a good starting point and can achieve potent degradation.Potentially More Potent: If the geometry is optimal, the enhanced stability of the ternary complex can lead to superior DC₅₀ and Dₘₐₓ values.
Pharmacokinetics Potential for oxidative metabolism.[14]Can be more metabolically stable, but aromatic rings are also sites for metabolism (e.g., hydroxylation).The chemical nature of the bonds (ether vs. aromatic C-H) dictates susceptibility to metabolic enzymes like Cytochrome P450s.
Synthetic Strategy Facile & Modular: Readily available bifunctional linkers allow for rapid, parallel synthesis.[8][]Bespoke & Complex: Requires custom synthesis of the linker building block, followed by sequential conjugation.Commercial availability drives the ease of use for PEG linkers. Rigid linkers require dedicated organic synthesis efforts.
Illustrative Data: A Hypothetical Linker Screen

To illustrate the performance differences, consider the following hypothetical data for a series of PROTACs targeting Protein X for degradation via the CRBN E3 ligase.

PROTAC IDLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (Pₑ, 10⁻⁶ cm/s)
PROTAC-P1PEG8 (2 units)150851.2
PROTAC-P2 PEG 12 (3 units) 25 95 0.9
PROTAC-P3PEG16 (4 units)80900.7
PROTAC-R1Rigid Aromatic11>1000<105.5
PROTAC-R2 Rigid Aromatic 14 5 98 6.2
PROTAC-R3Rigid Aromatic17500405.8

Interpretation:

  • The PEG series identifies an optimal length (PROTAC-P2), demonstrating good potency and efficacy, but with modest cell permeability.

  • The rigid linker series shows a much sharper structure-activity relationship. PROTAC-R1 is inactive, likely due to a steric clash. However, PROTAC-R2, with a slightly longer and correctly oriented rigid linker, is exceptionally potent and shows superior cell permeability. This highlights the high-risk, high-reward nature of rigid linkers.

Chapter 4: Experimental Protocols & Synthetic Strategy

Trustworthy data is the foundation of good science. The following protocols provide robust methods for synthesizing and evaluating PROTACs with different linkers.

Diagram: Comparative Synthetic Logic
Figure 2: Synthetic approaches for incorporating PEG vs. rigid linkers.
Protocol 1: General PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized component (linker or ligand) to an amine-functionalized component.

Rationale: Amide bond formation is one of the most robust and common reactions in medicinal chemistry, providing a stable linkage. Reagents like EDC/HOBt or HATU are used to activate the carboxylic acid for efficient coupling and to minimize side reactions.

Materials:

  • Component A (with free carboxylic acid, 1.0 eq)

  • Component B (with free amine, 1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

  • Nitrogen or Argon atmosphere

  • Stir plate and stir bar

  • Reaction vessel (round-bottom flask)

Procedure:

  • Dissolution: In a dry reaction vessel under an inert atmosphere, dissolve Component A (1.0 eq) in anhydrous DMF.

  • Addition of Base and Coupling Agent: Add DIPEA (3.0 eq) to the solution, followed by HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes. This pre-activates the carboxylic acid.

  • Addition of Amine: Add Component B (1.1 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Determining Degradation Performance (DC₅₀/Dₘₐₓ) via Western Blot

Rationale: Western blotting is the gold-standard method for quantifying changes in the level of a specific protein within a cell lysate, making it ideal for measuring PROTAC-induced degradation.[16][17] A loading control (e.g., GAPDH, β-actin) is essential to normalize for any variations in protein loading between lanes, ensuring the observed changes are due to degradation and not experimental error.

Materials:

  • Cell line expressing the POI

  • Complete cell culture medium

  • PROTAC stock solutions (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE equipment (gels, running buffer, power supply)

  • Western transfer equipment (membranes, transfer buffer, power supply)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control protein (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency on the day of treatment.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range would be 1 µM down to 1 pM, including a vehicle control (e.g., 0.1% DMSO). Aspirate the old medium from the cells and add the PROTAC-containing medium.

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the soluble proteins) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody for the POI (at the recommended dilution) overnight at 4°C.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with the primary antibody for the loading control, following steps 9-10.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band intensity. Plot the normalized protein levels against the log of the PROTAC concentration. Fit the data to a four-parameter variable slope equation using software like GraphPad Prism to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation) values.[17][18]

Conclusion: A Senior Scientist's Perspective on Linker Selection

The "linkerology" of PROTAC design is not governed by a single, universal rule but by a set of guiding principles and empirical optimization.[3][8] The choice between a flexible PEG linker and a more constrained, rigid linker is a strategic decision based on the stage and goals of the project.

A Recommended Workflow:

  • Establish Proof-of-Concept with PEG: For a new POI, begin with a small library of PROTACs using high-quality warheads and E3 ligands connected by PEG linkers of varying lengths (e.g., 2 to 6 PEG units). This is the most efficient way to determine if the POI is degradable and to find an optimal linker length range.

  • Diagnose Limitations: If the initial PEG-based PROTACs show activity but suffer from poor cell permeability, low metabolic stability, or a suboptimal Dₘₐₓ, it is time to consider more advanced linker designs.

  • Introduce Rigidity Strategically: Use rigid linkers, such as those derived from 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid, to address these limitations. This approach is best guided by structural biology or computational modeling to predict favorable geometries and avoid steric clashes.[19] While more synthetically demanding, a successful rigid linker can unlock orders-of-magnitude improvements in potency and drug-like properties.

Ultimately, the linker is a tool for fine-tuning the complex biology of a PROTAC. By understanding the distinct advantages and disadvantages of different linker chemotypes, researchers can more rationally navigate the challenging but rewarding path of developing novel protein degraders.

References

  • Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link]

  • Scafetta, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, M., et al. (2024). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. Applied Sciences. Available at: [Link]

  • Scott, J. S., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Available at: [Link]

  • Sun, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Li, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Frontiers in Pharmacology. Available at: [Link]

  • Lindsley, C. W., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC. Available at: [Link]

  • Zorba, A., et al. (2020). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sun, X., et al. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PMC. Available at: [Link]

  • Galdeano, C., et al. (2018). Group-based optimization of potent and cell-active inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Journal of Medicinal Chemistry. Available at: [Link]

  • PROTAC-DB 2.0. (2024). Interpretable PROTAC degradation prediction with structure-informed deep ternary attention framework. bioRxiv. Available at: [Link]

  • Liu, J., et al. (2023). Exploring Degradation of Intrinsically Disordered Protein YAP induced by PROTACs. bioRxiv. Available at: [Link]

  • Meyers, J., et al. (2024). Modeling PROTAC degradation activity with machine learning. Chalmers Research. Available at: [Link]

  • ResearchGate. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Retrieved from [Link]

Sources

Validation

The Strategic Advantage of Steric Bulk: A Comparative Guide to Tert-Butyl Esters Over Methyl and Ethyl Esters

In the nuanced landscape of synthetic organic chemistry and drug development, the selection of a protecting group for a carboxylic acid is a decision that profoundly impacts the efficiency, yield, and overall success of...

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced landscape of synthetic organic chemistry and drug development, the selection of a protecting group for a carboxylic acid is a decision that profoundly impacts the efficiency, yield, and overall success of a multi-step synthesis. While methyl and ethyl esters have long been workhorses in the chemist's toolbox, the strategic deployment of the tert-butyl ester often provides a distinct and decisive advantage. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth technical comparison of tert-butyl esters with their methyl and ethyl counterparts, supported by experimental data and field-proven insights.

The Cornerstone of Distinction: Steric Hindrance and Electronic Stability

The fundamental difference between a tert-butyl ester and the less sterically hindered methyl and ethyl esters lies in the three-dimensional space occupied by the alkyl group attached to the ester oxygen. This steric bulk is the primary determinant of the ester's reactivity and stability profile.

dot

Caption: Increasing steric bulk from methyl to tert-butyl esters enhances stability.

The bulky tert-butyl group effectively shields the electrophilic carbonyl carbon from nucleophilic attack. This steric inhibition is the key to the tert-butyl ester's remarkable stability under conditions that would readily cleave a methyl or ethyl ester, such as exposure to strong bases or nucleophiles like Grignard reagents.

Comparative Performance Metrics: A Data-Driven Overview

The practical implications of these structural differences are best illustrated through a direct comparison of their performance under various reaction conditions.

ParameterMethyl EsterEthyl EsterTert-Butyl EsterCausality Behind Performance
Stability to Strong Bases (e.g., NaOH, KOH) Low (undergoes saponification)Low (undergoes saponification)HighThe bulky tert-butyl group sterically hinders the approach of the hydroxide nucleophile to the carbonyl carbon[1].
Stability to Nucleophiles (e.g., Grignard, Organolithiums) Low (can undergo addition or transesterification)Low (can undergo addition or transesterification)HighSteric hindrance from the tert-butyl group prevents nucleophilic attack at the carbonyl carbon[1].
Cleavage Conditions Harsh basic conditions (saponification)Harsh basic conditions (saponification)Mild acidic conditions (e.g., TFA, HCl)Acid-catalyzed cleavage proceeds via a stable tertiary carbocation intermediate[].
Typical Deprotection Yield >90% (saponification)[1]>90% (saponification)>95% (TFA in DCM)[1]The clean and specific mechanism of acid-catalyzed elimination often leads to higher yields with fewer byproducts.
Orthogonality in Protecting Group Schemes LimitedLimitedHighCan be selectively cleaved in the presence of acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, a cornerstone of modern peptide synthesis[][3][4].

The Tert-Butyl Ester as a Superior Protecting Group: Experimental Protocols

The true utility of the tert-butyl ester is most evident in its application as a protecting group in complex, multi-step syntheses. Its selective introduction and, more importantly, its selective removal under mild conditions, are key advantages.

Experimental Protocol 1: Synthesis of a Tert-Butyl Ester via Acid-Catalyzed Addition to Isobutylene

This method is one of the most common and efficient ways to introduce a tert-butyl ester protecting group.

dot

synthesis_workflow start Carboxylic Acid + Isobutylene reaction Reaction in an inert solvent (e.g., Dioxane) start->reaction catalyst Catalytic H₂SO₄ catalyst->reaction workup Aqueous Workup reaction->workup product Purified Tert-Butyl Ester workup->product

Caption: Workflow for the synthesis of a tert-butyl ester.

Methodology:

  • Reaction Setup: In a pressure-rated flask, dissolve the carboxylic acid (1.0 equiv) in a suitable inert solvent such as dioxane or tert-butyl acetate.

  • Addition of Isobutylene: Cool the solution in an ice bath and carefully condense isobutylene (1.5-2.0 equiv) into the reaction vessel.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equiv).

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood. Dilute the reaction mixture with a suitable organic solvent like diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Experimental Protocol 2: Selective Deprotection of a Tert-Butyl Ester Using Trifluoroacetic Acid (TFA)

The selective cleavage of the tert-butyl ester in the presence of other functional groups is its most significant advantage.

dot

deprotection_mechanism cluster_reaction TFA-Mediated Deprotection ester R-C(=O)O-tBu protonated_ester R-C(=O)H⁺-O-tBu ester->protonated_ester + H⁺ (from TFA) products R-COOH + (CH₃)₃C⁺ protonated_ester->products C-O bond cleavage isobutylene H₂C=C(CH₃)₂ + H⁺ products->isobutylene Elimination

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

Methodology:

  • Dissolution: Dissolve the tert-butyl ester-protected compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M[5].

  • Addition of TFA: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) mixture of DCM and TFA[5]. For substrates that may be sensitive to strong acid, the concentration of TFA can be reduced to 20-50%[5]. This should be performed in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Workup: Upon completion, remove the TFA and DCM under reduced pressure. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene.

  • Isolation: The resulting carboxylic acid can be used directly or purified further by crystallization or chromatography.

Applications in Drug Development and Peptide Synthesis

The unique properties of tert-butyl esters make them invaluable in several areas of drug development.

Prodrug Strategies

In drug design, a prodrug is an inactive precursor that is converted into the active drug form in the body. Tert-butyl esters can be employed to mask a carboxylic acid group, improving a drug's oral bioavailability by increasing its lipophilicity. A key advantage is their enhanced metabolic stability. For instance, some tert-butyl ester prodrugs have shown resistance to hydrolysis by gastrointestinal enzymes, which can prematurely cleave other simple alkyl esters[6]. This ensures that more of the intact prodrug is absorbed before being converted to the active drug, potentially by enzymes in the plasma or target tissues.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis[4][7]. In this approach, the temporary N-terminal protecting group is the base-labile Fmoc group, while the side-chain protecting groups of trifunctional amino acids are acid-labile tert-butyl ethers, esters, and carbamates[3][8]. This "orthogonal" protection scheme allows for the selective deprotection of the N-terminus for peptide chain elongation without affecting the side-chain protecting groups[][9]. The tert-butyl esters are then removed in the final cleavage step with a strong acid like TFA. This strategy is superior to older methods that relied on graded acid lability, which often resulted in premature deprotection and side reactions[5]. The use of tert-butyl esters for side-chain protection of aspartic and glutamic acid is crucial for the successful synthesis of complex peptides[7].

Conclusion

While methyl and ethyl esters remain useful for certain applications, the tert-butyl ester offers a superior combination of stability and selective lability that is essential for modern organic synthesis and drug development. Its steric bulk provides robust protection against a wide range of nucleophilic and basic conditions, while the stability of the resulting tert-butyl cation allows for its clean and efficient removal under mild acidic conditions. This unique profile, particularly its role in orthogonal protection strategies for peptide synthesis and its potential in designing more stable prodrugs, solidifies the tert-butyl ester as a strategic choice for researchers and professionals in the chemical and pharmaceutical sciences.

References

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Khan, M. I. H., et al. (2023). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. ACS Omega, 8(4), 4236-4249. [Link]

  • Mabry, T. J., et al. (2001). Stability of Methyl tert-Butyl Ether, tert-Amyl Methyl Ether, and Ethyl tert-Butyl Ether in Acidic Media. In ACS Symposium Series (Vol. 778, pp. 148-161). American Chemical Society. [Link]

  • van der Vlugt, J. I., et al. (2021). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society, 143(35), 14239-14249. [Link]

  • Ganesh, M., & Taylor, R. J. (2005). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Tetrahedron Letters, 46(43), 7389-7392. [Link]

  • The Organic Chemistry Tutor. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. [Link]

  • Tiwari, R. K., et al. (2021). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 64(15), 11347-11360. [Link]

  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6142-6145. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Sunresin. Fmoc / t-Bu Solid Phase Synthesis. [Link]

  • Ohwada, T., et al. (2006). Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. Journal of Molecular Structure: THEOCHEM, 762(1-3), 127-134. [Link]

  • Wheeler, E. N., et al. (1963). U.S. Patent No. 3,102,905. Washington, DC: U.S.
  • Gholami, M., & Tavanarad, R. (2015). Kinetic study of catalytic hydrolysis reaction of methyl acetate to acetic acid and methanol. Journal of the Taiwan Institute of Chemical Engineers, 50, 269-276. [Link]

  • Zare, A., et al. (2010). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Journal of the Mexican Chemical Society, 54(4), 232-237. [Link]

  • Niiyama, H., & Doraiswamy, L. K. (1970). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Journal of Chemical Engineering of Japan, 3(2), 143-148. [Link]

  • Clark, J. (2016). Hydrolysing Esters. Chemguide. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry, 22(22), 7795-7810. [Link]

  • NPTEL IIT Kharagpur. (2018). Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality. [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Scribd. Preparation of Butyl Acetate. [Link]

  • U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • Góngora-Benítez, M., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(11), 844-852. [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Celanese Corporation of America. (1963). U.S. Patent No. 6,593,491. Washington, DC: U.S.
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Guthrie, J. P. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. Canadian Journal of Chemistry, 87(4), 519-526. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Linker Selection in Drug Design: Exploring Alternatives to 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

Abstract In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation and antibody-drug conjugates, the linker is not merely a spacer but a critical determinant of a molecule's ove...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation and antibody-drug conjugates, the linker is not merely a spacer but a critical determinant of a molecule's overall success. The bifunctional linker, 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid, has served as a valuable and versatile building block. Its structure offers a balance of rigidity from the phenyl ring and flexibility from the ethoxy motif, along with an orthogonally protected carboxylic acid for sequential synthesis. However, the drive to optimize crucial drug-like properties—such as solubility, cell permeability, metabolic stability, and in vivo efficacy—necessitates a broader toolkit of linker technologies. This guide provides an in-depth comparison of viable alternatives to this foundational linker, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific drug design challenges.

Introduction: The Linker as a linchpin in Bifunctional Drug Design

Bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), are defined by their three core components: a ligand for the target protein (the "warhead"), a ligand for a recruiting protein (like an E3 ligase), and the linker that connects them.[][2][3] The linker's role extends far beyond simply tethering these two entities. It dictates the spatial relationship between them, influences the molecule's physicochemical properties, and can even be designed to release a payload under specific physiological conditions. An improperly designed linker can lead to poor solubility, rapid metabolic clearance, low cell permeability, or an inability to form a productive ternary complex (in the case of PROTACs), ultimately resulting in failed drug candidates. Therefore, a strategic approach to linker selection and optimization is paramount.

Profiling the Incumbent: 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

This molecule is a bifunctional building block used in multi-step organic synthesis.[4] Its utility stems from its distinct functional groups: a carboxylic acid on the benzene ring and a tert-butyl protected carboxylic acid at the end of an ethoxy chain.[4][5]

  • Chemical Structure : C13H16O5[4][5]

  • Molecular Weight : 252.26 g/mol [4][5]

Key Structural Features & Advantages:

  • Orthogonal Handles : The free benzoic acid allows for coupling to one part of the molecule (e.g., an E3 ligase ligand) while the tert-butyl ester protects the other end. This ester is stable under many reaction conditions but can be easily removed with mild acid (e.g., trifluoroacetic acid) to reveal a carboxylic acid for the second coupling step.[6]

  • Balanced Rigidity and Flexibility : The phenyl ring provides a degree of rigidity, which can be beneficial for pre-organizing the binding motifs. The short ethoxy chain offers localized flexibility.

  • Improved Solubility : The ether oxygen atom can act as a hydrogen bond acceptor, often imparting slightly better solubility than a purely aliphatic or aromatic linker of similar length.

Limitations and Rationale for Alternatives:

While effective, this "phenyl-ether" motif is not a universal solution. Its limitations often drive the search for alternatives:

  • Limited Physicochemical Tuning : The structure offers a fixed length and limited scope for modulating properties like solubility or lipophilicity.

  • Potential Metabolic Liability : Aryl ethers can be susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Suboptimal Geometry : The specific bond angles and rotational freedom may not be ideal for facilitating the optimal orientation required for potent biological activity in all target systems.

A Comparative Guide to Alternative Linker Strategies

The choice of an alternative linker should be a data-driven decision based on the specific challenges presented by the warhead, the ligase ligand, and the target protein. Below, we compare the most common classes of alternative linkers.

PEG linkers are the most common alternative and are primarily employed to enhance the aqueous solubility and reduce the aggregation of often lipophilic bifunctional molecules.[][7] They consist of repeating ethylene glycol units.

  • Key Features : Hydrophilic, flexible, and available in various lengths.

  • When to Use Them : Ideal when dealing with "greasy" warheads or E3 ligase ligands (e.g., VHL ligands) that result in poor solubility of the final conjugate. They are the go-to choice for improving the overall "drug-likeness" of a molecule.

  • Experimental Support : In the development of PROTACs, the introduction of a PEG linker frequently correlates with a significant increase in aqueous solubility and, consequently, improved cell permeability and oral bioavailability.

These are the simplest linkers, composed of a hydrocarbon chain (e.g., propyl, butyl, pentyl).

  • Key Features : Hydrophobic, flexible, and synthetically straightforward.

  • When to Use Them : Useful for systematically probing the required distance between the two ends of the molecule. Their simplicity makes them excellent tools for initial structure-activity relationship (SAR) studies.

  • Considerations : Increasing the length of an alkyl linker increases the molecule's lipophilicity (LogP), which can negatively impact solubility and lead to non-specific binding. They are often a starting point, to be replaced later by more sophisticated linkers.

For applications like ADCs or targeted drug delivery, it is often desirable for the linker to be cleaved inside the target cell, releasing the active warhead.

  • Key Features : Designed to break under specific physiological conditions (e.g., pH, redox potential, presence of specific enzymes).

  • Common Chemistries :

    • Disulfide Bonds : Cleaved in the reducing environment of the cytoplasm.

    • Hydrazones : Cleaved under the acidic conditions of endosomes and lysosomes.

    • Peptide Linkers (e.g., Valine-Citrulline) : Cleaved by lysosomal proteases like Cathepsin B.

  • When to Use Them : Essential for ADC design and prodrug strategies where the intact bifunctional molecule is inactive or has off-target toxicities.

Data Summary: Linker Performance Comparison

The following table summarizes the expected impact of different linker classes on key drug properties compared to a baseline phenyl-ether linker.

Linker ClassPrimary AdvantageExpected SolubilityExpected PermeabilityMetabolic StabilityUse Case Example
Phenyl-Ether (Baseline) Balanced rigidity/flexibilityModerateModerateModerateGeneral purpose PROTACs
Alkyl Chains Simplicity, distance probingDecreases with lengthModerate (can decrease if too long)Generally HighPROTAC SAR studies
PEG Chains High solubilityHighHigh (often improves)Generally HighSolubilizing lipophilic PROTACs
Cleavable (e.g., Val-Cit) Payload releaseVariableVariableLow (by design)Antibody-Drug Conjugates

Experimental Protocols

Scientific integrity demands reproducible and verifiable methodologies. The following protocols provide a framework for synthesizing and evaluating molecules with different linkers.

This protocol describes the coupling of a carboxylic acid-bearing warhead to an amine-terminated PEG linker, followed by deprotection and coupling to a VHL E3 ligase ligand.

Workflow Diagram:

Caption: A three-step workflow for PROTAC synthesis.

Methodology:

  • Amide Coupling:

    • In an inert atmosphere, dissolve the warhead containing a carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

    • Stir for 15 minutes at room temperature to pre-activate the acid.

    • Add the Boc-protected amino-PEG linker (1.0 eq) to the mixture.

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ (aq) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the product from Step 1 in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (20-30% v/v) and stir at room temperature for 1-2 hours.

    • Monitor for the disappearance of starting material by TLC or LC-MS.

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.

  • Final Coupling:

    • Following the procedure in Step 1, couple the deprotected amine intermediate with the carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL or CRBN ligand) to yield the final PROTAC.

    • Purify the final compound using reverse-phase HPLC.

This assay uses nephelometry to measure the solubility of compounds precipitated from a DMSO stock solution.

  • Prepare 10 mM stock solutions of each linker-modified compound in 100% DMSO.

  • In a 96-well plate, add 1.5 µL of each stock solution to 148.5 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a 100 µM solution with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity (light scattering) of each well using a nephelometer.

  • Compare the turbidity values against a calibration curve of known concentrations to determine the kinetic solubility. Higher turbidity indicates lower solubility.

Visualization of Linker Concepts

Understanding the structural role of linkers is key to their strategic application.

LinkerTypes cluster_PROTAC PROTAC Structure cluster_Types Alternative Linker Classes Warhead Warhead (Target Binder) Linker Linker Type Controls distance, solubility, permeability Warhead->Linker:f0 E3_Ligand E3 Ligase Ligand (e.g., for CRBN/VHL) Linker:f0->E3_Ligand Alkyl Alkyl Chain (Hydrophobic, Flexible) Linker:f1->Alkyl can be PEG PEG Chain (Hydrophilic, Flexible) Linker:f1->PEG can be Cleavable Cleavable (Payload Release) Linker:f1->Cleavable can be

Caption: The modular structure of a PROTAC and common linker classes.

Conclusion and Future Outlook

While 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid remains a useful building block, the "one-size-fits-all" approach to linker design is obsolete. The field is rapidly advancing towards more sophisticated linker technologies, including "active" linkers that contribute to binding affinity or cell entry, and conformationally restricted linkers that reduce the entropic penalty of ternary complex formation. The experimental frameworks provided here serve as a starting point for the rational design and evaluation of next-generation linkers, empowering researchers to overcome the specific liabilities of their molecules and accelerate the development of novel therapeutics.

References

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry for Product Identity Confirmation

In the landscape of pharmaceutical development and scientific research, the unambiguous confirmation of a product's identity is a cornerstone of regulatory compliance, safety, and efficacy. Mass spectrometry (MS) has eme...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and scientific research, the unambiguous confirmation of a product's identity is a cornerstone of regulatory compliance, safety, and efficacy. Mass spectrometry (MS) has emerged as an indispensable analytical technique, offering unparalleled sensitivity, specificity, and versatility in the structural elucidation and verification of both small molecule drugs and complex biologics.[1][2] This guide provides an in-depth exploration of mass spectrometry for product identity confirmation, offering a comparative analysis of various techniques and practical, field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Identity: Why Mass Spectrometry Reigns Supreme

The fundamental question in product development is "What is this substance?". Answering this with certainty is critical to prevent unforeseen toxicities, ensure therapeutic efficacy, and meet stringent regulatory requirements from bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4] Mass spectrometry's power lies in its ability to measure the mass-to-charge ratio (m/z) of ionized molecules with exceptional accuracy, providing a unique chemical fingerprint.[1] This core principle allows for the precise determination of molecular weight and, through fragmentation techniques, the piecing together of a molecule's structural puzzle.[1][5]

A Comparative Overview of Key Mass Spectrometry Techniques

The choice of mass spectrometry technique is dictated by the nature of the analyte, the complexity of the sample matrix, and the specific information required. Here, we compare the most common approaches used for product identity confirmation.

Technique Principle Primary Application for Product Identity Strengths Limitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components of a mixture using liquid chromatography before they are introduced into the mass spectrometer for analysis.[6]Primary tool for the analysis of non-volatile small molecules, peptides, and proteins. Essential for impurity profiling.[2]High sensitivity and specificity, applicable to a wide range of compounds, allows for the analysis of complex mixtures.[1]Matrix effects can suppress or enhance ionization, potentially affecting quantification.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds using gas chromatography prior to mass analysis.Identification of residual solvents, volatile impurities, and certain small molecule drugs.Excellent chromatographic resolution for volatile compounds, robust and well-established technique.Limited to thermally stable and volatile compounds; derivatization may be required for non-volatile analytes.
Tandem Mass Spectrometry (MS/MS or MSn) Involves multiple stages of mass analysis, where ions of a specific m/z are selected and fragmented to generate product ions, which are then analyzed.[5]Structural elucidation of unknown impurities and degradation products, confirmation of sequence for peptides and proteins.[5]Provides detailed structural information, enhances specificity by reducing background noise.[5]Can be complex to optimize fragmentation conditions, may not be necessary for routine identity confirmation.
High-Resolution Mass Spectrometry (HRMS) Employs mass analyzers with high resolving power (e.g., Orbitrap, FT-ICR, and some TOF instruments) to measure m/z values with very high accuracy.[8][9]Unambiguous determination of elemental composition for small molecules and confirmation of intact mass for large molecules.[1]High confidence in molecular formula assignment, ability to resolve isobaric interferences.[8]Higher instrument cost and complexity.

The Experimental Journey: From Sample to Structure

A successful mass spectrometry analysis hinges on a well-designed and executed experimental workflow. The following sections detail the critical steps, from sample preparation to data interpretation, for both small and large molecules.

Part 1: The Foundation - Robust Sample Preparation

The goal of sample preparation is to present the analyte to the mass spectrometer in a form that is compatible with the chosen ionization technique and free from interfering matrix components.[10][11]

For Small Molecules (e.g., APIs, Impurities):

  • Solid-Phase Extraction (SPE): A common technique for cleaning up and concentrating analytes from complex matrices.

  • Liquid-Liquid Extraction (LLE): Used to separate analytes based on their differential solubility in two immiscible liquids.

  • Filtration: Essential for removing particulate matter that can clog chromatographic columns and contaminate the MS instrument.[11]

  • Dilution: Often referred to as "dilute-and-shoot," this simple approach is suitable for relatively clean samples but can be susceptible to matrix effects.[11]

For Large Molecules (e.g., Monoclonal Antibodies, Therapeutic Proteins):

  • Buffer Exchange/Desalting: Crucial for removing non-volatile salts that can interfere with ionization and form adducts.

  • Protein Precipitation: Used to remove proteins from a sample, often employed in the analysis of small molecule drugs in biological matrices.[11]

  • Enzymatic Digestion: For "bottom-up" proteomics approaches, proteins are digested into smaller peptides using enzymes like trypsin. This is a standard workflow for protein identification and characterization.[10]

  • Reduction and Alkylation: A step in the bottom-up proteomics workflow to break disulfide bonds and prevent them from reforming, ensuring complete digestion.[10]

Part 2: The Heart of the Matter - Ionization and Mass Analysis

The choice of ionization source and mass analyzer is critical to obtaining high-quality data.

Ionization Method Comparison:

Ionization Method Principle Best Suited For Advantages Disadvantages
Electrospray Ionization (ESI) A soft ionization technique that generates ions from a liquid solution by applying a high voltage to a capillary.[1]Polar and thermally labile molecules, including peptides, proteins, and many small molecule drugs.[12]Gentle ionization preserves the intact molecule, easily coupled with liquid chromatography.[12]Susceptible to ion suppression from matrix components, not suitable for non-polar compounds.[7]
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization technique that uses a corona discharge to ionize the analyte.[12]Less polar and more volatile compounds that are not efficiently ionized by ESI.[12]Less prone to matrix effects than ESI, can handle higher flow rates.[7]Can cause more fragmentation than ESI, not suitable for large biomolecules.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique where the analyte is co-crystallized with a matrix, and a laser is used to desorb and ionize the analyte.[1][13]Large biomolecules such as proteins, peptides, and nucleic acids.[13]High mass range, tolerant of salts and buffers.Less readily coupled to liquid chromatography, can have issues with shot-to-shot reproducibility.
Chemical Ionization (CI) A softer ionization method than electron impact (EI), where reagent gas ions transfer charge to the analyte.[13]Volatile compounds, often used with GC-MS.Produces less fragmentation than EI, often yielding a clear molecular ion.[13]Less fragmentation can mean less structural information.

Mass Analyzer Performance Comparison:

Mass Analyzer Principle Resolution Mass Accuracy Scan Speed Key Applications
Quadrupole Uses oscillating electric fields to selectively pass ions of a specific m/z.[1]LowModerateFastQuantitative analysis (in triple quadrupole systems), precursor ion selection in MS/MS.
Time-of-Flight (TOF) Measures the time it takes for an ion to travel a fixed distance.[1]HighHighVery FastHigh-throughput screening, accurate mass measurements.[5]
Ion Trap Traps ions in a 3D or linear electric field and sequentially ejects them for detection.[1]ModerateModerateModerateStructural elucidation through MSn experiments.
Orbitrap Traps ions in an orbital motion around a central electrode; the frequency of this motion is related to the m/z.[8]Ultra-HighVery HighSlowerHigh-resolution accurate mass (HRAM) measurements for confident elemental composition determination and proteomics.[9]
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Traps ions in a strong magnetic field and measures their cyclotron frequency.HighestHighestSlowestDemanding applications requiring the highest resolution and mass accuracy.[8]
Part 3: Decoding the Data - Analysis and Interpretation

The output of a mass spectrometer is a mass spectrum, a plot of ion intensity versus m/z. The data analysis pipeline transforms this raw data into meaningful information about the product's identity.

dot

Data_Analysis_Workflow Raw_Data Raw Mass Spectra Peak_Picking Peak Picking & Centroiding Raw_Data->Peak_Picking Deconvolution Deconvolution (for large molecules) Peak_Picking->Deconvolution Biologics Elemental_Composition Elemental Composition Calculation (HRMS) Peak_Picking->Elemental_Composition Small Molecules Database_Search Database Searching (e.g., Mascot, Sequest) Deconvolution->Database_Search Final_Report Final Identity Confirmation Report Database_Search->Final_Report Spectral_Matching Spectral Library Matching Fragmentation_Analysis Fragmentation Pattern Analysis (MS/MS) Spectral_Matching->Fragmentation_Analysis Elemental_Composition->Spectral_Matching Structural_Elucidation Structural Elucidation Fragmentation_Analysis->Structural_Elucidation Structural_Elucidation->Final_Report

Caption: Generalized data analysis pipeline for product identity confirmation.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: LC-MS/MS Workflow for Impurity Identification in a Small Molecule Drug Substance

This protocol outlines a typical workflow for identifying an unknown impurity in an active pharmaceutical ingredient (API).

  • Sample Preparation:

    • Accurately weigh and dissolve the API sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • LC Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might run from 5% to 95% B over 30 minutes.

  • MS and MS/MS Analysis:

    • Perform a full scan MS analysis in positive ion mode to obtain the accurate mass of the API and any impurities.

    • Set up a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation on the most intense ions detected in the full scan, excluding the API's m/z.

  • Data Analysis:

    • Process the raw data to identify the accurate mass of the impurity.

    • Use the accurate mass to predict the elemental composition.

    • Analyze the MS/MS fragmentation pattern to elucidate the structure of the impurity, often by comparing it to the fragmentation of the API.

dot

Impurity_ID_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Dissolve Dissolve API Filter Filter Sample Dissolve->Filter LC_Separation LC Separation (C18) Filter->LC_Separation Full_Scan_MS Full Scan MS (Accurate Mass) LC_Separation->Full_Scan_MS DDA_MSMS Data-Dependent MS/MS Full_Scan_MS->DDA_MSMS Elemental_Comp Elemental Composition DDA_MSMS->Elemental_Comp Frag_Analysis Fragmentation Analysis Elemental_Comp->Frag_Analysis Structure_Elucid Structure Elucidation Frag_Analysis->Structure_Elucid

Caption: Workflow for small molecule impurity identification.

Protocol 2: "Bottom-Up" Proteomics for Protein Identity Confirmation

This protocol is a standard approach for confirming the identity of a therapeutic protein.

  • Sample Preparation:

    • Denature the protein in a solution containing a chaotropic agent (e.g., urea or guanidine hydrochloride).

    • Reduce the disulfide bonds with a reducing agent like dithiothreitol (DTT).

    • Alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

    • Perform a buffer exchange to a digestion-compatible buffer (e.g., ammonium bicarbonate).

    • Digest the protein into peptides using a sequence-specific protease, most commonly trypsin.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Inject the desalted peptide mixture onto a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer.

    • Separate the peptides using a reverse-phase column with a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire MS and MS/MS data using a data-dependent acquisition method.

  • Data Analysis:

    • Process the raw MS/MS spectra.

    • Search the spectra against a protein sequence database containing the expected sequence of the therapeutic protein.

    • Confirm the protein identity based on the number of matched peptides and the overall sequence coverage.

dot

Protein_ID_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Denature Denature Reduce_Alkylate Reduce & Alkylate Denature->Reduce_Alkylate Digest Trypsin Digest Reduce_Alkylate->Digest Desalt Desalt Peptides Digest->Desalt NanoLC Nano-LC Separation Desalt->NanoLC HR_MSMS High-Resolution MS/MS NanoLC->HR_MSMS Database_Search Database Search HR_MSMS->Database_Search Sequence_Coverage Sequence Coverage Analysis Database_Search->Sequence_Coverage

Caption: Bottom-up proteomics workflow for protein identity confirmation.

Conclusion: A Self-Validating System for Confident Product Identity

Mass spectrometry provides a powerful and versatile toolkit for the definitive confirmation of product identity. By understanding the principles behind different MS techniques, ionization methods, and mass analyzers, and by implementing robust, well-controlled experimental workflows, researchers and drug development professionals can build a self-validating system for their analytical needs. The integration of high-resolution mass spectrometry and tandem mass spectrometry, in particular, offers an unparalleled level of confidence in structural elucidation. As technology continues to advance, the role of mass spectrometry in ensuring the quality, safety, and efficacy of pharmaceutical products will only continue to expand.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Jardine, I., & Fenselau, C. (1975). A Comparison of Some Mass Spectrometric Ionization Techniques Using Samples of Morphine and Illegal Heroin. Journal of Forensic Sciences, 20(2), 373-381.
  • van der Heeft, E., et al. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150363.
  • Clinical Tree. (2023, September 18). Sample preparation for mass spectrometry. Retrieved from [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]

  • PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • Weinmann, W., et al. (1995). Comparison of Mass Spectrometric Ionization Techniques for the Analysis of Phenethylamines.
  • Griffith University. (n.d.). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Retrieved from [Link]

  • De Vos, S., et al. (2025). A Ready-to-Use Data Analysis Pipeline for BioID Experiments Using Data-Dependent or Data-Independent Acquisition Mass Spectrometry. Methods in Molecular Biology, 2953, 311-322.
  • Muth, T., et al. (2016). Flexible Data Analysis Pipeline for High-Confidence Proteogenomics. Journal of Proteome Research, 15(11), 4071-4080.
  • Separation Science. (2023, December 8). Learn how to conduct structural analysis of impurities in pharmaceuticals. Retrieved from [Link]

  • Fornelli, L., et al. (2017). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 22(3), 431.
  • van der Heeft, E., et al. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150363.
  • ResearchGate. (2025, August 9). The Proteome Discovery Pipeline–A Data Analysis Pipeline for Mass Spectrometry-Based Differential Proteomics Discovery. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Impurity Characterization Techniques. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015, December 28). Effective Workflow for Pharmaceutical Impurity Analysis using HR-LCMS [Video]. YouTube. Retrieved from [Link]

  • Waters Corporation. (2025, May 16). Application of LC-UV/MS Workflows to Increase Efficiency in Impurity Profiling of GLP-1 Analogs. Retrieved from [Link]

  • Pharmaceutical Technology. (2013, July 18). Triple Quadrupole Mass Spectrometry Advances Pharmaceutical Analysis. Retrieved from [Link]

  • Genedata. (n.d.). Mass Spectrometry Analysis Workflows. Retrieved from [Link]

  • Bentham Open. (n.d.). A Data Analysis Pipeline for Mass Spectrometry-Based Differential Proteomics Discovery. Retrieved from [Link]

  • University of Arizona. (n.d.). Summary of the characteristics of different mass analyzers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • LCGC. (2015, August 18). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Deprotection Strategies: A Comparative Study of Brønsted vs. Lewis Acids

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative of Deprotection In the intricate art of multi-step organic synthesis, the use of protecting groups is a fund...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Deprotection

In the intricate art of multi-step organic synthesis, the use of protecting groups is a fundamental strategy, not a mere convenience.[1][2] These temporary modifications to reactive functional groups allow chemists to orchestrate complex molecular transformations with high precision, preventing unwanted side reactions.[3][4] However, the success of any synthetic route ultimately hinges on the final, critical step: the selective and efficient removal of these protecting groups, a process known as deprotection.

The choice of deprotection method can profoundly impact the yield, purity, and even the viability of a synthetic campaign. Among the most powerful tools in the chemist's arsenal for this task are acidic reagents, which can be broadly categorized into two classes: Brønsted acids and Lewis acids. While both achieve the same ultimate goal, they operate via distinct mechanisms and offer different profiles of reactivity, selectivity, and substrate compatibility. This guide provides an in-depth, comparative analysis of these two methodologies, grounded in mechanistic principles and supported by experimental data, to empower you to make informed, strategic decisions in your synthetic endeavors.

The Mechanistic Dichotomy: Protonation vs. Coordination

Understanding the fundamental mechanism of how a reagent cleaves a protecting group is paramount to predicting its behavior, troubleshooting reactions, and designing selective strategies.

Brønsted Acid-Catalyzed Deprotection: The Proton-Driven Cascade

Brønsted acids, or proton donors, initiate deprotection by protonating a heteroatom (typically oxygen or nitrogen) within the protecting group.[5] This initial protonation renders the group highly unstable and primes it for cleavage. The deprotection of the widely used tert-butyloxycarbonyl (Boc) group with trifluoroacetic acid (TFA) serves as a canonical example.[6][7][8]

The mechanism proceeds through four key steps:

  • Protonation: The carbonyl oxygen of the Boc group is rapidly protonated by the strong acid.

  • C-O Bond Cleavage: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas.

  • Amine Salt Formation: The liberated free amine is immediately protonated by the excess acid in the medium to form a stable salt.[6][8]

The generation of the electrophilic tert-butyl cation is a critical feature of this mechanism. In the presence of nucleophilic residues on the substrate (e.g., tryptophan or methionine), this cation can lead to unwanted alkylation side reactions. To mitigate this, "scavengers" such as triisopropylsilane (TIPS) or anisole are often added to the reaction mixture to trap the carbocation.[5][9]

Bronsted_Acid_Boc_Deprotection cluster_0 Mechanism of Brønsted Acid-Catalyzed Boc Deprotection BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocAmine->ProtonatedBoc 1. Protonation CarbamicAcid [R-NH-COOH] (Unstable) ProtonatedBoc->CarbamicAcid 2. Cleavage tBuCation t-Bu+ ProtonatedBoc->tBuCation AmineSalt R-NH3+ TFA- CarbamicAcid->AmineSalt 3. Decarboxylation & Salt Formation CO2 CO2 CarbamicAcid->CO2 Scavenger Scavenger (e.g., TIPS-H) tBuCation->Scavenger Alkylation Side Reaction TFA TFA (H+) TrappedCation Trapped Cation (e.g., t-Bu-TIPS) Scavenger->TrappedCation

Caption: Mechanism of TFA-mediated Boc deprotection.

Lewis Acid-Catalyzed Deprotection: The Coordination-Induced Lability

Lewis acids are electron-pair acceptors.[10] Instead of donating a proton, they deprotect functional groups by coordinating to a Lewis basic heteroatom (like oxygen or nitrogen). This coordination withdraws electron density, weakening the key bonds of the protecting group and making it a better leaving group.[11][12]

The Lewis acid-catalyzed deprotection of a Boc group mirrors the Brønsted acid pathway but with coordination replacing protonation as the initiating event.[11]

  • Coordination: A Lewis acid (e.g., ZnBr₂, AlCl₃, SnCl₄) coordinates to the carbonyl oxygen of the Boc group.

  • Fragmentation: This coordination polarizes the carbonyl and facilitates the cleavage of the C-O bond, again forming the tert-butyl cation and a metallated carbamic acid intermediate.

  • Decomposition: Subsequent decomposition releases the free amine, carbon dioxide, and regenerates the Lewis acid (if catalytic) or forms a salt.

A key advantage of Lewis acids is their tunability. By changing the metal center (e.g., from Zn to Ti to In) or the associated ligands, one can modulate the Lewis acidity, thereby achieving a high degree of chemoselectivity that is often difficult to attain with strong Brønsted acids.[13][14][15]

Lewis_Acid_Deprotection cluster_1 Mechanism of Lewis Acid-Catalyzed Deprotection (Silyl Ether Example) SilylEther R-O-SiR'3 CoordinatedComplex R-O(->LA)-SiR'3 SilylEther->CoordinatedComplex 1. Coordination LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->CoordinatedComplex Alcohol R-OH CoordinatedComplex->Alcohol 2. Cleavage SilylProduct Cl-SiR'3 + [TiCl3(OH)] CoordinatedComplex->SilylProduct Workup Aqueous Workup Alcohol->Workup

Caption: General mechanism for Lewis acid-mediated silyl ether cleavage.

Head-to-Head Comparison: A Guide to Strategic Selection

The choice between a Brønsted and a Lewis acid is not arbitrary; it is a strategic decision based on the specific molecular context. The following table and discussion outline the key parameters to consider.

FeatureBrønsted Acids (e.g., TFA, HCl, TsOH)Lewis Acids (e.g., TiCl₄, SnCl₄, ZnBr₂, InCl₃)
Mechanism Protonation of heteroatom, followed by fragmentation.Coordination to heteroatom, increasing lability.[11]
Selectivity Generally lower; can be difficult to differentiate between various acid-labile groups.Often higher and tunable; can enable selective deprotection in poly-functionalized molecules.[11][13][14]
Reactivity Strong acids like TFA are highly reactive and efficient for robust groups like Boc.[6][8]Reactivity is highly dependent on the metal and ligands; can range from very mild to very strong.[15]
Stoichiometry Often requires stoichiometric or excess amounts to protonate the released functional group.[5]Can be stoichiometric or catalytic, depending on the specific acid and substrate.[13][14]
Common Groups Boc, Trityl (Tr), t-Butyl ethers/esters, Acetals, Silyl ethers (TBDMS, TIPS).[1][3][4]Silyl ethers, Acetals/Ketals, Boc (especially for selective cases), Aryl esters.[3][11][13]
Side Reactions Carbocation-mediated alkylation of sensitive residues (Trp, Met), racemization, degradation of other acid-sensitive groups.[5]Chelation with other functional groups leading to unexpected reactivity; hydrolysis of the Lewis acid by adventitious water can generate Brønsted acids.[11]
Workup Typically requires neutralization with a base, which can sometimes be problematic. Volatile acids (TFA, HCl) can be removed in vacuo.Often requires an aqueous workup to quench the Lewis acid. Heterogeneous catalysts can be filtered off.[14][16]
Causality in Experimental Choices
  • Why choose TFA for Boc deprotection? Trifluoroacetic acid is highly effective and its volatility simplifies the workup process, as it can be easily removed under reduced pressure.[6] This is a significant advantage in solid-phase peptide synthesis.

  • When is a Lewis acid superior for silyl ether deprotection? In a molecule containing both a primary and a secondary silyl ether, a sterically demanding Lewis acid might selectively coordinate to and cleave the less hindered primary ether, a feat nearly impossible with a non-selective Brønsted acid.[17][18] Similarly, certain Lewis acids can cleave aryl silyl ethers while leaving aliphatic ones intact.[19]

  • The Problem of Adventitious Water: A crucial consideration when using Lewis acids is the rigorous exclusion of moisture. Many Lewis acids (like TiCl₄) react violently with water to produce strong Brønsted acids (HCl) and metal oxides.[11] This can completely alter the intended reaction pathway, leading to a loss of selectivity and the promotion of Brønsted acid-mediated side reactions. Therefore, anhydrous solvents and an inert atmosphere are critical for reproducibility.

Experimental Protocols: From Theory to Practice

The following protocols are designed as self-validating systems, providing clear, actionable steps for common deprotection procedures.

Protocol 1: General Procedure for N-Boc Deprotection with TFA

This protocol describes the cleavage of a tert-butyloxycarbonyl (Boc) protecting group from an amine using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

  • Boc-protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane, TIPS), if required

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (typically 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling (Optional but Recommended): Cool the solution to 0 °C using an ice-water bath. This helps to control any initial exotherm.

  • Addition of Reagents: If the substrate contains sensitive functional groups prone to alkylation (e.g., indole, thioether), add a scavenger such as TIPS (1.1-1.5 eq).

  • TFA Addition: Slowly add TFA to the stirred solution. The amount of TFA can vary from 20% to 50% (v/v) of the total solution volume, or as a 5-10 fold molar excess over the substrate.[20][21]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the deprotection by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or LC-MS, until the starting material is fully consumed.

  • Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic solution with saturated aqueous NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur. Repeat the wash until the aqueous layer is basic.

  • Extraction & Drying: Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude deprotected amine. The product can be further purified by column chromatography, crystallization, or distillation as needed.

Experimental_Workflow start Start: Substrate in Solvent add_reagent Add Deprotection Reagent (Acid) start->add_reagent monitor Monitor Reaction (TLC, LC-MS) add_reagent->monitor is_complete Is Reaction Complete? monitor->is_complete is_complete->monitor No workup Quench & Workup (Neutralize, Extract) is_complete->workup Yes purify Purify Product (Chromatography) workup->purify end Final Product purify->end

Caption: A general experimental workflow for a deprotection reaction.

Protocol 2: Selective Deprotection of a Primary TIPS Ether with MgBr₂·OEt₂

This protocol outlines a mild, Lewis acid-mediated cleavage of a primary triisopropylsilyl (TIPS) ether in the presence of more robust silyl ethers or other sensitive groups.

Materials:

  • Substrate with TIPS-protected alcohol

  • Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM)

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: To a flame-dried, nitrogen-purged round-bottom flask, add the silyl ether substrate (1.0 eq) and dissolve it in anhydrous Et₂O or DCM.

  • Reagent Addition: Add solid MgBr₂·OEt₂ (2.0-5.0 eq) to the solution at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the resulting suspension at room temperature. The reaction is typically slower than strong acid deprotections and may require several hours to overnight for completion.

  • Monitoring: Carefully monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of the more polar alcohol product.

  • Workup - Quenching: Upon completion, cool the flask to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude alcohol can then be purified by flash column chromatography.

Conclusion and Future Outlook

Both Brønsted and Lewis acids are indispensable tools for the deprotection of functional groups in modern organic synthesis. Brønsted acids, particularly strong, volatile acids like TFA, offer a robust, reliable, and straightforward method for cleaving acid-labile groups, making them a workhorse in fields like peptide synthesis. Their primary limitations are a lack of chemoselectivity and the potential for cation-mediated side reactions.

Lewis acids, in contrast, provide a platform for highly selective and tunable deprotections. By carefully selecting the metal, its ligands, and the reaction conditions, chemists can achieve remarkable selectivity, cleaving one protecting group while leaving others of similar lability intact. This level of control is invaluable in the synthesis of complex, poly-functionalized molecules. The primary challenges associated with Lewis acids are their sensitivity to moisture and the often more complex workup procedures.

The future of deprotection chemistry will likely focus on the development of even milder and more selective catalytic systems. The exploration of novel Lewis acids, including earth-abundant and environmentally benign metals, as well as the design of sophisticated ligands to fine-tune reactivity, will continue to push the boundaries of what is synthetically possible. Ultimately, a deep understanding of the mechanistic principles governing both Brønsted and Lewis acid-catalyzed reactions will remain the most critical tool for any scientist aiming to navigate the complex landscape of chemical synthesis.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Lewis Acids. Wordpress. Retrieved January 17, 2026, from [Link]

  • Reddy, K. S., et al. (2024). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). ACS Omega. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 17, 2026, from [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. [Link]

  • Idiculla, R. R. (n.d.). Protecting and Deprotecting groups in Organic Chemistry. Slideshare. [Link]

  • Ciriminna, R., et al. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(2), 1083-1115. [Link]

  • Sun, C., et al. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Organic Letters, 7(18), 4063-4065. [Link]

  • Orentas, E., et al. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13354-13370. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Reddy, K. S., et al. (2024). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). ACS Omega. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]

  • Riela, S., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6246. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedure. [Link]

  • Orentas, E., et al. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]

  • Wang, B., et al. (2009). A facile, selective KF/Al2O3 mediated method for the deprotection of aryl silyl ethers and preparation of aryl SEM ethers. ResearchGate. [Link]

  • University of Rochester. (n.d.). Alcohol Protecting Groups. [Link]

  • ResearchGate. (n.d.). Substrate scope for catalytic deprotection with desyl as the protecting group. [Link]

  • Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers?[Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Crouch, R. D. (2012). Selective Deprotection of Silyl Ethers. Request PDF. [Link]

  • Cabal, K., et al. (2018). Comparison of Selected Methods for Individual Decontamination of Chemical Warfare Agents. Molecules, 23(11), 2955. [Link]

  • Chen, K., et al. (2016). An Epoxide-mediated Deprotection Method for Acidic Amide Auxiliary. Organic Letters, 18(15), 3646-3649. [Link]

  • Kim, H., & Hong, S. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 15(1), e202101975. [Link]

  • Sandle, T. (2013). A Comparative Study of Different Methods for Endotoxin Destruction. Journal of GXP Compliance, 17(1), 56-62. [Link]

  • Polikanov, Y. S., et al. (2022). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society, 144(3), 1235-1246. [Link]

  • Fang, H., & Oestreich, M. (2023). Scope of boron Lewis acids-catalysed defunctionalisation. ResearchGate. [Link]

  • ResearchGate. (2024, December 10). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). [Link]

  • Baran Lab, Scripps Research. (n.d.). Protecting Groups. [Link]

  • Wikipedia. (n.d.). Lewis acids and bases. [Link]

  • Corma, A., et al. (2007). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 107(6), 2411-2502. [Link]

  • Ooi, T., & Maruoka, K. (2007). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Accounts of Chemical Research, 40(12), 1349-1357. [Link]

  • Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to In-Silico Modeling of Molecules Containing the 3-(2-oxoethoxy)benzoic acid Moiety

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Benzoic Acid Scaffold and the Role of In-Silico Modeling The benzoic acid scaffold is a cornerstone in medici...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoic Acid Scaffold and the Role of In-Silico Modeling

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a fundamental building block for a vast array of biologically active compounds.[1][2] Its derivatives have been explored for numerous therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The specific moiety, 3-(2-oxoethoxy)benzoic acid, presents a unique combination of a flexible ether linkage, a reactive aldehyde or ketone group, and an acidic carboxyl group, making it an intriguing candidate for interacting with various biological targets. Recent computational studies on other benzoic acid derivatives have demonstrated their potential as, for example, glucokinase activators for diabetes treatment, underscoring the value of this chemical class.[3]

In the modern drug discovery paradigm, successfully navigating the path from a promising chemical moiety to a clinical candidate requires a strategic integration of computational methods. In-silico modeling allows for the rapid, cost-effective screening of virtual libraries, prediction of biological activities, and optimization of lead compounds before committing to costly and time-consuming synthesis and experimental testing.[4][5][6] This guide provides a comparative analysis of key in-silico techniques applicable to the study of molecules containing the 3-(2-oxoethoxy)benzoic acid moiety, offering field-proven insights into their principles, practical application, and comparative strengths.

In_Silico_Drug_Discovery_Workflow cluster_Discovery Discovery & Screening cluster_Optimization Lead Optimization cluster_Validation Experimental Validation TID Target Identification & Validation LID Ligand Library Design (3-(2-oxoethoxy)benzoic acid derivatives) TID->LID VS Virtual Screening (Molecular Docking) LID->VS HP Hit Prioritization VS->HP MD Molecular Dynamics (Binding Stability) HP->MD Top Hits QSAR QSAR Modeling (Activity Prediction) HP->QSAR ADMET ADMET Prediction (Safety & PK) HP->ADMET FEP Free Energy Perturbation (Binding Affinity) MD->FEP SYN Synthesis of Top Candidates FEP->SYN QSAR->LID Guide Design ADMET->SYN BIO Biological Assays SYN->BIO BIO->QSAR New Data

Caption: A general workflow for an in-silico drug discovery program.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a foundational in-silico technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecular target, such as a protein.[7][8] The causality behind using docking first is its computational efficiency; it allows for the rapid screening of thousands or even millions of virtual compounds to identify those most likely to bind to the target of interest. The method employs sophisticated search algorithms to explore the conformational space of the ligand within the binding site and uses scoring functions to estimate the strength of the interaction.[7]

Comparison of Common Molecular Docking Software
SoftwareLicensingKey Algorithm FeatureScoring Function Principle
AutoDock Vina Open-SourceBroyden–Fletcher–Goldfarb–Shanno (BFGS) local searchEmpirical and knowledge-based scoring function
Glide (Schrödinger) CommercialHierarchical search protocol with conformational samplingChemScore-like empirical scoring function (SP & XP)
GOLD CommercialGenetic Algorithm for ligand flexibilityGOLDScore, ChemScore, ASP, PLP scoring functions
rDock Open-SourceStochastic and deterministic search algorithmsThree-term scoring function (van der Waals, electrostatics, desolvation)

This table provides a summary based on information from multiple sources.[7][9][10]

Experimental Protocol: Docking a 3-(2-oxoethoxy)benzoic acid Derivative with AutoDock Vina

This protocol outlines a self-validating workflow. A crucial first step in any docking study is to validate the protocol by "re-docking" the native co-crystallized ligand and ensuring the software can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically <2.0 Å.

  • Target Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure (<2.5 Å) with a bound ligand.

    • Using AutoDockTools (ADT), remove water molecules and non-essential cofactors.

    • Add polar hydrogen atoms and assign Kollman charges. This step is critical for accurately modeling electrostatic interactions.

    • Save the prepared protein structure in the PDBQT format, which includes charge and atom type information.

  • Ligand Preparation:

    • Generate a 3D structure of your 3-(2-oxoethoxy)benzoic acid derivative using a chemical drawing tool (e.g., ChemDraw) and save it as an SDF or MOL2 file.

    • Use a tool like Open Babel or ADT to convert the structure to the PDBQT format. This process assigns Gasteiger charges and defines the rotatable bonds, which is essential for flexible ligand docking.

  • Grid Box Generation:

    • In ADT, define the search space (the "grid box") for the docking simulation. The box should be centered on the known binding site of the target protein and large enough to encompass the entire site, allowing the ligand to move and rotate freely within it.

  • Running AutoDock Vina:

    • Create a configuration text file specifying the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

    • Execute Vina from the command line: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • Vina will output a PDBQT file containing multiple predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, UCSF Chimera) to analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between your ligand and the protein target.

Molecular_Docking_Workflow PDB 1. Obtain Protein Structure (PDB) PrepP 2. Prepare Protein (Add Hydrogens, Charges) PDB->PrepP Grid 4. Define Binding Site (Grid Box Generation) PrepP->Grid Lig 3. Prepare Ligand (Generate 3D structure, Assign Charges) Dock 5. Run Docking Simulation (AutoDock Vina) Lig->Dock Grid->Dock Analyze 6. Analyze Results (Rank Poses, Visualize Interactions) Dock->Analyze

Caption: A typical workflow for molecular docking experiments.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability and Dynamics

While docking provides a static snapshot of a potential binding pose, it doesn't account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular dynamics (MD) simulations address this by modeling the movements of atoms in a protein-ligand complex over time, offering deeper insights into the stability of the binding pose and conformational changes.[11][12][13] The rationale for using MD after docking is to refine and validate the predicted poses. A ligand that is unstable in the binding pocket during an MD simulation is less likely to be a potent binder.

Comparison of Common MD Simulation Software
SoftwareLicensingKey StrengthsCommon Force Fields
GROMACS Open-Source (GPL)Exceptional performance and efficiency, large user community.[14]GROMOS, AMBER, CHARMM, OPLS
AMBER CommercialHighly refined and accurate force fields, strong tools for free energy calculations.[14]AMBER force fields (ff19SB, GAFF)
NAMD Free for academic useExcellent scalability for large systems on parallel computers.CHARMM, AMBER, OPLS
Experimental Protocol: MD Simulation of a Protein-Ligand Complex with GROMACS
  • System Preparation:

    • Start with the best-ranked protein-ligand complex from the docking experiment.

    • Choose an appropriate force field (e.g., AMBER ff19SB for the protein and GAFF2 for the ligand). The choice of force field is critical as it dictates the potential energy function used to calculate forces between atoms.

    • Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Energy Minimization:

    • Perform an energy minimization run to relax the system and remove any steric clashes or unfavorable geometries introduced during the setup phase.

  • Equilibration:

    • Conduct two phases of equilibration. First, a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

    • Second, a longer simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density, ensuring the water molecules are properly distributed.

  • Production MD:

    • Run the main production simulation for a duration sufficient to observe the desired dynamics (typically 50-100 nanoseconds or longer for complex events). During this step, the atomic coordinates are saved at regular intervals, creating a trajectory file.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex. Key metrics include:

      • Root-Mean-Square Deviation (RMSD): To check for convergence and stability of the protein backbone and ligand pose.

      • Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the persistence of key interactions over time.

Quantitative Structure-Activity Relationship (QSAR): Linking Chemical Structure to Biological Activity

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity.[15][16] The core principle is that variations in the structural or chemical properties of molecules directly influence their biological effects.[15] For a project involving 3-(2-oxoethoxy)benzoic acid, if you have synthesized and tested a series of derivatives, QSAR can be used to build a predictive model to guide the design of new, more potent compounds, thus prioritizing synthetic efforts.[5][17]

Experimental Protocol: Developing a QSAR Model
  • Dataset Curation:

    • Compile a dataset of 3-(2-oxoethoxy)benzoic acid derivatives with experimentally determined biological activity data (e.g., IC50 or EC50 values).

    • Convert the activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).

    • Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set (20-30%) to validate its predictive power.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a range of molecular descriptors. These are numerical values that represent different aspects of the molecule's structure and properties (e.g., constitutional, topological, quantum-chemical descriptors). Software like PaDEL-Descriptor or RDKit can be used.

  • Model Building and Validation:

    • Use a statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build an equation that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable).

    • The model must be rigorously validated. A trustworthy QSAR model should have a high squared correlation coefficient (R²) for the training set and, more importantly, a high predictive R² (Q²) from cross-validation (e.g., leave-one-out) and good predictive performance on the external test set.[18]

  • Model Application:

    • Use the validated QSAR model to predict the biological activity of new, not-yet-synthesized derivatives of 3-(2-oxoethoxy)benzoic acid, helping to identify the most promising candidates for synthesis.

QSAR_Workflow Data 1. Curate Dataset (Structures & Activities) Split 2. Split Data (Training & Test Sets) Data->Split Desc 3. Calculate Descriptors (e.g., Physicochemical, Topological) Split->Desc Model 4. Build Model (e.g., MLR, Machine Learning) Desc->Model Validate 5. Validate Model (Internal & External Validation) Model->Validate Predict 6. Predict New Compounds Validate->Predict If Valid

Caption: The workflow for developing and validating a QSAR model.

ADMET Prediction: Early Assessment of Drug-Likeness and Safety

A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties or unforeseen toxicity.[19] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools use computational models to forecast these properties early in the discovery process.[20] Applying these tools to 3-(2-oxoethoxy)benzoic acid derivatives allows for the early filtering of compounds that may have liabilities, such as poor absorption or potential toxicity, saving significant resources.[5]

Comparison of Common ADMET Prediction Platforms
PlatformAccessibilityKey FeaturesUnderlying Method
ADMET-AI Web Server / Python PackageFast, accurate, compares predictions to approved drugs.[21][22]Graph neural networks.[22]
ADMETlab 2.0/3.0 Web ServerComprehensive suite of physicochemical, ADME, and toxicity endpoints.[19]Multi-task graph attention framework.[19]
SwissADME Web ServerUser-friendly, provides pharmacokinetic properties, drug-likeness, and medicinal chemistry friendliness.[23]Combination of predictive models and rules-based filters.
ADMET Predictor® CommercialState-of-the-art models trained on proprietary data, integrated PBPK simulations.[20]Machine learning on premium datasets.[20]
Experimental Protocol: ADMET Profiling with ADMET-AI
  • Input Molecule:

    • Navigate to the ADMET-AI web server.

    • Input the structure of your 3-(2-oxoethoxy)benzoic acid derivative by drawing it, pasting a SMILES string, or uploading a file.[21]

  • Run Prediction:

    • Submit the molecule for prediction. The platform calculates physicochemical properties and predicts numerous ADMET endpoints.

  • Interpret Results:

    • Analyze the output table. Pay close attention to key parameters like:

      • Absorption: Caco-2 permeability and Human Intestinal Absorption (HIA).

      • Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).

      • Metabolism: Prediction of Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

      • Toxicity: hERG inhibition (cardiotoxicity risk), Ames mutagenicity, and Drug-Induced Liver Injury (DILI).

    • ADMET-AI provides valuable context by showing the percentile of the predicted value compared to a reference set of approved drugs from DrugBank, which helps in judging the acceptability of the predicted profile.[21][22]

Advanced Methods: High-Accuracy Binding Affinity with Free Energy Perturbation (FEP)

For lead optimization, when you need highly accurate predictions of binding affinity changes resulting from small chemical modifications, Free Energy Perturbation (FEP) is the gold standard.[24][25] FEP is a rigorous, physics-based method that calculates the relative binding free energy between two similar ligands by simulating a non-physical, "alchemical" transformation of one into the other within the protein's binding site.[26] While computationally expensive, modern GPU computing and advanced force fields have made FEP a viable and powerful tool.[26][27] FEP calculations can often predict binding affinities to within 1 kcal/mol of experimental values, providing a high degree of confidence to guide which analogs to synthesize next.[24]

Conclusion: An Integrated Approach for a Successful Campaign

No single in-silico method is a panacea. The most effective drug discovery campaigns leverage these computational tools in a complementary and integrated fashion. For a project centered on the 3-(2-oxoethoxy)benzoic acid moiety, a robust strategy would begin with high-throughput docking to screen a virtual library and identify initial hits. The most promising hits would then be subjected to MD simulations to confirm the stability of their binding poses. As experimental activity data for a series of synthesized analogs becomes available, a QSAR model can be developed to guide the design of the next generation of compounds. Throughout this process, ADMET prediction should be used as a continuous filter to eliminate molecules with unfavorable pharmacokinetic or safety profiles. Finally, for the most promising lead series, FEP can provide highly accurate affinity predictions to fine-tune the final candidate. This integrated, multi-faceted computational approach provides a powerful engine for accelerating the discovery of novel therapeutics based on the 3-(2-oxoethoxy)benzoic acid scaffold.

References

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Adv Pharmacol., 103, 139-162.
  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. [Link]

  • Free Energy Perturbation. Cresset Group. [Link]

  • Small Molecule Docking. KBbox: Methods. [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. LinkedIn. [Link]

  • Protein–Ligand Binding Free Energy Calculations with FEP+. Springer Nature Experiments. [Link]

  • ADMET Predictor® - Simulations Plus. Simulations Plus. [Link]

  • Quantitative structure–activity relationship-based computational approaches. PMC. [Link]

  • Protein-Ligand Binding Free Energy Calculations With FEP. PubMed. [Link]

  • In silico models for drug development: tackling the validation challenge. VPH Institute. [Link]

  • What is the significance of QSAR in drug design?. Patsnap Synapse. [Link]

  • DOCKING. Center for Computational Structural Biology. [Link]

  • Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA. PubMed. [Link]

  • QSAR and pharmacophore modeling in computational drug design. ResearchGate. [Link]

  • Free Energy Perturbation (FEP): Another technique in the drug discovery toolbox. MassBio. [Link]

  • 3D-QSAR in drug design--a review. PubMed. [Link]

  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. R Discovery. [Link]

  • ADMET-AI. ADMET-AI. [Link]

  • FEP Protocol Builder: Optimization of Free Energy Perturbation Protocols using Active Learning. ChemRxiv. [Link]

  • ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Oxford Academic. [Link]

  • Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. protocols.io. [Link]

  • ADMET predictions. VLS3D.COM. [Link]

  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]

  • ADMETlab 2.0. ADMET & Drug Discovery Laboratory. [Link]

  • Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. [Link]

  • Applications and Limitations of In Silico Models in Drug Discovery. SpringerLink. [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC - NIH. [Link]

  • In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. PubMed Central. [Link]

  • Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. SciELO South Africa. [Link]

  • Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. ResearchGate. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. [Link]

  • 3-(2-Ethoxy-2-oxoethoxy)benzoic acid. PubChem. [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. MDPI. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

  • In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. STM Journals. [Link]

  • synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part. Rasayan Journal of Chemistry. [Link]

  • Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. SpringerLink. [Link]

  • Synthesis, Biological Evaluation, and Three-Dimensional in Silico Pharmacophore Model for σ1 Receptor Ligands Based on a Series of Substituted Benzo[d]oxazol-2(3H)-one Derivatives. ACS Figshare. [Link]

  • An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. PubMed. [Link]

  • IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. Plant Archives. [Link](2471-2476).pdf)

Sources

Comparative

Comparative Efficacy Analysis: 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic Acid and Its Positional Isomers

A Strategic Guide for Preclinical Evaluation Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of drug discovery and materials science, the positional isomerism of a lead compound is a critical...

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide for Preclinical Evaluation

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of drug discovery and materials science, the positional isomerism of a lead compound is a critical variable that can profoundly influence its biological activity, pharmacokinetic profile, and overall therapeutic potential. This guide provides a comprehensive framework for the comparative efficacy evaluation of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid and its ortho- and para-isomers. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this document outlines a robust, scientifically-grounded workflow for their systematic investigation. The methodologies described herein are designed to generate reliable, reproducible data, enabling researchers to make informed decisions in the early stages of development.

The core structure, a benzoic acid derivative with a tert-butoxycarbonylmethyl ether substituent, suggests potential applications in areas where acidic and lipophilic moieties are known to interact with biological targets. Benzoic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The tert-butyl ester group often serves as a protecting group or a lipophilic prodrug moiety, which can be cleaved in vivo to release the active carboxylic acid.

This guide will detail a multi-tiered approach, beginning with fundamental physicochemical characterization and progressing through in vitro biological assays. The rationale behind each experimental choice is explained to provide a clear understanding of how molecular structure translates to functional efficacy.

Physicochemical Characterization: The Foundation of Efficacy

Before delving into biological assays, a thorough understanding of the fundamental physicochemical properties of each isomer is paramount. These properties govern solubility, membrane permeability, and stability, all of which are prerequisites for biological activity.

Table 1: Proposed Physicochemical Property Analysis
ParameterExperimental MethodRationale
Aqueous Solubility High-Throughput Kinetic Solubility Assay (e.g., using a plate reader)Determines the maximum dissolved concentration in aqueous buffer, which is critical for bioavailability and designing in vitro assays.
Lipophilicity (LogP/LogD) HPLC-based method or Shake-Flask method at physiological pH (7.4)Measures the compound's partitioning between an organic and aqueous phase, a key predictor of membrane permeability and potential for non-specific binding.
Chemical Stability HPLC-based stability assay in various buffers (pH 4.0, 7.4, 9.0) and plasmaAssesses the susceptibility of the ester and ether linkages to hydrolysis, which determines the compound's shelf-life and in vivo half-life.
pKa Potentiometric titration or UV-metric methodThe ionization state of the carboxylic acid at physiological pH influences its interaction with targets and its solubility.
Experimental Protocol: High-Throughput Kinetic Solubility
  • Stock Solution Preparation: Prepare 10 mM stock solutions of each isomer in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions.

  • Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of the DMSO stock solutions to a 96-well plate containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Incubation and Measurement: Shake the plate for a defined period (e.g., 2 hours) at room temperature. Measure the absorbance or light scattering at a specific wavelength (e.g., 620 nm) using a plate reader to detect precipitation.

  • Data Analysis: The highest concentration that does not show precipitation is determined as the kinetic solubility.

Proposed Biological Evaluation: A Hypothesis-Driven Approach

Given the structural alerts of a benzoic acid derivative, a primary hypothesis is its potential as an anti-inflammatory agent, possibly through the inhibition of enzymes like cyclooxygenases (COX). The following workflow outlines a screening cascade to test this hypothesis.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular Activity a Isomer Library (Ortho, Meta, Para) b COX-1/COX-2 Inhibition Assay (In Vitro Enzyme Assay) a->b Test at 10 µM c IC50 Determination for Active Isomers b->c Identify 'Hits' (>50% inhibition) d Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) c->d e LPS-stimulated Macrophage Assay (Measure PGE2 production) d->e Advance selective inhibitors caption Figure 1. Proposed screening workflow for anti-inflammatory activity.

Caption: Figure 1. Proposed screening workflow for anti-inflammatory activity.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is based on the principle of measuring the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then reduced to PGE2 and quantified.

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a solution of each isomer.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add the test isomers at various concentrations (for IC50 determination) or a single concentration (for primary screening) and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: After a defined time (e.g., 2 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantification: Measure the amount of PGE2 produced using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each isomer relative to a vehicle control (e.g., DMSO). For active compounds, plot percent inhibition against concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) and Data Interpretation

The data generated from the physicochemical and biological assays should be collated to build a preliminary structure-activity relationship.

SAR cluster_structure Isomer Structure cluster_properties Physicochemical Properties cluster_activity Biological Efficacy Ortho Ortho-isomer Solubility Solubility Ortho->Solubility LogP LogP Ortho->LogP Stability Stability Ortho->Stability Meta Meta-isomer (3-substituted) Meta->Solubility Meta->LogP Meta->Stability Para Para-isomer Para->Solubility Para->LogP Para->Stability COX_Inhibition COX Inhibition (IC50) Solubility->COX_Inhibition LogP->COX_Inhibition Stability->COX_Inhibition Cellular_Activity Cellular Potency COX_Inhibition->Cellular_Activity caption Figure 2. Logical flow from structure to efficacy.

Caption: Figure 2. Logical flow from structure to efficacy.

Table 2: Template for Comparative Efficacy Data Summary
IsomerAqueous Solubility (µM)LogD (pH 7.4)Plasma Stability (t½, min)COX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexCellular PGE2 Inhibition EC50 (µM)
Ortho- Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataCalculatedExperimental Data
Meta- Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataCalculatedExperimental Data
Para- Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataCalculatedExperimental Data

Interpretation: The goal is to identify an isomer with potent and selective COX-2 inhibition, coupled with favorable physicochemical properties. For instance, an isomer with high solubility and stability that potently inhibits COX-2 in both enzymatic and cellular assays would be a strong candidate for further development. Conversely, an isomer with poor solubility or rapid degradation may show low activity in cellular assays despite potent enzyme inhibition, highlighting the importance of integrated data analysis.

Conclusion and Future Directions

This guide presents a systematic and robust framework for the comparative efficacy evaluation of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid and its positional isomers. By integrating physicochemical characterization with a hypothesis-driven biological screening cascade, researchers can efficiently identify the most promising isomer for further preclinical and clinical development. The outlined protocols and data interpretation strategies provide a clear path to understanding the structure-activity relationship and selecting a lead candidate with the highest probability of success. Future studies should focus on in vivo pharmacokinetic and efficacy models for the lead isomer to validate the in vitro findings.

References

  • High-Throughput Solubility Measurement: Glomme, A., & März, J. (2005). High-throughput methods for the determination of substance properties in early drug discovery. Journal of the Association for Laboratory Automation, 10(2), 94-101. [Link]

  • LogP/LogD Determination: Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • Cellular Inflammation Assays: Lönnroth, C., & Svanborg, A. (1983). The effect of non-steroidal anti-inflammatory drugs on the production of prostaglandin E2 by human monocytes in vitro. Prostaglandins, 25(2), 273-282. [Link]

Validation

A Senior Application Scientist's Guide to Validating Linker-Dependent Mechanisms of Action

Welcome, colleagues. In the landscape of targeted therapeutics, the linker connecting the functional moieties of a molecule is no longer a mere spacer. It is a critical determinant of efficacy, safety, and the very mecha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, colleagues. In the landscape of targeted therapeutics, the linker connecting the functional moieties of a molecule is no longer a mere spacer. It is a critical determinant of efficacy, safety, and the very mechanism of action (MoA). For modalities like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker's properties—its length, flexibility, stability, and cleavage susceptibility—are paramount to success.[1][2]

This guide is designed for researchers at the forefront of drug development. We will move beyond simple checklists and delve into the causality behind experimental choices. Our objective is to equip you with a robust, multi-faceted framework to validate the MoA of your linker-centric compounds, ensuring that what you observe is a direct consequence of your design. We will focus on establishing self-validating experimental systems through orthogonal assays and rigorous controls, providing you with the confidence needed to advance your lead candidates.

Section 1: The PROTAC Linker - Architect of the Ternary Complex

The entire premise of a PROTAC rests on its ability to induce proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[2][3] This is orchestrated by the linker, which governs the formation of a productive ternary complex (POI-PROTAC-E3). Validating this MoA requires a stepwise confirmation of each event in the degradation pathway.

The PROTAC-Mediated Degradation Pathway

The validation process logically follows the biological cascade initiated by the PROTAC.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Stage 1: Confirming Ternary Complex Formation

This is the foundational step. The stability and kinetics of the ternary complex are critical for the effectiveness of a PROTAC.[] We must confirm that the linker effectively bridges the POI and E3 ligase. A combination of biophysical and cellular assays provides the most complete picture.

Comparison of Ternary Complex Formation Assays

Assay TypePrincipleThroughputKey OutputRationale & Considerations
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) Measures mass changes on a sensor surface to monitor binding events in real-time.Low to MediumBinding kinetics (kon, koff), affinity (KD), cooperativity (α).Why? Provides high-resolution kinetic and thermodynamic data on purified components.[5] Essential for understanding how the linker impacts binding cooperativity—whether the binding of one protein enhances or hinders the binding of the other. Trustworthiness: Requires high-purity proteins. Results may not always translate to the cellular environment.[6]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction to determine binding thermodynamics.LowBinding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).Why? Gold standard for measuring thermodynamics of binding in solution, providing a complete thermodynamic profile of complex formation.[5] Trustworthiness: Label-free and artifact-resistant but requires large amounts of pure protein and is low throughput.
TR-FRET / AlphaLISA Proximity-based assays where energy transfer (FRET) or a chemical reaction (Alpha) occurs when tagged proteins are brought close by the PROTAC.HighRelative population of the ternary complex.Why? Excellent for high-throughput screening to rank-order PROTACs based on their ability to form the complex in a cell-free system.[7][8] The characteristic "hook effect" at high concentrations is often observed.[9] Trustworthiness: Prone to artifacts from compound fluorescence or light scattering. Requires labeled proteins.
NanoBRET™/HiBiT Cellular Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged POI and a HaloTag®-labeled E3 ligase in live cells.Medium to HighIn-cell ternary complex formation (endpoint or kinetic).Why? The most physiologically relevant assay.[9] It confirms that the complex forms within the complex milieu of a living cell, accounting for factors like localization and endogenous protein concentrations.[6] Trustworthiness: Can be multiplexed with target degradation readouts for direct cause-and-effect analysis.[9]
Stage 2: Verifying Target Ubiquitination

Formation of the ternary complex should lead to the enzymatic transfer of ubiquitin to the POI. This is a crucial validation step linking proximity to function.

Ubiquitination_Workflow Treat 1. Treat Cells (PROTAC +/- Proteasome Inhibitor) Lyse 2. Lyse Cells (Denaturing Buffer) Treat->Lyse IP 3. Immunoprecipitate (IP) Target Protein (POI) Lyse->IP Wash 4. Wash Beads IP->Wash Elute 5. Elute Proteins Wash->Elute WB 6. Western Blot (Probe for Ubiquitin & POI) Elute->WB

Caption: Experimental workflow for an in-cell target ubiquitination assay.

Experimental Protocol: In-Cell Target Ubiquitination Assay [1]

  • Cell Treatment: Seed cells and treat with your PROTAC at a relevant concentration (e.g., 1x-10x DC₅₀). Crucially, include a control group co-treated with a proteasome inhibitor (e.g., MG132).

    • Causality: The proteasome inhibitor prevents the degradation of the ubiquitinated POI, allowing it to accumulate to detectable levels. This isolates the ubiquitination event itself.

  • Lysis: Lyse the cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS).

    • Causality: Denaturing conditions are critical to disrupt non-covalent protein-protein interactions, ensuring that the ubiquitin signal detected is from covalently attached ubiquitin, not from associated ubiquitinated proteins.

  • Immunoprecipitation (IP): Dilute the lysate to reduce SDS concentration and incubate with an antibody specific to your POI immobilized on protein A/G beads.

  • Western Blotting: After washing and eluting, run the samples on an SDS-PAGE gel and blot for ubiquitin. A high-molecular-weight smear or laddering pattern in the PROTAC-treated lanes indicates poly-ubiquitination of the POI. Re-probe the same blot for your POI to confirm successful immunoprecipitation.

Stage 3: Quantifying Target Degradation and Functional Outcomes

The final validation steps are to confirm POI degradation and link it to a cellular phenotype.

  • Target Degradation: Western blotting is the standard method for quantifying the reduction in POI levels. For higher throughput, In-Cell Westerns or AlphaLISA assays can be used. For a global, unbiased view, mass spectrometry-based proteomics is unparalleled. It can confirm on-target degradation and simultaneously reveal potential off-target protein degradation, providing a crucial layer of safety and specificity validation.[10][11]

  • Functional Consequences: The degradation of the POI should produce a measurable biological effect.[1] This can be assessed with assays relevant to the POI's function, such as cell viability assays (e.g., CellTiter-Glo®), apoptosis assays, or pathway-specific reporter gene assays.[12][13][14]

Section 2: The ADC Linker - Balancing Stability and Release

For ADCs, the linker has a dual mandate: it must be exceptionally stable in systemic circulation to prevent premature release of the cytotoxic payload, yet cleave efficiently and specifically at the target site.[15][] Validating this MoA involves proving both stability and conditional release.

The ADC Mechanism and Points of Validation

ADC_Workflow cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment / Target Cell ADC_circ ADC Intact (High DAR) Stability Validation Point 1: Plasma Stability Assay ADC_circ->Stability ADC_bind Target Binding & Internalization ADC_circ->ADC_bind Lysosome Lysosomal Trafficking ADC_bind->Lysosome Cleavage Validation Point 2: Linker Cleavage Assay Lysosome->Cleavage Payload_release Payload Release Lysosome->Payload_release Cleavage Toxicity Cell Death Payload_release->Toxicity

Caption: Key validation points in the ADC mechanism of action.

Stage 1: Verifying Linker Stability in Circulation

Premature payload release leads to off-target toxicity and reduced therapeutic index.[] Therefore, the first validation step is to confirm the linker's stability in plasma.

Experimental Protocol: In Vitro Plasma Stability Assay []

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human and/or animal plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis: Analyze the samples using a technique that can differentiate between the intact ADC and released payload or metabolites.

    • Hydrophobic Interaction Chromatography (HIC): An excellent method to monitor changes in the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[15]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the most detailed structural information, allowing for the identification and quantification of specific cleavage products and metabolites.

  • Data Interpretation: A successful linker will show minimal change in average DAR and no significant appearance of free payload over the time course of the experiment.

Stage 2: Validating Specific Linker Cleavage

After confirming stability, you must prove the linker breaks as designed. The assay depends on the linker chemistry.

Comparison of Linker Cleavage Validation Assays

Linker TypeAssayPrincipleKey OutputRationale & Considerations
Enzyme-Cleavable (e.g., Val-Cit) Cathepsin B Cleavage Assay The ADC is incubated with purified Cathepsin B, a lysosomal protease.[17]Rate of payload release.Why? Directly validates that the linker is a substrate for the intended enzyme.[15] Provides direct evidence of the enzymatic trigger. Trustworthiness: Use a non-cleavable linker ADC as a negative control.
pH-Sensitive (e.g., Hydrazone) Acid-Labile Cleavage Assay The ADC is incubated in buffers of varying pH (e.g., pH 7.4 vs. pH 5.0) to mimic circulation and the endosomal/lysosomal environment.Payload release at acidic pH vs. neutral pH.Why? Confirms that the acidic environment of the lysosome is the trigger for payload release. Trustworthiness: The linker should show minimal cleavage at neutral pH and significant cleavage at acidic pH.
All Linker Types Intracellular Release/Cytotoxicity Assay Target-positive cells are treated with the ADC. Cytotoxicity is measured, or cell lysates are analyzed by LC-MS to detect the released payload.IC₅₀ value; detection of intracellular free payload.Why? The ultimate cellular validation. It confirms the entire sequence: binding, internalization, linker cleavage, and payload-induced cell death.[][18] Trustworthiness: Compare results against a target-negative cell line. An effective ADC should show significantly more potency in the target-positive line.

Conclusion: An Orthogonal Approach is Non-Negotiable

Validating the mechanism of action for a linker-driven compound is not a single experiment but a carefully constructed matrix of orthogonal assays. For a PROTAC, you must demonstrate a clear chain of causality from ternary complex formation to ubiquitination and final degradation. For an ADC, you must prove the critical balance of stability in circulation and specific release at the target.

By employing the principles and protocols outlined in this guide—explaining the causality of your methods, building in negative controls for a self-validating system, and confirming results with orthogonal techniques—you generate a data package that is not only robust and defensible but also provides deep insights into the behavior of your molecule. This rigorous approach is fundamental to de-risking your drug development pipeline and successfully translating innovative chemical designs into effective therapies.

References

  • Zhang, X. et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Available from: [Link]

  • Frontiers. Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. Frontiers. Available from: [Link]

  • Waring, M. J. (2010). Target identification and validation in drug discovery: the role of proteomics. PubMed. Available from: [Link]

  • Biognosys. Why structural proteomics is the best tool for drug target validation. Biognosys. Available from: [Link]

  • MDPI. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available from: [Link]

  • Concept Life Sciences. Target Engagement Assay Services. Concept Life Sciences. Available from: [Link]

  • Profacgen. Ternary complex formation. Profacgen. Available from: [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available from: [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available from: [Link]

  • Scott, J. S. et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Sun, Y. et al. (2013). Utilization of in vivo human isogenic cancer models in the new era of targeted therapies. AACR Journals. Available from: [Link]

  • Sapient Bio. Target Identification Services | Target ID & Validation via Proteomics. Sapient Bio. Available from: [Link]

  • Cancers. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. MDPI. Available from: [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available from: [Link]

  • Frontiers. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. Available from: [Link]

  • BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Available from: [Link]

  • Steinebach, C. et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Central Science. Available from: [Link]

  • ACS. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers. ACS Fall 2025. Available from: [Link]

  • Bio-Rad. Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad. Available from: [Link]

  • Springer Nature Experiments. In Vivo Pharmacology Models for Cancer Target Research. Springer Nature. Available from: [Link]

  • PubMed. In Vivo Pharmacology Models for Cancer Target Research. PubMed. Available from: [Link]

  • Creative Biolabs. In Vivo Target Validation. Creative Biolabs. Available from: [Link]

  • AxisPharm. Advances in ADC Linker Research. AxisPharm. Available from: [Link]

  • ResearchGate. (PDF) Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ResearchGate. Available from: [Link]

  • NIH. Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. NIH. Available from: [Link]

  • ACS Publications. Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Publications. Available from: [Link]

  • NIH. Current strategies for the design of PROTAC linkers: a critical review. NIH. Available from: [Link]

  • Spring Group. Cleavable linkers in antibody-drug conjugates. University of Cambridge. Available from: [Link]

  • ScienceDirect. Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. Available from: [Link]

  • BioPharm International. Exploring the Optimization of Linker Chemistries for ADCs. BioPharm International. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic Acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid (CAS No. 58332-47-5).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid (CAS No. 58332-47-5). As a compound utilized in sophisticated research and development environments, particularly in drug discovery, its handling and disposal demand a meticulous approach grounded in established safety protocols and regulatory compliance. This document is intended for researchers, scientists, and laboratory professionals, offering actionable, step-by-step guidance to ensure operational safety and environmental stewardship.

The disposal of any chemical waste is governed by a stringent regulatory framework, primarily established by the Resource Conservation and Recovery Act (RCRA) and enforced by the Environmental Protection Agency (EPA) at the federal level, with additional state and local regulations.[1][2] All laboratory personnel are responsible for determining if their waste is hazardous and ensuring its proper management from generation to final disposal.[2]

Hazard Assessment and Chemical Profile

Benzoic acid is classified as causing serious eye damage, skin irritation, and respiratory irritation.[3][4][5] It is also harmful if swallowed.[3][5] Given these characteristics, 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid should be handled with the assumption that it poses similar risks.

Table 1: Hazard Profile and Chemical Identifiers

PropertyValue/InformationSource(s)
Chemical Name 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid-
CAS Number 58332-47-5-
Molecular Formula C13H16O5-
Anticipated Hazards Causes skin irritation, Causes serious eye damage, May cause respiratory irritation, Harmful if swallowed.[3][4][6]
Physical State Solid (Assumed)-
Primary Hazard Class Non-halogenated Organic Acid[7][8]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.[4][9][10]
Personal Protective Equipment (PPE) and Safe Handling

Before initiating any procedure involving this compound, all personnel must be equipped with the appropriate PPE. The causality here is direct: proper PPE forms the primary barrier against chemical exposure, mitigating the risk of skin contact, eye damage, and inhalation.[11]

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[3][12]

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected before use and changed immediately if contaminated or torn.[11][12]

  • Body Protection : A laboratory coat that covers the arms and fastens in the front is required.[11]

  • Respiratory Protection : If handling the compound as a powder where dust may be generated, work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5]

Safe Handling Practices :

  • Avoid generating dust.

  • Wash hands thoroughly after handling the chemical.[3][6]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][6]

  • Store the compound away from incompatible materials, particularly strong bases and oxidizing agents.[13][14] Organic acids should be segregated from oxidizing mineral acids like nitric acid.[13]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to contain the material and prevent exposure.

Step-by-Step Spill Cleanup:

  • Assess the Situation : If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[15]

  • Ensure Proper Ventilation : If safe to do so, increase ventilation in the area.

  • Contain the Spill : For solid spills, moisten the material first or use a HEPA-filter vacuum to avoid making the dust airborne.[9] For liquid spills, use an inert absorbent material from a spill kit.[15]

  • Clean the Area : Carefully sweep or wipe up the contained material and place it into a suitable, labeled container for disposal.[5][12]

  • Decontaminate : Wash the spill site after the material has been completely picked up.[5]

  • Dispose of Waste : The collected spill cleanup material must be disposed of as hazardous waste.[15]

Disposal Procedure for 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic Acid

The disposal of this compound must adhere to a systematic process that ensures regulatory compliance and safety. Under RCRA, it is the generator's responsibility to determine if a waste is hazardous.[2][16] Given its classification as a non-halogenated organic acid, it will be managed as chemical waste.

The primary step is to classify the waste stream. 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is a non-halogenated organic acid .[7] This classification is critical because it dictates the appropriate waste container and prevents the mixing of incompatible chemicals.[8]

  • DO NOT mix this waste with halogenated organic solvents (e.g., chloroform, dichloromethane).[17]

  • DO NOT mix with inorganic acids (e.g., hydrochloric acid, sulfuric acid).[15]

  • DO NOT mix with bases (e.g., sodium hydroxide).[8]

  • DO NOT dispose of this chemical down the sink or in the regular trash.

Proper containerization is essential to prevent leaks, spills, and reactions.

  • Container Type : Use a designated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate for organic acid waste.[15][18] The container must be in good condition, free of cracks or corrosion.[19]

  • Closure : The container must have a tight-fitting screw cap and be kept closed at all times except when waste is being actively added.[17][19]

Accurate and complete labeling is a federal requirement and crucial for safety.

  • Label Contents : The label must clearly identify the contents. Use the full chemical name: "Waste 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid". Do not use abbreviations or chemical formulas.[17]

  • Hazard Identification : The label should indicate the relevant hazards (e.g., "Corrosive," "Irritant").

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[18]

  • Storage Location : Store the waste container in a secondary containment tray to catch any potential leaks.[14]

  • Segregation : Store the container with other compatible organic acid wastes, away from incompatible materials like bases and oxidizers.[13][14]

  • Volume Limits : Adhere to institutional and regulatory limits for waste accumulation.

  • Waste Pickup : Once the container is full or the accumulation time limit is reached, arrange for pickup by your institution's licensed hazardous waste disposal contractor.

  • Manifest System : A hazardous waste manifest (EPA Form 8700-22) will be used to track the waste from your facility to its final treatment, storage, or disposal facility (TSDF), ensuring a "cradle-to-grave" management approach.[16][19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid.

G start Start: Generation of Waste 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always classify Step 1: Classify Waste Is it a non-halogenated organic acid? container Step 2: Select Container Chemically compatible (HDPE/Glass) with tight-fitting lid. classify->container Yes improper Improper Disposal (Sink/Trash) STOP! classify->improper Uncertain ppe->classify label Step 3: Label Container 'Waste 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid' + Hazards + Date container->label accumulate Step 4: Accumulate Waste In Satellite Accumulation Area with secondary containment. label->accumulate segregate Segregate from Incompatibles (Bases, Oxidizers, Halogenated Waste) accumulate->segregate disposal Step 5: Arrange Pickup Contact EHS for disposal by licensed contractor. accumulate->disposal Container Full or Time Limit Reached end End: Waste Manifested and Transported to TSDF disposal->end

Caption: Disposal workflow for 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid.

References

  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • University of Hamburg. Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • University of Barcelona. Classification of special laboratory waste. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

  • Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. Standard Operating Procedure: Non-halogenated Organic Solvents. Retrieved from [Link]

  • Redox. (2022, November 14). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • University of California, Berkeley. Safe Storage of Hazardous Chemicals. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • University of Toronto Scarborough. Chemical Handling and Storage. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid. As no specific Safe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following guidance is synthesized from an expert analysis of its constituent chemical moieties: a benzoic acid core and a tert-butoxycarbonylmethyl ether group. These recommendations are designed to empower researchers, scientists, and drug development professionals to work safely by understanding the causality behind each safety measure.

Hazard Analysis: A Structurally-Informed Risk Assessment

The primary hazards associated with 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid are inferred from well-documented analogs. A proactive, risk-based approach is therefore essential.

  • Benzoic Acid Moiety : The parent structure, benzoic acid, is classified as causing serious eye damage, skin irritation, and potential respiratory irritation.[1][2][3] It is crucial to assume this derivative carries similar risks. Prolonged or repeated exposure, particularly through inhalation of dust, may cause damage to the lungs.[4]

  • tert-Butoxycarbonylmethyl Ether Moiety : While the ester and ether linkages are generally stable, related tert-butoxy compounds can be volatile.[5] Thermal decomposition may lead to the release of irritating gases and vapors.[6] Therefore, operations at elevated temperatures warrant additional precautions.

The anticipated hazards are summarized below:

Hazard TypePotential EffectRationale / Causal Agent
Eye Contact Causes serious eye damage; risk of burns and blindness.[1][7][8]The carboxylic acid functional group is corrosive to eye tissue.[3]
Skin Contact Causes skin irritation; potential for chemical burns with prolonged contact.[2][3]The acidic nature of the compound can irritate and damage skin.
Inhalation May cause respiratory tract irritation.[1][9]Inhalation of fine dust or aerosols can irritate the mucous membranes of the respiratory system.[1]
Ingestion Harmful if swallowed.[1]May cause gastric pain, nausea, and vomiting.[1]
Thermal Decomposition Release of irritating and toxic gases/vapors.[6]The breakdown of the organic structure at high temperatures can produce carbon oxides and other hazardous compounds.[7]

Core Personal Protective Equipment (PPE) Directives

The selection of PPE must be directly correlated to the identified hazards and the scale of the operation. The following protocols represent the minimum required protection.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Direct contact with even minute quantities of this compound can cause irreversible eye damage.[2]

  • Mandatory Minimum : Chemical splash goggles that meet the ANSI Z87.1 standard (U.S.) or EN 166 (Europe) are required at all times when handling the compound in any form.[7][10] Standard safety glasses do not provide an adequate seal and are insufficient.[10]

  • Elevated Risk Operations : A full face shield must be worn over chemical splash goggles when handling larger quantities (>25g), working with solutions under pressure, or during procedures with a high risk of splashing (e.g., pouring large volumes, preparing corrosive baths).[10][11][12]

Hand Protection: Selecting the Appropriate Chemical Barrier
  • For Incidental Contact : High-quality disposable nitrile gloves are the minimum requirement for handling the solid compound or for tasks with a low risk of splash.[12][13] Nitrile offers good resistance to a range of chemicals, including acids and alcohols.[14] Gloves should be inspected for defects before each use.[15]

  • For Extended Contact or Immersion : For procedures involving significant solution work or extended handling times, butyl rubber gloves are recommended.[14] Butyl rubber provides superior protection against corrosive acids and esters.[14]

  • Critical Glove Protocol : Always remove and replace gloves immediately after known contact with the chemical.[16][17] Never wear potentially contaminated gloves outside of the designated work area. Wash hands thoroughly after removing gloves.[1][18]

Body and Respiratory Protection: Shielding Against Dust and Aerosols

The primary engineering control for preventing respiratory exposure is to handle this compound within a certified chemical fume hood.[6][8]

  • Body Protection : A professional lab coat, fully buttoned, must be worn to protect skin and personal clothing.[10][15] Long pants and fully enclosed, chemical-resistant shoes are mandatory.[10] Avoid fabrics like polyester that can melt if exposed to certain chemicals or heat.[15]

  • Respiratory Protection : Respiratory protection should not be necessary if all work is conducted within a properly functioning chemical fume hood. However, if a risk assessment indicates the potential for generating significant dust or aerosols outside of a hood (e.g., during a large spill cleanup), a respirator is required.[15]

    • For dusts, a NIOSH-approved N95 (or EN 149 equivalent) respirator is the minimum.[12][19]

    • For vapors from solutions or thermal decomposition, an air-purifying respirator with organic vapor cartridges would be necessary.[12] The use of respirators requires a formal institutional program including fit-testing and training.[15]

Operational and Disposal Plans: A Self-Validating Workflow

A safe protocol is a complete cycle, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation :

    • Verify that a certified chemical fume hood is available and functioning correctly.

    • Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[6][7]

    • Designate a specific area within the hood for the procedure and clear it of unnecessary items.[11]

    • Assemble all necessary equipment and reagents before starting.

  • PPE Donning : Don PPE in the following order: lab coat, long pants, closed-toe shoes, respirator (if required), eye/face protection, and finally, gloves.

  • Chemical Handling :

    • Conduct all manipulations of the solid or its solutions inside the fume hood.[8]

    • When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.[18] For larger amounts, consider weighing in a tared, sealed container.

    • If making solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling Decontamination :

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then water.

    • Decontaminate any equipment that came into contact with the chemical.

  • PPE Doffing : Remove PPE in a way that prevents cross-contamination. The typical sequence is: gloves, face shield/goggles, lab coat, and respirator (if used). Wash hands immediately and thoroughly.[6]

Disposal Plan
  • Chemical Waste : All excess solid material and solutions containing 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid must be disposed of as hazardous chemical waste.[18] Do not discharge into the environment.[9] Collect waste in a clearly labeled, sealed container compatible with the chemical.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh papers, and pipette tips, must be disposed of as solid hazardous waste.[3][6]

  • Regulatory Compliance : All waste disposal must be conducted in strict accordance with local, state, and national regulations.[18] Entrust disposal to a licensed waste disposal company.[18]

Visualization of Safety Protocols

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the operational scale and associated risk.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection start Start: Handling 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid operation Define Operation: - Scale (mg vs. g) - Solid or Solution - Splash/Aerosol Potential? start->operation base_ppe Minimum PPE: - Nitrile Gloves - Splash Goggles - Lab Coat operation->base_ppe Proceed with Caution decision High Splash Risk? Large Volume (>25g)? Heating? base_ppe->decision Evaluate end_node Proceed with Operation in Chemical Fume Hood base_ppe->end_node decision:e->base_ppe:e No enhanced_ppe Enhanced PPE: - Face Shield (over goggles) - Consider Butyl Gloves decision->enhanced_ppe Yes enhanced_ppe->end_node

Caption: PPE selection workflow based on operational risk.

References

  • Vertex AI Search. (2010-03-09).
  • TCI Chemicals. (2025-02-14).
  • UGA Research. Potassiumtert-butoxide-865-47-4.docx.
  • Michigan Tech. (2015-05-12).
  • Fisher Scientific. (2012-05-01).
  • Organic Syntheses. Working with Hazardous Chemicals.
  • LeelineWork. (2025-01-07). What PPE Should You Wear When Handling Acid 2026?.
  • U.S. Environmental Protection Agency (EPA). (2025-09-12). Personal Protective Equipment.
  • National Institute of Standards and Technology (NIST). (2015-12-01).
  • University of California, Santa Barbara - Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
  • Environmental Health and Safety.
  • American Chemistry Council. Protective Equipment.
  • GFS Chemicals.
  • Fisher Scientific. (2012-05-01).
  • Redox. (2022-11-14).
  • Fisher Scientific. (2010-03-09).
  • Sigma-Aldrich. (2024-09-06).
  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide.
  • Carl ROTH. (2015-08-28).
  • Microflex. Chemicals Chemicals.
  • Tasco-Safety.com. Work Gloves Chemical Glove Chart.
  • TCI Chemicals. (2025-03-06). SAFETY DATA SHEET - 4-(tert-Butoxycarbonylamino)benzoic Acid.
  • OSHA. Glove Selection Chart.
  • RS-online.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.